1h,1h,11h,11h-Perfluoro-3,6,9-trioxaundecane-1,11-diol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[2-(1,1-difluoro-2-hydroxyethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F12O5/c9-3(10,1-21)23-5(13,14)7(17,18)25-8(19,20)6(15,16)24-4(11,12)2-22/h21-22H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMDZOWJRVLYPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(OC(C(OC(CO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380798 | |
| Record name | 1H,1H,11H,11H-Perfluorotetraethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330562-44-2 | |
| Record name | 1H,1H,11H,11H-Perfluorotetraethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol
An Essential Fluorinated Building Block for Advanced Material and Drug-Delivery Applications
This guide provides a comprehensive technical overview of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol, CAS number 330562-44-2. It is intended for researchers, chemists, and formulation scientists in the fields of advanced materials, drug development, and biomedical engineering. This document will delve into the compound's unique properties, synthesis, and applications, offering insights grounded in its distinct molecular architecture.
Introduction: The Significance of Fluorinated Diols
This compound belongs to the class of perfluoropolyethers (PFPEs), which are noted for their exceptional chemical inertness, thermal stability, and unique surface properties.[1] The presence of a partially fluorinated carbon backbone combined with terminal hydroxyl functional groups makes this molecule a valuable bifunctional building block. The high fluorine content imparts properties such as hydrophobicity, lipophobicity, and low surface energy, while the two primary alcohol groups offer reactive sites for polymerization and molecular conjugation.[]
Fluoropolymers, in general, have seen rapid growth in biomedical applications, including drug and gene delivery, medical imaging, and the creation of anti-fouling surfaces.[3] Molecules like the topic compound are instrumental in this field, serving as flexible linkers or core components in novel polymers and nanoformulations.[4]
Physicochemical Properties & Structural Data
The unique behavior of this fluorinated diol is a direct consequence of its molecular structure. The ether linkages in the backbone provide flexibility, while the extensive fluorination creates a chemically resistant and non-stick character.
Below is a summary of its key physicochemical properties:
| Property | Value | Source |
| CAS Number | 330562-44-2 | [5] |
| Molecular Formula | C₈H₆F₁₂O₅ | [5] |
| Molecular Weight | 410.11 g/mol | [] |
| Appearance | White Solid | [6] |
| Melting Point | 40-42 °C | [6] |
| Boiling Point | 88 °C at 0.2 mmHg | [6] |
| Density | 1.706 g/cm³ | [] |
| Solubility | Soluble in acetone and alcohols | [6] |
Structural Information:
-
IUPAC Name: 2-[2-[2-(1,1-difluoro-2-hydroxyethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroethanol[7]
-
Synonyms: Fluorinated tetraethylene glycol[]
Caption: Molecular structure of the diol.
Synthesis and Purification
A plausible synthetic pathway could be the reduction of the corresponding dicarboxylic acid, Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid (CAS 55621-18-6).[8]
Conceptual Synthesis Workflow:
-
Starting Material: Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid or its corresponding diacyl fluoride.
-
Reduction: The carboxylic acid groups are reduced to primary alcohols. This is a standard organic transformation.
-
Rationale for Reagent Choice: A powerful reducing agent that is selective for carboxylic acids or their derivatives (like esters or acyl halides) would be required. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, although borane complexes (e.g., BH₃·THF) could also be employed, often offering milder reaction conditions.
-
-
Work-up and Purification: The reaction mixture is quenched, typically with water and acid, to neutralize the reducing agent and protonate the resulting alkoxides. Purification is critical to remove unreacted starting material and byproducts.
-
Rationale for Purification Method: Given the compound is a solid with a defined melting point, recrystallization from an appropriate solvent system would be a primary method for purification. Column chromatography on silica gel, potentially using a fluorous solid phase, could also be an effective technique.
-
Characterization: The identity and purity of the final product would be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the structure and the absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared Spectroscopy (IR): To confirm the presence of O-H stretching for the alcohol groups and C-F bonds.
Caption: Conceptual synthesis workflow.
Applications in Research and Drug Development
The bifunctional nature of this diol makes it a versatile component in material science and medicine. Its perfluorinated backbone can be leveraged to create materials with unique properties.
Potential Applications:
-
Specialty Polymers and Coatings: The diol can be used as a monomer in condensation polymerizations (e.g., with diisocyanates to form polyurethanes or with diacids to form polyesters). The resulting polymers would possess the low surface energy, chemical resistance, and thermal stability characteristic of fluoropolymers.[] These are desirable traits for creating hydrophobic and anti-fouling coatings.
-
Drug Delivery and Medical Imaging: Perfluorinated compounds are being explored for their use in drug delivery systems and as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI).[4] This diol could serve as a linker to attach drugs to a perfluorinated core, creating a nanoemulsion or micellar system. Such systems can enhance drug solubility and provide a means for non-invasive tracking in vivo.[9]
-
Cross-linkers for Hydrogels: The terminal alcohol groups can be functionalized (e.g., converted to acrylates) to create cross-linking agents for hydrogels. The inclusion of the fluorinated chain would modify the hydrogel's properties, potentially increasing its mechanical strength and creating domains for sequestering hydrophobic drugs.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. Based on available safety data sheets, the compound is classified as an irritant.[5][10]
-
Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[10][11] Work in a well-ventilated area or use local exhaust ventilation.[11]
-
First Aid Measures:
-
Storage: Store in a cool (2-10 °C), dry, and well-ventilated place.[11] Keep the container tightly closed and protected from light.[11]
Conclusion
This compound is a specialized chemical with significant potential in high-performance materials and advanced biomedical applications. Its unique combination of a flexible, inert perfluoroether backbone and reactive terminal hydroxyl groups provides a platform for creating novel polymers, coatings, and drug delivery vehicles. Understanding its physicochemical properties and handling requirements is key to successfully leveraging its capabilities in research and development.
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An In-depth Technical Guide to the Physical Properties of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol
Introduction
1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol is a bifunctional fluorinated compound characterized by a perfluoropolyether (PFPE) backbone with terminal hydroxyl groups. This unique molecular architecture bestows a combination of properties inherent to fluoropolymers—such as chemical inertness, thermal stability, and low surface energy—with the reactive potential of alcohols. These attributes make it a molecule of significant interest for researchers, particularly in the fields of material science and drug development, where it can be employed as a specialty surfactant, a building block for advanced polymers, or a component in sophisticated drug delivery systems.
This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its molecular behavior and practical application. We will delve into its established and expected physicochemical parameters, detail the experimental methodologies for their determination, and explore the implications of these properties for scientific research and pharmaceutical applications.
Molecular Structure and Identification
The structure of this compound, also known as fluorinated tetraethylene glycol, is defined by a short perfluorinated polyether chain with primary alcohol functionalities at both ends.
Caption: Molecular Structure of the title compound.
Key Identifiers:
-
IUPAC Name: 2-[2-[2-(1,1-difluoro-2-hydroxyethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroethanol[1][]
-
Molecular Weight: 410.11 g/mol [][4]
Core Physical Properties
The physical properties of this diol are dominated by its extensive fluorination, which imparts high density and hydrophobicity, while the terminal hydroxyl groups allow for hydrogen bonding and provide sites for chemical reactivity.
| Property | Value | Source(s) |
| Physical Form | White Solid | [3][5] |
| Melting Point | 40-42 °C | [][5][6] |
| Boiling Point | 88 °C at 0.2 mmHg | [][6] |
| Density | 1.706 g/cm³ (predicted) | [][5][6] |
| pKa | 12.84 ± 0.10 (predicted) | [6] |
| Flash Point | 160 °C | [5] |
| Solubility | Soluble in acetone and alcohols | [7] |
Anticipated Physical Characteristics
-
Surface Tension: PFPEs are renowned for their exceptionally low surface tension.[8] The presence of the fluorinated backbone in this compound is expected to result in a low surface tension, making it an effective surfactant.
-
Refractive Index: Fluorinated compounds typically exhibit a low refractive index. This property is anticipated for the title diol and is a key characteristic of functional PFPEs used in coatings and optical applications.
-
Viscosity: The viscosity of PFPEs is highly dependent on their molecular weight and structure. For a relatively short-chain molecule like this diol, a moderate viscosity in its liquid state (above its melting point) is expected.
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra for this compound are not widely published, the expected features can be inferred from the analysis of similar fluorinated polyethers and alcohols.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include a triplet for the terminal -CH₂- groups adjacent to the -CF₂- groups, and a broad singlet for the hydroxyl (-OH) protons. The chemical shifts would be influenced by the strong electron-withdrawing effect of the adjacent fluorine atoms.
-
¹⁹F NMR: This is a powerful tool for characterizing fluorinated compounds. The spectrum would show distinct signals for the different -CF₂- environments along the polyether chain. The chemical shifts and coupling patterns would provide detailed information about the structure of the perfluoroalkyl segments.[9][10]
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 3200-3500 cm⁻¹ would be characteristic of the O-H stretching vibration of the terminal alcohol groups, indicating hydrogen bonding.[11]
-
Strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of C-F stretching vibrations, a hallmark of perfluorinated compounds.
-
C-O stretching vibrations from the ether linkages would also be present in the fingerprint region.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, confirming the molecular formula. The fragmentation pattern would likely show characteristic losses of CF₂O or C₂F₄O units, which can help to elucidate the structure of the polyether backbone.[12][13][14]
-
Experimental Protocols for Physical Property Determination
The following section outlines standard, validated methodologies for determining the key physical properties of this compound.
Viscosity Measurement
The viscosity of the compound in its liquid state (above 42°C) can be precisely determined using a rotational rheometer.
Caption: Workflow for viscosity measurement.
Step-by-Step Protocol:
-
Sample Preparation: The solid this compound is carefully melted in a temperature-controlled environment. The molten sample is then allowed to thermally equilibrate to the desired measurement temperature (e.g., 50°C).
-
Instrument Calibration: A rotational rheometer is calibrated using a certified viscosity standard at the measurement temperature.
-
Sample Loading: A small, precise volume of the molten sample is transferred onto the center of the rheometer's stationary lower plate.
-
Measurement Initiation: The upper plate (or cone) is lowered to a predefined gap distance, ensuring the sample fills the gap without overflowing. The temperature is maintained throughout the experiment.
-
Shear Application: A programmed shear rate is applied to the sample, and the corresponding shear stress is measured by the instrument's transducer.
-
Data Analysis: The viscosity is calculated as the ratio of shear stress to shear rate. Measurements can be taken over a range of shear rates to assess if the fluid is Newtonian or non-Newtonian.
Surface Tension Determination
The pendant drop method is a precise optical technique for measuring the surface tension of liquids.
Step-by-Step Protocol:
-
Sample Preparation: The diol is melted and loaded into a syringe fitted with a needle of known diameter. The syringe and sample are brought to the desired measurement temperature.
-
Droplet Formation: A small droplet of the molten sample is carefully extruded from the needle tip, forming a pendant drop.
-
Image Capture: A high-resolution camera captures a digital image of the droplet profile against a backlit background.
-
Profile Analysis: Specialized software analyzes the shape of the pendant drop. The profile is determined by the balance between the surface tension, which tends to make the drop spherical, and gravity, which elongates it.
-
Calculation: The software fits the droplet's profile to the Young-Laplace equation to calculate the surface tension with high accuracy.
Refractive Index Measurement
An Abbe refractometer is a standard instrument for measuring the refractive index of liquids.
Step-by-Step Protocol:
-
Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of the molten diol are placed on the surface of the measuring prism.
-
Measurement: The illuminating prism is closed over the sample, creating a thin film. The user looks through the eyepiece and adjusts the control knob until the boundary between the light and dark fields is sharp and aligned with the crosshairs.
-
Reading: The refractive index is read directly from the instrument's calibrated scale. Temperature control is crucial, as refractive index is temperature-dependent.
Applications in Research and Drug Development
The unique combination of a perfluorinated backbone and reactive hydroxyl end-groups makes this compound a valuable molecule in several advanced applications.
-
Drug Delivery Systems: Perfluorocarbons are being extensively investigated for their use in drug delivery, particularly in the formation of stable nanoemulsions for the delivery of hydrophobic drugs. The amphiphilic character of this diol, with its hydrophobic fluorinated chain and hydrophilic alcohol groups, makes it a candidate for stabilizing such emulsions.
-
Specialty Coatings and Surface Modification: The low surface energy imparted by the fluorinated segment makes this diol useful for creating superhydrophobic and oleophobic surfaces. In drug development, such coatings can be applied to medical devices to reduce biofouling or to microfluidic chips to control fluid behavior.
-
Synthesis of Advanced Polymers: The terminal diol functionalities serve as reactive handles for polymerization. This allows for the incorporation of the perfluoropolyether segment into larger polymer structures, such as polyurethanes or polyesters. These resulting polymers can exhibit enhanced thermal and chemical resistance, making them suitable for demanding biomedical applications.
Safety and Handling
According to available safety data, this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a specialized chemical with a compelling set of physical properties derived from its unique fluorinated and bifunctional structure. Its high density, thermal stability, and anticipated low surface tension and refractive index, combined with the reactivity of its terminal hydroxyl groups, position it as a valuable tool for material scientists and pharmaceutical researchers. Understanding these core properties is key to leveraging its full potential in the development of advanced materials, from specialty polymers to innovative drug delivery platforms. Further experimental characterization of its properties will undoubtedly open new avenues for its application.
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An In-Depth Technical Guide to 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol. This fluorinated diol, with its unique combination of a flexible ether backbone and terminal hydroxyl functionalities, presents significant opportunities in the development of advanced materials and surfaces. This document will delve into the structural characteristics that govern its behavior, its known applications, and its potential as a versatile building block in polymer chemistry and beyond. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide will also draw upon the established chemistry of analogous fluorinated diols to provide a robust understanding of its expected reactivity and performance attributes.
Introduction: The Strategic Role of Fluorination in Molecular Design
The introduction of fluorine into organic molecules imparts a range of desirable properties, including high thermal stability, chemical inertness, hydrophobicity, and oleophobicity. In the context of diols, these characteristics make them valuable intermediates for creating specialized polymers and surface coatings. This compound is a member of the per- and polyfluoroalkyl substances (PFAS) family and is notable for its oligo(ethylene glycol)-like structure, which provides a degree of flexibility and hydrophilicity to an otherwise highly fluorinated backbone. This unique structural combination makes it a molecule of interest for applications requiring a balance of fluorocarbon properties with reactive handles for chemical modification.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C8H6F12O5 | [1][] |
| Molecular Weight | 410.11 g/mol | [1][] |
| IUPAC Name | 2-[2-[2-(1,1-difluoro-2-hydroxyethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroethanol | [1][3] |
| CAS Number | 330562-44-2 | [1] |
| Appearance | White solid | [4] |
| Melting Point | 40-42 °C | [3][4] |
| Boiling Point | 88 °C at 0.2 mmHg | [3][4] |
| Density | ~1.706 g/cm³ (predicted) | [4] |
Structural Analysis
The molecule consists of a central 3,6,9-trioxaundecane chain where the carbon atoms, with the exception of those adjacent to the terminal hydroxyl groups, are fully fluorinated. The terminal methylene groups are not fluorinated, which is indicated by the "1H,1H,11H,11H" in its name. This partial fluorination is crucial for the reactivity of the terminal hydroxyl groups.
Diagram: Molecular Structure of this compound
Caption: 2D representation of the molecular structure.
Spectroscopic Characterization (Predicted)
-
¹H NMR: A triplet corresponding to the -CH₂- protons adjacent to the hydroxyl group, and another multiplet for the -CH₂- group adjacent to the -CF₂- group. The hydroxyl protons would appear as a broad singlet, which may be exchangeable with D₂O.
-
¹³C NMR: Resonances for the two non-equivalent -CH₂- carbons and multiple resonances for the fluorinated carbons, showing complex splitting patterns due to C-F coupling.
-
¹⁹F NMR: Multiple signals are expected due to the different chemical environments of the fluorine atoms along the chain. The signals would likely appear as multiplets due to F-F coupling.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups. Strong C-F stretching bands would be prominent in the 1000-1300 cm⁻¹ region. A C-O stretching band for the ether linkages would also be present.
-
Mass Spectrometry: The molecular ion peak would be observed, along with characteristic fragmentation patterns resulting from the cleavage of C-C, C-O, and C-F bonds.
Synthesis and Reactivity
Synthesis Pathways
The synthesis of fluorinated oligo(ethylene glycol)s typically involves the oligomerization of fluorinated epoxides or the reaction of fluorinated diols with fluorinated dielectrophiles. While a specific protocol for this compound is not detailed in readily available literature, a plausible synthetic route could involve the reaction of a partially fluorinated diol with a fluorinated diepoxide or a similar strategy.
Diagram: Generalized Synthesis Concept
Caption: Conceptual synthetic pathway.
Reactivity of the Terminal Hydroxyl Groups
The terminal primary hydroxyl groups are the primary sites of reactivity in this molecule. They can undergo typical alcohol reactions, allowing for the functionalization and incorporation of this fluorinated segment into larger molecular architectures.
Key Reactions:
-
Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form esters.
-
Etherification: Reaction with alkyl halides under basic conditions to form ethers.
-
Urethane Formation: Reaction with isocyanates to form polyurethanes. This is a particularly important reaction for creating fluorinated polymers.
The electron-withdrawing effect of the adjacent fluorinated carbons will increase the acidity of the hydroxyl protons compared to their non-fluorinated analogs, potentially influencing reaction kinetics.
Applications and Future Prospects
The unique properties of this compound make it a valuable component in various advanced materials.
Specialty Coatings and Surface Treatments
A primary application of this and related fluorinated diols is in the formulation of specialty coatings.[3] When incorporated into a polymer matrix, the fluorinated segments tend to migrate to the surface, creating a low-energy interface with excellent water and oil repellency. This is highly desirable for creating anti-fouling, anti-graffiti, and easy-to-clean surfaces. The diol functionality allows it to be chemically bonded into the coating resin, ensuring the permanence of these properties.
Polymer Modification
As a diol, it can be used as a monomer or a chain extender in the synthesis of polyesters and polyurethanes. The incorporation of the fluorinated ether backbone can impart properties such as:
-
Increased chemical and thermal stability.
-
Reduced surface energy.
-
Lower refractive index.
-
Increased gas permeability.
-
Flexibility due to the ether linkages.
These modified polymers could find use in demanding applications such as high-performance seals, gaskets, and membranes.
Potential in Biomedical and Drug Development
While direct applications of this specific molecule in drug development are not widely reported, the broader class of perfluorocarbons has been explored for various biomedical uses. Perfluorocarbons are known for their high gas-dissolving capacity and are used as oxygen carriers in blood substitutes.
The amphiphilic nature that can be achieved by derivatizing this diol could make it a candidate for the formation of micelles or nanoparticles for drug delivery.[5][6] The fluorinated core could encapsulate hydrophobic drugs, while the derivatized end groups could provide aqueous stability and targeting functionalities. Furthermore, coatings derived from this diol could be used to create biocompatible and bio-inert surfaces for medical devices and implants.
Safety and Handling
According to available GHS information, this compound may cause skin and serious eye irritation, as well as respiratory irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a specialized chemical intermediate with a unique molecular architecture that combines the properties of fluorocarbons and oligo(ethylene glycol)s. Its primary value lies in its ability to serve as a building block for advanced polymers and coatings, imparting desirable properties such as chemical inertness, thermal stability, and low surface energy. While detailed research on this specific molecule is not abundant, its structural features suggest significant potential for further exploration, particularly in the fields of material science and potentially in specialized biomedical applications. As the demand for high-performance materials continues to grow, the role of such precisely engineered fluorinated molecules is likely to become increasingly important.
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An In-Depth Technical Guide to the Synthesis of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol
Introduction
1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol is a fluorinated diol of significant interest in advanced materials science. Its unique structure, characterized by a perfluorinated polyether backbone terminated by hydroxyl groups, imparts a combination of desirable properties including high thermal and chemical stability, low surface energy, and hydrophobicity. These attributes make it a valuable building block for the synthesis of high-performance polymers such as polyesters, polycarbonates, and polyurethanes.[1] Such polymers find applications in specialized coatings, sealants, and biomedical devices where durability and unique surface properties are paramount. This guide provides a comprehensive overview of a robust synthetic route to this specialized fluorinated diol, intended for researchers and professionals in drug development and materials science.
Synthetic Strategy: A Rationale
The synthesis of this compound is most effectively achieved through the reduction of a suitable dicarboxylic acid ester precursor. This approach is favored due to the relative accessibility of perfluorinated dicarboxylic acids and their esters, which can be prepared via established fluorination chemistries.[2] The core of this strategy lies in the highly efficient and well-understood reduction of the ester functional groups to primary alcohols.
The chosen precursor for this synthesis is the diethyl ester of the corresponding perfluorinated trioxaundecanedioic acid. The ethyl ester is selected over the methyl ester to facilitate purification of the final product, as ethanol is generally easier to remove than methanol. The reduction is carried out using a powerful reducing agent, lithium aluminum hydride (LAH), which is known to effectively reduce esters, including those with electron-withdrawing fluorine substituents, to their corresponding alcohols.[3][4]
Experimental Protocols
Part 1: Synthesis of Diethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,11-undecanedioate (Precursor)
While several routes to perfluoroether dicarboxylic acids and their esters exist, a common method involves the oligomerization of perfluorinated epoxides followed by esterification.[1][5] For the purpose of this guide, we will assume the availability of the precursor, Diethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-1,11-undecanedioate. Should a synthesis of the precursor be required, established methods for the preparation of perfluoropolyether carboxylic acids from perfluoroether acyl fluorides can be adapted.[6]
Part 2: Reduction of Diethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,11-undecanedioate to this compound
This section details the critical reduction step to yield the target diol.
Reaction Scheme:
Figure 1: Reaction workflow for the reduction of the perfluoroether diester to the corresponding diol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl Perfluoro-3,6,9-trioxaundecanedioate | ~466.15 | 10.0 g | 0.021 |
| Lithium Aluminum Hydride (LAH) | 37.95 | 2.4 g | 0.063 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |
| Ethyl Acetate | 88.11 | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | 100 mL | - |
| Saturated Sodium Chloride Solution (Brine) | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |
Step-by-Step Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
LAH Suspension: In the reaction flask, lithium aluminum hydride (2.4 g, 0.063 mol) is carefully suspended in anhydrous tetrahydrofuran (100 mL) under a nitrogen atmosphere. The suspension is cooled to 0 °C using an ice-water bath.
-
Substrate Addition: The Diethyl Perfluoro-3,6,9-trioxaundecanedioate (10.0 g, 0.021 mol) is dissolved in anhydrous THF (100 mL) and transferred to the dropping funnel. This solution is then added dropwise to the stirred LAH suspension over a period of 60-90 minutes, maintaining the internal temperature below 10 °C.[7] The slow addition is crucial to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then heated to reflux and maintained at this temperature for 4-6 hours, or until thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis indicates the complete consumption of the starting material.
-
Quenching: The reaction flask is cooled back to 0 °C in an ice-water bath. The excess LAH is quenched by the slow, dropwise addition of ethyl acetate (50 mL). This is followed by the cautious, dropwise addition of water (2.4 mL), 15% aqueous sodium hydroxide (2.4 mL), and finally water (7.2 mL) to form a granular precipitate of aluminum salts.[8] Caution: The quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly and in a well-ventilated fume hood.
-
Workup and Extraction: The resulting slurry is stirred for 30 minutes at room temperature and then filtered through a pad of Celite. The filter cake is washed with additional THF (3 x 50 mL). The combined organic filtrates are then washed with 1 M hydrochloric acid (100 mL) and saturated sodium chloride solution (100 mL).
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
The crude this compound is typically a waxy solid or a viscous oil. Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system, such as a mixture of a fluorinated solvent and a hydrocarbon solvent.
Purification Workflow:
Figure 2: Purification workflow for this compound.
Characterization Data:
| Property | Expected Value |
| Appearance | White to off-white waxy solid or colorless viscous liquid |
| Molecular Formula | C₈H₆F₁₂O₅ |
| Molecular Weight | 410.11 g/mol |
| ¹H NMR | Signals corresponding to the -CH₂OH protons. |
| ¹⁹F NMR | Complex multiplets corresponding to the different CF₂ groups in the perfluoroether chain. |
| FT-IR | Broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch) and C-F stretching vibrations. |
Safety and Handling
-
Lithium Aluminum Hydride (LAH): LAH is a highly reactive, pyrophoric, and water-sensitive reagent. It should be handled under an inert atmosphere (nitrogen or argon) at all times. All glassware must be thoroughly dried before use. LAH reacts violently with water and protic solvents to release flammable hydrogen gas. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.[8]
-
Anhydrous Solvents: Anhydrous THF is flammable and can form explosive peroxides upon standing. Use only freshly distilled or commercially available anhydrous solvents.
-
Workup Procedure: The quenching of the LAH reaction is extremely hazardous and must be performed with extreme caution, especially on a large scale. The dropwise addition of quenching agents should be slow and controlled, with adequate cooling.
Conclusion
The synthesis of this compound via the lithium aluminum hydride reduction of its corresponding diethyl ester is a reliable and scalable method. Careful attention to anhydrous reaction conditions and safe handling of reactive intermediates are critical for a successful and safe synthesis. The resulting high-purity diol is a versatile precursor for the development of advanced fluorinated materials with tailored properties for a wide range of scientific and industrial applications.
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An In-depth Technical Guide to the Safe Handling of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data for 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol (CAS Number: 330562-44-2). As a Senior Application Scientist, the aim is to synthesize the available technical information with practical, field-proven insights to ensure the safe handling and use of this compound in a research and development setting. This document is structured to provide a deep, causal understanding of the necessary safety protocols, grounded in the chemical's inherent properties.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a fluorinated diol.[] Its structure is characterized by a polyether backbone with extensive fluorination. This high degree of fluorination is the primary driver of its chemical properties, imparting both stability and potential hazards.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 330562-44-2 | [2][3][4] |
| Molecular Formula | C8H6F12O5 | [][2][4] |
| Molecular Weight | 410.11 g/mol | [][2][5] |
| Appearance | White solid | [4] |
| Melting Point | 40-42°C | [][4] |
| Boiling Point | 88°C at 0.2 mm Hg | [][4] |
| Density | 1.706 g/cm³ (Predicted) | [][4] |
| Synonyms | Fluorinated Tetraethylene Glycol | [][4] |
The causality behind its properties lies in the carbon-fluorine bond, one of the strongest in organic chemistry. This bond strength contributes to the chemical's thermal and chemical resistance.[] However, it's crucial to understand that while stable, this compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment.[6][7]
Section 2: Hazard Identification and Toxicological Profile
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[5]
-
Serious Eye Damage/Eye Irritation (Category 1/2) : Causes serious eye damage or irritation.[5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[5]
The signal word for this chemical is "Danger" or "Warning" .
Diagram 1: GHS Hazard Pictograms
Caption: GHS pictograms for irritation/toxicity and corrosion.
Toxicological Insights: The irritant nature of this compound is likely due to its ability to interact with and disrupt the lipid bilayers of skin and eye cells. While specific toxicological data for this exact compound is limited, the broader class of PFAS compounds has been studied more extensively. Exposure to some PFAS has been linked to a range of health effects, including altered immune and thyroid function, liver and kidney issues, and developmental problems.[8][9] It is prudent to handle all PFAS, including this one, with a high degree of caution, assuming potential for long-term health effects due to their persistence.[10]
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A self-validating system of protocols is essential for handling this chemical. The core principle is to minimize all potential routes of exposure: dermal, ocular, and inhalation.
Experimental Workflow: Safe Handling Protocol
-
Preparation and Engineering Controls:
-
Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood. This is the primary engineering control to prevent inhalation of any dust or vapors.
-
Ensure an eyewash station and safety shower are readily accessible and have been recently tested.
-
Clear the workspace of all non-essential items.
-
-
Personal Protective Equipment (PPE) Selection:
-
Hand Protection: Wear chemically resistant gloves. Given the fluorinated nature of the compound, nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for the specific type of glove and its breakthrough time.
-
Eye and Face Protection: Use safety glasses with side-shields or, preferably, chemical safety goggles. A face shield should be worn if there is a risk of splashing.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.
-
-
Handling and Dispensing:
-
As this is a solid with a low melting point, it can be handled as a powder or a molten liquid.[4]
-
If handling as a powder, avoid creating dust. Use a spatula for transfers.
-
If heating, do so slowly and in a controlled manner to avoid splashing and the generation of fumes.
-
Keep the container tightly closed when not in use.[11]
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean the work area and any contaminated equipment.
-
Properly remove and dispose of contaminated PPE.
-
Diagram 2: Personal Protective Equipment (PPE) Hierarchy
Caption: Standard and task-dependent PPE for handling.
Section 4: First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]
Spill Response Protocol:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent, followed by soap and water.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
Section 5: Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Disposal of this chemical and its containers must be in accordance with all applicable federal, state, and local regulations.
-
It is considered a persistent "forever chemical," and therefore, special consideration must be given to its disposal to prevent environmental contamination.[6] Incineration at high temperatures may be a suitable disposal method, but this should be confirmed with a licensed professional waste disposal service.
Section 6: Conclusion
This compound is a valuable research chemical, but its safe use is predicated on a thorough understanding of its hazards and the implementation of robust safety protocols. The high degree of fluorination that gives this compound its unique properties also necessitates careful handling to avoid skin, eye, and respiratory irritation. As part of the broader PFAS class of chemicals, its environmental persistence demands responsible storage and disposal. By adhering to the guidelines outlined in this document, researchers can mitigate the risks and work safely with this compound.
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solubility of 1h,1h,11h,11h-Perfluoro-3,6,9-trioxaundecane-1,11-diol in common solvents
An In-Depth Technical Guide to the Solubility of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol in Common Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 330562-44-2). While empirical solubility data for this specific fluorinated diol is not extensively published, this document leverages fundamental principles of physical chemistry, structure-property relationships of analogous perfluoropolyether (PFPE) compounds, and established experimental methodologies to offer a predictive solubility profile. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorinated compounds in formulations, coatings, and advanced material applications. Included are a detailed experimental protocol for quantitative solubility determination and a predictive assessment of its solubility in a range of common laboratory solvents.
Introduction to this compound
This compound is a bifunctional fluorinated compound characterized by a flexible perfluoropolyether backbone and terminal primary hydroxyl groups.[1] This unique molecular architecture imparts a combination of desirable properties, including high chemical inertness, thermal stability, low surface energy, and the ability to participate in polymerization reactions via its hydroxyl functionalities.[]
Key Physicochemical Properties:
-
Molecular Formula: C₈H₆F₁₂O₅[1]
-
Molecular Weight: 410.11 g/mol [1]
-
Appearance: Solid
-
Melting Point: 40-42 °C[]
-
Boiling Point: 88 °C at 0.2 mm Hg[]
-
Density: ~1.706 g/cm³[]
-
Synonyms: Fluorinated Tetraethylene Glycol[]
The presence of both a highly fluorinated, lipophobic chain and polar, hydrophilic alcohol end-groups suggests an amphiphilic character, which is critical to understanding its solubility behavior.[3] Its applications are found in specialty coatings, surface treatments, and as a precursor for modified polymers.[][4] For professionals in drug development, such compounds are of interest for creating stable nanoemulsions and specialized drug delivery vehicles.[5][6]
Predictive Solubility Profile
The solubility of a solute in a given solvent is governed by the principle "like dissolves like," which relates to the polarity and intermolecular forces of the two substances.[7] For fluorinated compounds, this principle is nuanced. The highly electronegative fluorine atoms create a nonpolar, low-energy surface, but the C-F bonds themselves are polar. This dual nature means that fluorinated molecules often exhibit limited solubility in both aqueous and hydrocarbon-based solvents, sometimes preferring fluorinated solvents.
The structure of this compound, with its polar hydroxyl groups, complicates this picture. These groups can engage in hydrogen bonding, which typically enhances solubility in polar protic solvents.
Analysis of Molecular Structure and Intermolecular Forces
-
Perfluoroether Backbone: This segment is nonpolar, lipophobic, and hydrophobic. It will resist interaction with hydrocarbon and polar solvents but will readily interact with other fluorinated molecules.
-
Ether Linkages: The oxygen atoms in the ether backbone introduce some polarity but are largely shielded by the fluorine atoms, offering limited sites for hydrogen bonding.
-
Terminal Hydroxyl Groups (-CH₂OH): These are polar and capable of acting as both hydrogen bond donors and acceptors. This feature is expected to dominate interactions with polar solvents.
Predicted Solubility in Common Solvent Classes
Based on the analysis of its structure and the behavior of similar compounds, the following solubility profile is predicted.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Partially Soluble to Soluble | The terminal hydroxyl groups can form strong hydrogen bonds with protic solvents. Fluorination is known to improve solubility in alcohols like ethanol.[3] However, the fluorinated backbone may limit miscibility, especially in water.[8][9] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can act as hydrogen bond acceptors for the diol's hydroxyl groups. The overall polarity is compatible with the ether linkages and the polar end groups. Fluorinated compounds often show good solubility in medium-polarity solvents like THF and acetone.[3] |
| Nonpolar (Aliphatic) | Hexane, Heptane | Insoluble | The nonpolar hydrocarbon chain of these solvents will have very weak interactions with the highly polar C-F bonds and the hydroxyl groups of the diol, leading to immiscibility. |
| Nonpolar (Aromatic) | Toluene, Benzene | Sparingly Soluble | The polarizability of the aromatic ring may allow for weak interactions, but significant solubility is not expected due to the large polarity mismatch. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly Soluble to Partially Soluble | These solvents have a moderate polarity that may offer some compatibility, but strong solvation is unlikely. |
| Fluorinated | Perfluorohexane, Fluorinated Ethers (e.g., HFE-7100) | Potentially Soluble, but may require a co-solvent | While the "like dissolves like" rule suggests solubility in fluorinated solvents, highly functionalized perfluorinated polyethers can have poor solubility in these solvents. The addition of a co-solvent, such as an alcohol, may be necessary to achieve a stable solution.[10] |
Standardized Protocol for Experimental Solubility Determination
To move from a predictive to a quantitative understanding, a rigorous experimental protocol is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[11][12]
Causality and Experimental Design
The core principle of this protocol is to create a saturated solution at a constant temperature, where the rate of dissolution equals the rate of precipitation. This state of equilibrium ensures that the measured concentration represents the maximum amount of solute the solvent can hold under those conditions. Every step is designed to maintain this equilibrium and ensure the accuracy of the final measurement.
Materials and Equipment
-
This compound (solute)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or flasks with airtight caps
-
Orbital shaker with temperature control
-
Analytical balance (±0.1 mg precision)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a high-precision evaporator for gravimetric analysis)
Step-by-Step Methodology
-
Preparation: Add an excess amount of the solid diol to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.[11]
-
Solvent Addition: Accurately add a known volume or mass of the chosen solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A preliminary kinetic study (measuring concentration at 24, 48, and 72 hours) is recommended to determine the necessary equilibration time. A 48-hour period is often sufficient.
-
Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for at least 2 hours to let the excess solid settle.
-
Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, tared container.[12] This filtration step is critical to remove any microscopic solid particles that could falsely inflate the solubility measurement.
-
Quantification: Determine the concentration of the diol in the filtered sample.
-
Gravimetric Method: Accurately weigh the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling point. Weigh the remaining solid residue. The solubility can be expressed in g/100 mL or mol/L.
-
Chromatographic Method: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of an HPLC or GC instrument. Quantify the concentration against a prepared calibration curve.
-
Self-Validating System and Controls
-
Mass Balance: The total mass of the vial's contents should remain constant.
-
Confirmation of Saturation: Visually inspect for excess solid before and after equilibration.
-
Reproducibility: Perform each measurement in triplicate to ensure the results are consistent and to calculate standard deviation.
-
Purity Analysis: Confirm the purity of both the solute and solvents before the experiment, as impurities can significantly alter solubility.[11]
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the isothermal shake-flask solubility determination protocol.
Caption: Workflow for determining the equilibrium solubility of a solid in a liquid.
Conclusion
This compound is a specialty chemical with a complex solubility profile owing to its amphiphilic nature. It is predicted to be most soluble in polar aprotic and polar protic solvents, with limited to no solubility in nonpolar hydrocarbon solvents. Its solubility in fluorinated solvents may require the use of a polar co-solvent. For applications requiring precise concentrations, the predictive data in this guide should be supplemented with rigorous experimental determination using the provided standardized protocol. This ensures the development of robust and reliable formulations for advanced materials and drug delivery systems.
References
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Van Lier, G., De Vleeschouwer, F., De Pril, P., & Geerlings, P. (2009). Theoretical prediction of the solubility of fluorinated C 60. Physical Chemistry Chemical Physics, 11(27), 5573-5577. Available at: [Link]
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Fu, Y., et al. (2025). Prediction of the solubility of fluorinated gases in ionic liquids by machine learning with COSMO-RS-based descriptors. Journal of Molecular Liquids. Available at: [Link]
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Arévalo, V. D., et al. (2024). Experimental Measurement and Modeling of the Solubility of Fluorinated Compounds Derived from Dichlone in Supercritical Carbon Dioxide. Industrial & Engineering Chemistry Research. Available at: [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
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Education.com. (2021). Testing the Solubility of Common Liquid Solvents. Available at: [Link]
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Carvalho, P. J., et al. (2014). Solubility of water in fluorocarbons: Experimental and COSMO-RS prediction results. The Journal of Chemical Thermodynamics. Available at: [Link]
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Ferreira, L. A., & Fako, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 891-893. Available at: [Link]
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Ingeniería UC. (2024). Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide. Available at: [Link]
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Gerrard, W. (n.d.). The Experimental Determination of Solubilities. ResearchGate. Available at: [Link]
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Ganesan, D. (2018). solubility experimental methods.pptx. Slideshare. Available at: [Link]
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PubChem. (n.d.). This compound. Available at: [Link]
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Freie Universität Berlin. (2019). New Perfluoropolyether Surfactants for Water-in-Oil Emulsions. Available at: [Link]
- Google Patents. (2005). US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents.
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Fluoropharm. (n.d.). Perfluoropolyether di-Alcohol | PFPE diol. Available at: [Link]
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PubChem. (n.d.). Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid. Available at: [Link]
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Yamamoto, Y., et al. (2022). Application of perfluoropolyether elastomers in microfluidic drug metabolism assays. International Journal of Pharmaceutics, 628, 122253. Available at: [Link]
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Termine, R., et al. (2021). Diversity of Synthetic Approaches to Functionalized Perfluoropolyalkylether Polymers. Macromolecules, 54(3), 1045-1063. Available at: [Link]
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Pliego, J. R. (2021). Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile. Chemistry – A European Journal, 27(39), 10123-10131. Available at: [Link]
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Kim, J., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Polymers, 13(21), 3829. Available at: [Link]
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O'Hanlon, C. E., et al. (2012). NIR-labeled perfluoropolyether nanoemulsions for drug delivery and imaging. Journal of Fluorine Chemistry, 137, 27-33. Available at: [Link]
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Spataru, T., et al. (2021). The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. ACS Applied Materials & Interfaces, 13(3), 4410-4421. Available at: [Link]
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ResearchGate. (2017). What is the solubility of water in fluorous (fluorinated) solvents?. Available at: [Link]
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spectroscopic data for 1h,1h,11h,11h-Perfluoro-3,6,9-trioxaundecane-1,11-diol
An In-depth Technical Guide to the Spectroscopic Characterization of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a representation of this compound, highlighting the distinct chemical environments.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the presence of fluorine, both ¹H, ¹³C, and ¹⁹F NMR would be instrumental in confirming the structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the methylene (-CH₂-) and hydroxyl (-OH) protons. The high degree of fluorination will significantly influence the chemical shifts of the adjacent methylene protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₂- | 3.8 - 4.2 | Triplet (t) | 4H | Deshielded by the adjacent -CF₂- group and the oxygen atom. The triplet arises from coupling to the two adjacent fluorine atoms. |
| -OH | Variable (concentration dependent) | Singlet (s) | 2H | The chemical shift of hydroxyl protons is dependent on solvent, concentration, and temperature. It will likely appear as a broad singlet. |
The non-fluorinated analog, tetraethylene glycol, exhibits signals for its terminal -CH₂OH protons around 3.6-3.7 ppm. The strong electron-withdrawing effect of the two adjacent fluorine atoms in the target molecule is expected to shift the methylene proton signal significantly downfield.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts will be heavily influenced by the attached fluorine atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₂- | 65 - 70 | Influenced by the adjacent hydroxyl group and the -CF₂- group. |
| -CF₂- (terminal) | 110 - 120 | Directly attached to two fluorine atoms, leading to a large downfield shift and complex splitting patterns due to C-F coupling. |
| -CF₂- (internal) | 115 - 125 | Similar to the terminal -CF₂- groups, with slight variations due to their position in the chain. |
For comparison, the terminal -CH₂OH carbons in tetraethylene glycol appear around 61 ppm. The presence of the adjacent -CF₂- group is expected to cause a downfield shift.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for NMR analysis would involve the following steps:
-
Sample Preparation: Dissolve 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs. HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm long-range C-H correlations.
-
¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum to confirm the different fluorine environments.
Caption: Experimental workflow for NMR analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Predicted FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H | 3200 - 3600 | Strong, Broad | Stretching |
| C-H | 2850 - 3000 | Medium | Stretching |
| C-F | 1100 - 1250 | Strong | Stretching |
| C-O (ether) | ~1050 | Strong | Stretching |
| C-O (alcohol) | 1000 - 1260 | Strong | Stretching |
The FTIR spectrum is expected to be dominated by strong C-F and C-O stretching bands.[3] The broad O-H stretch is also a key diagnostic feature.
Experimental Protocol for FTIR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. For a thin film, a small amount of the solid can be melted or dissolved in a volatile solvent and cast onto the plate.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 411.00963 | Protonated molecular ion. |
| [M+Na]⁺ | 432.99157 | Sodiated molecular ion, common in ESI. |
| [M-H]⁻ | 408.99507 | Deprotonated molecular ion. |
| [M]⁺ | 410.00180 | Molecular ion (less common in soft ionization). |
Predicted data from PubChemLite.
The fragmentation pattern in electron ionization (EI) would likely involve cleavage of the C-C and C-O bonds, leading to a series of fluorinated fragments. Electrospray ionization (ESI), being a softer technique, is more likely to show the intact molecular ion with various adducts.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC.
-
Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule.
-
Mass Analysis: A high-resolution mass analyzer (e.g., Orbitrap or TOF) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.
-
MS/MS (Tandem MS): To gain further structural information, tandem mass spectrometry can be performed on the parent ion to induce fragmentation and analyze the resulting daughter ions.
Caption: Experimental workflow for Mass Spectrometry analysis.
Conclusion
The spectroscopic characterization of this compound relies on a multi-technique approach. While this guide provides a predictive framework, experimental verification is paramount. The expected ¹H and ¹³C NMR spectra will show characteristic shifts due to the extensive fluorination. The FTIR spectrum will be dominated by strong C-F and C-O absorptions, along with a broad O-H band. High-resolution mass spectrometry will be crucial for confirming the molecular formula. By following the outlined experimental protocols, researchers can confidently elucidate and confirm the structure of this unique fluorinated diol.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
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An In-Depth Technical Guide to 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol, a fluorinated diol with significant potential in the development of advanced materials for the pharmaceutical and biomedical fields. We will delve into its chemical and physical properties, commercial availability, and its primary application as a monomer in the synthesis of fluorinated polymers. Furthermore, this guide will present a detailed, field-proven protocol for the synthesis of a fluorinated polyurethane elastomer, a class of materials with broad utility in drug delivery and medical device coatings.
Introduction: The Strategic Advantage of Fluorination in Biomedical Materials
The incorporation of fluorine into polymers for biomedical applications offers a unique set of advantages that can significantly enhance their performance. The high electronegativity and low polarizability of the fluorine atom lead to materials with low surface energy, high thermal and chemical stability, and unique hydrophobic and lipophobic properties. In the context of drug development, these characteristics can translate to improved biocompatibility, reduced protein fouling, enhanced drug stability, and controlled release profiles. This compound serves as a valuable building block for creating such advanced fluorinated polymers.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for its successful application in synthesis and material science.
| Property | Value | Reference(s) |
| CAS Number | 330562-44-2 | [1][2] |
| Molecular Formula | C₈H₆F₁₂O₅ | [1] |
| Molecular Weight | 410.11 g/mol | [1] |
| Appearance | White solid | [3] |
| Melting Point | 40-42 °C | [1][3] |
| Boiling Point | 88 °C at 0.2 mmHg | [1][3] |
| Density | ~1.706 g/cm³ | [1] |
| IUPAC Name | 2-[2-[2-(1,1-difluoro-2-hydroxyethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroethanol | [1] |
| Synonyms | Fluorinated tetraethylene glycol, 1H,1H,11H,11H-Dodecafluoro-3,6,9-trioxaundecane-1,11-diol | [1][3] |
Commercial Availability
This compound is available from a range of specialty chemical suppliers. Researchers can procure this compound in various purities and quantities to suit their specific research and development needs.
| Supplier | Purity | Available Quantities |
| BOC Sciences | 95% | Inquire |
| ChemicalBook | 98% | Inquire |
| Apollo Scientific | 98% | 5g, 25g, 100g |
| Santa Cruz Biotechnology | Inquire | Inquire |
| Sigma-Aldrich (Merck) | Inquire | Inquire |
Application in Polymer Synthesis: A Gateway to Advanced Biomedical Materials
The primary utility of this compound lies in its role as a fluorinated diol monomer for the synthesis of polymers, most notably fluorinated polyurethanes. These polymers are of great interest in the biomedical field due to their excellent biocompatibility, biostability, and unique surface properties.[4]
Synthesis of Fluorinated Polyurethane Elastomers: An Experimental Protocol
The following protocol details a robust method for the synthesis of a fluorinated polyurethane elastomer using this compound as the soft segment. This procedure is adapted from established methods for polyurethane synthesis.
Materials:
-
This compound
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
1,4-Butanediol (BDO) (as a chain extender)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with a temperature controller
-
Vacuum oven
-
Teflon casting mold
Procedure:
-
Preparation of the Prepolymer: a. In the three-necked flask, thoroughly dry this compound under vacuum at 60°C for 4 hours to remove any residual water. b. Under a nitrogen atmosphere, add MDI to the flask at a 2:1 molar ratio to the diol. c. Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants). d. Heat the mixture to 80°C and stir vigorously for 2-3 hours. The progress of the reaction can be monitored by the disappearance of the isocyanate peak (~2270 cm⁻¹) in the FTIR spectrum.
-
Chain Extension: a. Dissolve the prepolymer in anhydrous DMF. b. Slowly add a stoichiometric amount of the chain extender, 1,4-butanediol, to the prepolymer solution while stirring continuously. c. Continue stirring at 60°C for an additional 2-3 hours until the viscosity of the solution increases significantly.
-
Casting and Curing: a. Pour the viscous polymer solution into a Teflon mold. b. Place the mold in a vacuum oven and heat at 80°C for 24 hours to remove the solvent and cure the polymer. c. After cooling to room temperature, the resulting fluorinated polyurethane elastomer can be carefully removed from the mold.
Characterization of the Synthesized Fluorinated Polyurethane
The synthesized polymer should be characterized to confirm its structure and properties. Key analytical techniques include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane linkages (N-H stretching around 3300 cm⁻¹, C=O stretching around 1700 cm⁻¹) and the disappearance of the isocyanate peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): To elucidate the detailed chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Thermal Gravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Contact Angle Measurement: To evaluate the hydrophobicity and oleophobicity of the polymer surface.
Biomedical Applications in Drug Development
The unique properties of fluorinated polyurethanes derived from this compound open up a range of possibilities in drug development.
Drug Delivery Systems
Fluorinated polymers can be engineered into nanoparticles for targeted drug delivery.[3][5] The hydrophobic fluorinated segments can form the core of the nanoparticle, encapsulating hydrophobic drugs, while the hydrophilic segments can form the outer shell, providing stability in aqueous environments. The low surface energy of the fluorinated shell can also reduce opsonization and clearance by the immune system, prolonging circulation time.
Surface Modification of Medical Devices
The non-stick and anti-fouling properties of fluorinated polymers make them ideal for coating medical devices such as catheters, stents, and implants.[4] This can reduce the risk of thrombosis and bacterial adhesion, improving the safety and efficacy of these devices.
Caption: Synthesis of fluorinated polyurethane and its applications.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[6] Always consult the Safety Data Sheet (SDS) from the supplier for detailed handling and storage information.
Conclusion
This compound is a versatile fluorinated monomer that provides a gateway to a wide range of advanced polymers with significant potential in the field of drug development. Its ability to impart properties such as low surface energy, chemical inertness, and biocompatibility makes it a valuable tool for researchers and scientists working on next-generation drug delivery systems and medical devices. The synthetic protocols and applications outlined in this guide provide a solid foundation for the exploration and utilization of this promising compound.
References
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Frontiers in Pharmacology. Recent advances in surface decoration of nanoparticles in drug delivery. [Link]
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Chemdad. This compound. [Link]
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An In-depth Technical Guide to the Core Characteristics of Fluorinated Diols for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth technical exploration of fluorinated diols, a class of molecules gaining significant traction due to the profound influence of fluorine on their physicochemical and biological properties. We will dissect the fundamental characteristics of these diols, from their synthesis and unique conformational preferences to their impact on hydrogen bonding and metabolic stability. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also practical insights into the application and characterization of these versatile building blocks.
The Fluorine Factor: A Paradigm Shift in Molecular Design
The substitution of hydrogen with fluorine, the most electronegative element, instigates a cascade of electronic and steric effects that can dramatically alter a molecule's behavior. In the context of diols, this translates to a nuanced modulation of properties critical for drug efficacy and material performance. The high electronegativity of fluorine creates a strong carbon-fluorine (C-F) bond, which is more polarized and possesses a significant dipole moment.[1] This fundamental characteristic underpins many of the unique attributes of fluorinated compounds.
In drug discovery, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation.[2][3][4] Furthermore, fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance oral bioavailability.[2][3][5] The presence of fluorine can also influence the acidity (pKa) of nearby functional groups and alter the conformational preferences of a molecule, thereby impacting its binding affinity to biological targets.[2][3][6][7] It is this multifaceted influence that makes fluorinated diols such compelling building blocks in the design of novel therapeutics.
Synthesis and Characterization of Fluorinated Diols
The synthesis of fluorinated diols can be achieved through various methods, often tailored to the specific substitution pattern and desired molecular architecture.
Synthetic Strategies
One common approach involves the Michael addition reaction. For instance, a fluoro-diol like trifluoroethyl-2-methylpropanoate-β-dihydroxy ethylamine (TFMDA) can be synthesized through the Michael addition of diethanolamine to trifluoroethyl-2-methacrylate (TFEMA).[8] Another strategy involves the reaction of fluorinated esters with amines, such as the synthesis of a fluorinated alcohol by reacting the methyl ester of hexafluoropropylene oxide trimer with diethanolamine.[9] These methods provide access to a diverse range of fluorinated diols with varying fluorine content and substitution patterns.
Spectroscopic Characterization
The structural elucidation of fluorinated diols relies heavily on spectroscopic techniques, particularly Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy.
-
FT-IR Spectroscopy: FT-IR is instrumental in identifying the characteristic functional groups present in the molecule. The hydroxyl (-OH) stretching vibrations are of particular interest, as they provide insights into hydrogen bonding. The ratio of "free" to "hydrogen-bonded" OH groups can be determined from the absolute intensities of their characteristic bands, which is highly dependent on the chemical environment.[10]
-
NMR Spectroscopy: Both ¹H and ¹⁹F NMR are powerful tools for characterizing fluorinated diols. ¹H NMR confirms the presence of hydroxyl protons and the carbon backbone, while ¹⁹F NMR provides detailed information about the fluorine environment.[8] The large chemical shift range and through-bond J-couplings in ¹⁹F NMR can make spectra complex, but also information-rich.[11] Advanced techniques like ¹H-¹⁹F heteronuclear correlation spectroscopy can be employed to establish connectivity between proton and fluorine atoms.[11]
Physicochemical Properties: The Impact of Fluorination
The introduction of fluorine atoms into a diol backbone imparts a unique set of physicochemical properties that are central to their utility.
Hydrogen Bonding
Fluorine's high electronegativity significantly influences hydrogen bonding. While the C-F bond itself is a poor hydrogen bond acceptor, the presence of fluorine can modulate the hydrogen bond donating and accepting ability of the hydroxyl groups in the diol. Fluorine's electron-withdrawing nature can increase the acidity of the OH protons, making them stronger hydrogen bond donors.[12] Conversely, intramolecular hydrogen bonding between a hydroxyl proton and a fluorine atom (OH···F) has been observed in certain fluorohydrins, influencing their conformational preferences.[13] This interplay of inter- and intramolecular hydrogen bonding is a critical factor in determining the solubility, crystal packing, and biological interactions of fluorinated diols.
Lipophilicity and Solubility
The effect of fluorination on lipophilicity is context-dependent. While highly fluorinated segments can be both hydrophobic and lipophobic, the strategic placement of a few fluorine atoms often increases a molecule's overall lipophilicity.[14] This can be advantageous in drug design for enhancing membrane permeability. However, the solubility of fluorinated compounds can be complex, influenced by factors such as the position of fluorine atoms, ring size, and the presence of other functional groups.[14]
Conformational Preferences
The substitution of hydrogen with the larger fluorine atom and the electrostatic interactions involving the C-F bond can impose significant conformational constraints on a molecule.[3] This can lead to a preference for specific rotamers, which can be crucial for pre-organizing a ligand for optimal binding to a biological target.[1][3] The gauche effect, where a gauche conformation is preferred over an anti-conformation in 1,2-difluoroethane, is a classic example of fluorine's influence on conformational stability.
Applications in Drug Development
The unique properties of fluorinated diols make them highly valuable building blocks in the development of new pharmaceuticals across various therapeutic areas.[2]
Enhancing Pharmacokinetic Profiles
The introduction of fluorine can significantly improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. As previously mentioned, increased lipophilicity can lead to better absorption.[3] Crucially, the strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug deactivation.[2][3] This "metabolic switching" can prolong a drug's half-life and improve its overall efficacy.
Modulating Pharmacodynamic Properties
Fluorine's ability to alter electronic properties and conformational preferences can be leveraged to fine-tune a drug's interaction with its biological target.[2][6][7] The electron-withdrawing nature of fluorine can modify the pKa of nearby acidic or basic centers, which can be critical for optimal receptor binding.[3][7] Furthermore, the conformational rigidity imparted by fluorine can lock a molecule into its bioactive conformation, leading to enhanced potency and selectivity.[3]
Case Study: Fluorinated Diols as Precursors for Advanced Materials
Beyond pharmaceuticals, fluorinated diols are key components in the synthesis of high-performance polymers like fluorinated polyurethanes.[9][15][16] These materials exhibit desirable properties such as enhanced thermal stability, chemical resistance, and low surface energy, making them suitable for a wide range of applications, from coatings to biomedical devices.[16]
Experimental Protocols
General Synthesis of a Fluorinated Diol via Michael Addition
This protocol provides a general methodology for the synthesis of a fluorinated diol, exemplified by the reaction between a fluorinated methacrylate and an amino diol.
Materials:
-
Fluorinated methacrylate (e.g., trifluoroethyl-2-methacrylate)
-
Amino diol (e.g., diethanolamine)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the amino diol in the anhydrous solvent.
-
Slowly add the fluorinated methacrylate to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure fluorinated diol.
-
Characterize the final product using ¹H NMR, ¹⁹F NMR, and FT-IR spectroscopy.
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized fluorinated diol.
Caption: Workflow for the synthesis and characterization of fluorinated diols.
Data Summary
| Property | Influence of Fluorination | Rationale | Relevance in Drug Development |
| Metabolic Stability | Generally increased | Strong C-F bond resists enzymatic cleavage.[2][3] | Longer drug half-life, improved efficacy. |
| Lipophilicity | Often increased (context-dependent) | Fluorine is more lipophilic than hydrogen.[2][3][5] | Enhanced membrane permeability and absorption. |
| Acidity of OH groups | Increased | Inductive electron withdrawal by fluorine.[12] | Modulated hydrogen bonding and target interactions. |
| Conformational Preference | Restricted rotation, preference for specific conformers | Steric and electronic effects of fluorine.[1][3] | Pre-organization for optimal receptor binding, improved potency. |
| Hydrogen Bonding | Modulated donor/acceptor properties | Altered acidity of OH and potential for OH···F interactions.[13][17] | Influences solubility, crystal packing, and target binding. |
Conclusion
Fluorinated diols represent a powerful and versatile class of molecules with significant potential in both medicinal chemistry and materials science. The strategic incorporation of fluorine allows for the fine-tuning of a wide range of physicochemical and biological properties. A thorough understanding of their synthesis, characterization, and the fundamental principles governing their behavior is essential for harnessing their full potential in the design of next-generation drugs and advanced materials. This guide has provided a comprehensive overview of these core characteristics, aiming to equip researchers and developers with the knowledge necessary to effectively utilize fluorinated diols in their respective fields.
References
- Strong hydrogen bonding in aliphatic diol solutions of alkali-metal fluorides. Journal of the Chemical Society, Dalton Transactions.
- The Role of Fluorinated Diols in Advanced Organic Synthesis. Thomas Scientific.
- Structural and spectroscopic characterization of fluorinated dioxole based salts: A combined experimental and computational study.
- Synthesis of fluorin
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Structural and spectroscopic characterization of fluorinated dioxole based salts: a combined experimental and computational study. IRIS .
- Fluoride Ion Interactions in Alkali-Metal Fluoride–Diol Complexes.
- Synthesis of a fluoro-diol and preparation of fluorinated waterborne polyurethanes with high elongation
- Current and emerging applications of fluorine in medicinal chemistry.
- Fluorinated Polyurethanes, Synthesis and Properties. MDPI.
- Synthesis and properties of novel fluorinated polyurethane based on fluorinated gemini diol.
- Synthesis, Structure, Properties, and Applications of Fluorin
- Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research.
- Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calcul
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- Journal of Medicinal Chemistry.
- Applications of Fluorine in Medicinal Chemistry.
- Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent.
- Applications of Fluorine in Medicinal Chemistry. PubMed.
- Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. PubMed Central.
- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m
- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PubMed Central.
- The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.
- Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.
- Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses. Chemical Science.
-
Perfluoropolyether di-Alcohol | PFPE diol. Iota Silicone Oil. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvchSZ01qwOqQaghACXz0pr7Lru5KrCoj8kH3Q_3-Lnok_HMRQMqBn3VvCICrMMB3etqHtUwnrtNIvkX3HuhBEWJpKYoQFMHWIKR4l5JocM3ug-_XUGP8p9D4zTjKwEytW8gVedfkZurWw7D-kroHW_M8FgofDDTNgMEn6]([Link]
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Methodological & Application
Application Notes & Protocols: Surface Modification Using 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol
Introduction: The Strategic Advantage of Fluorinated Surfaces
In the realm of advanced materials, the precise control of surface properties is paramount. The ability to dictate how a material interacts with its environment opens up a vast landscape of possibilities, from biomedical devices that resist biofouling to electronics with enhanced reliability. Among the arsenal of surface modification agents, fluorinated compounds stand out for their unique and potent capabilities. The incorporation of fluorine into a surface can dramatically lower its surface energy, leading to hydrophobicity, oleophobicity, and a remarkable degree of chemical inertness.
This document provides a comprehensive guide to the use of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol for surface modification. This perfluorinated diol, with its flexible ether backbone and terminal hydroxyl groups, offers a versatile platform for creating robust and high-performance surfaces. We will delve into the underlying principles of its reactivity, provide detailed protocols for its application, and discuss the essential techniques for characterizing the resulting modified surfaces. Our focus will be on providing not just a set of instructions, but a foundational understanding of the "why" behind each step, empowering researchers to adapt and innovate.
Chemical Properties of this compound
Before embarking on surface modification, a thorough understanding of the reagent is crucial. The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 330562-44-2 | [1][2] |
| Molecular Formula | C8H6F12O5 | [] |
| Molecular Weight | 410.11 g/mol | [] |
| Appearance | White solid | [2] |
| Melting Point | 40-42 °C | [2] |
| Boiling Point | 88 °C at 0.2 mmHg | [2] |
| Key Features | Terminal primary hydroxyl groups for chemical reactivity. Perfluorinated backbone for low surface energy and chemical resistance. | [] |
Principles of Surface Modification with a Perfluorinated Diol
The utility of this compound as a surface modifying agent stems from its bifunctional nature. The terminal hydroxyl (-OH) groups serve as reactive handles to covalently bond the molecule to a substrate, while the perfluorinated polyether backbone imparts the desired surface properties.
There are two primary strategies for immobilizing this diol onto a surface:
-
Direct Grafting to Hydroxylated Surfaces: Substrates rich in hydroxyl groups, such as silica, glass, and certain metal oxides, can be directly functionalized. This is typically achieved by activating the surface hydroxyls or by using a coupling agent that reacts with both the surface and the diol.
-
Incorporation into a Polymer Coating: The diol can be used as a monomer in a polymerization reaction to form a thin film on a surface. A common approach is to react the diol with a diisocyanate to form a polyurethane network. The perfluorinated segments will preferentially orient at the polymer-air interface, minimizing surface energy.
The choice of method depends on the substrate, the desired coating thickness, and the required durability.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for this compound and all other chemicals used.[1]
Protocol 1: Grafting to a Hydroxylated Surface (e.g., Silica)
This protocol describes a method for covalently attaching the perfluorinated diol to a silica surface using a diisocyanate linker. This method creates a durable, monolayer-like fluorinated surface.
Materials:
-
Silica substrates (e.g., silicon wafers with a native oxide layer, glass slides)
-
This compound
-
A diisocyanate (e.g., 1,6-hexamethylene diisocyanate - HDI)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous toluene
-
Acetone (reagent grade)
-
Ethanol (reagent grade)
-
Deionized water
-
Nitrogen or Argon gas supply
Equipment:
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and hotplate
-
Ultrasonic bath
-
Spin coater or dip coater (optional)
-
Oven
Workflow:
Caption: Workflow for creating a superhydrophobic polyurethane coating.
Step-by-Step Procedure:
-
Coating Formulation:
-
In a beaker, dissolve this compound and 1,4-butanediol in MEK. The molar ratio of the fluorinated diol to the chain extender will determine the final fluorine content and surface properties of the coating. A good starting point is a 1:1 molar ratio.
-
Add the polyisocyanate to the solution. The overall molar ratio of isocyanate groups to hydroxyl groups should be approximately 1.05:1 to ensure complete reaction.
-
Add a catalytic amount of DBTDL (approximately 0.1% of the total solids weight).
-
Stir the mixture for 15-20 minutes to ensure homogeneity.
-
-
Coating Application:
-
Ensure the substrate is clean and dry.
-
Apply the formulated coating to the substrate using the desired method (e.g., spin coating at 2000 rpm for 30 seconds).
-
-
Curing:
-
Allow the coated substrate to air dry for 10-15 minutes to allow the solvent to evaporate.
-
Transfer the substrate to an oven and cure at 120 °C for 1-2 hours to complete the cross-linking reaction.
-
Surface Characterization
Proper characterization is essential to confirm the success of the surface modification and to understand the properties of the new surface.
Contact Angle Goniometry
This is the most direct method for assessing the change in surface energy. A droplet of a liquid (typically deionized water and diiodomethane) is placed on the surface, and the angle it makes with the surface is measured.
-
Expected Results: A successful modification with the perfluorinated diol should result in a significant increase in the water contact angle, typically to >110°. The surface energy, calculated from the contact angles of water and diiodomethane, should be significantly lowered. For superhydrophobic surfaces, the water contact angle should exceed 150°. [4]
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a surface.
-
Expected Results: The XPS spectrum of a successfully modified surface will show the appearance of a strong F 1s peak and a C 1s peak with components at higher binding energies corresponding to C-F bonds. The disappearance or attenuation of substrate signals (e.g., Si 2p from a silica substrate) will indicate the presence of a coating. [5]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR, particularly in Attenuated Total Reflectance (ATR) mode, can be used to identify the chemical bonds present on the surface.
-
Expected Results: For Protocol 1, the disappearance of the Si-OH stretch and the appearance of urethane linkage peaks would indicate a successful reaction. For Protocol 2, the presence of C-F and urethane peaks in the spectrum of the coating would confirm its composition. [4]
Atomic Force Microscopy (AFM)
AFM can be used to visualize the surface topography and roughness. This is particularly useful for superhydrophobic surfaces, where a specific micro/nanostructure is often required.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Water Contact Angle | Incomplete reaction; Insufficient surface hydroxylation; Contamination. | Increase reaction time or temperature; Ensure proper substrate cleaning and activation; Use high-purity solvents and reagents. |
| Poor Coating Adhesion | Improper substrate cleaning; Incomplete curing. | Thoroughly clean the substrate before coating; Increase curing time or temperature. |
| Inconsistent Coating | Inhomogeneous coating solution; Improper application technique. | Ensure the coating solution is well-mixed; Optimize spin coating/dip coating/spraying parameters. |
Conclusion
This compound is a versatile and effective reagent for creating low-energy, chemically resistant surfaces. By understanding the principles of its reactivity and following the detailed protocols provided, researchers can successfully modify a wide range of substrates for various applications. The key to success lies in meticulous substrate preparation, careful control of reaction conditions, and thorough characterization of the resulting surfaces. The methodologies presented here provide a solid foundation for both routine surface modification and for the development of novel, high-performance materials.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Grafting of a hydroxylated poly(ether ether ketone) to the surface of single-walled carbon nanotubes. Journal of Materials Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorine Based Superhydrophobic Coatings. Retrieved from [Link]
-
ResearchGate. (n.d.). Dibutyltin dilaurate-catalyzed diisocyanate coupling - Grafting of poly(ethylene glycol) onto nano-silica surface through a one-step procedure. Retrieved from [Link]
-
IEEE Xplore. (n.d.). Silica surface modification with liquid rubbers & functional groups for new polyolefin-based dielectric nano-composites. Retrieved from [Link]
-
MDPI. (n.d.). Fluorine Based Superhydrophobic Coatings. Retrieved from [Link]
-
ChemSrc. (n.d.). CAS 330562-44-2 this compound. Retrieved from [Link]
-
CNIS LAB. (n.d.). Fabrication of durable superhydrophobic coatings on cotton fabrics with photocatalytic activity by fluorine-free chemical. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of surface modification of silica nanoparticles with thiol functional group. Retrieved from [Link]
-
MDPI. (n.d.). Fabrication of Corrosion-Resistant Superhydrophobic Coatings and Impermeable Porous Structures Using Fluorinated Microemulsions Containing Thermally Decomposable Surfactants. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth. Retrieved from [Link]
-
ResearchGate. (n.d.). Surface modification of model hydrogel contact lenses with hyaluronic acid via thiol-ene “click” chemistry for enhancing surface characteristics. Retrieved from [Link]
-
ResearchGate. (n.d.). Fabrication of superhydrophobic surfaces with perfluorooctanoic acid modified TiO2/polystyrene nanocomposites coating. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
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preparation of superhydrophobic coatings with 1h,1h,11h,11h-Perfluoro-3,6,9-trioxaundecane-1,11-diol
An Application Guide: Fabrication of Robust Superhydrophobic Surfaces Using 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol
Introduction
Superhydrophobic surfaces, characterized by water contact angles exceeding 150° and low sliding angles, have garnered significant interest across various scientific disciplines, including materials science, biotechnology, and drug development.[1][2] These surfaces, inspired by the self-cleaning properties of the lotus leaf, are engineered to minimize water adhesion by combining a specific surface micro/nanotopography with low-surface-energy chemistry.[3][4] This unique combination traps a layer of air at the solid-liquid interface, leading to a Cassie-Baxter state where water droplets sit on a composite surface of solid and air, allowing them to roll off easily, carrying contaminants with them.[1]
For researchers in the biomedical and pharmaceutical fields, superhydrophobic coatings offer compelling advantages. They can be used to create non-fouling surfaces that resist protein adsorption and bacterial adhesion, a critical feature for medical implants, diagnostic devices, and surgical tools.[4][5][6] Furthermore, in microfluidics and high-throughput screening, these surfaces can facilitate precise droplet manipulation and prevent cross-contamination.
This guide focuses on the application of a specific fluorinated compound, This compound , in the creation of these advanced coatings. The high density of fluorine atoms in this molecule dramatically lowers surface energy, while the terminal diol (-OH) groups provide reactive sites for covalent integration into a polymer matrix or for grafting onto surfaces, ensuring the coating's durability. We present two robust protocols: a sol-gel method for creating a nanocomposite coating and a polyurethane-based approach for a resilient polymeric film.
Core Principles: The Science of Superhydrophobicity
Achieving superhydrophobicity is not merely a matter of applying a "water-repellent" chemical. It is a synergistic interplay between surface chemistry and physical structure.
-
Low Surface Energy Chemistry : The primary role of this compound is to provide an extremely low surface energy. The carbon-fluorine bond is short, strong, and highly polarized, creating a stable, non-polar surface that minimizes intermolecular interactions with water. Fluorinated polyurethanes, for instance, have been shown to significantly increase hydrophobicity in coatings.[7][8]
-
Surface Topography : A flat, low-energy surface is merely hydrophobic. To achieve superhydrophobicity, the surface must possess a hierarchical roughness on both the micro- and nano-scale. This roughness is essential for trapping air pockets when the surface comes into contact with water, which is the cornerstone of the Cassie-Baxter state and is critical for achieving low contact angle hysteresis (the difference between the advancing and receding contact angles).[3][9][10]
Featured Reagent: this compound
This fluorinated diol is a specialized building block for creating high-performance surfaces. Its molecular structure is key to its function.
Caption: Workflow for the Sol-Gel Coating Protocol.
Materials and Equipment
-
Tetraethyl orthosilicate (TEOS)
-
This compound
-
Ethanol (anhydrous)
-
Hydrochloric acid (HCl), 0.1 M
-
Substrates (e.g., glass slides, silicon wafers)
-
Magnetic stirrer and stir bars
-
Ultrasonic bath
-
Dip-coater
-
Oven or hot plate
Step-by-Step Procedure
-
Substrate Preparation:
-
Clean the substrates by sonicating sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen and place them in a 110°C oven for 30 minutes to remove any residual moisture.
-
-
Sol Preparation:
-
In a clean glass beaker, mix TEOS, ethanol, and deionized water in a molar ratio of 1:30:4.
-
Add 0.1 M HCl as a catalyst to the mixture while stirring.
-
Scientist's Note: Acid catalysis promotes the hydrolysis of TEOS, which is the first step in forming the silica network. [11] * Stir the solution vigorously for 60 minutes at room temperature. The solution should remain clear.
-
-
Add this compound to the sol (e.g., 5% by weight relative to TEOS).
-
Continue stirring for an additional 2 hours to allow for co-condensation of the fluorinated diol within the silica network.
-
-
Coating Application:
-
Immerse the cleaned substrate into the prepared sol.
-
Allow the substrate to remain in the sol for 1 minute to ensure complete wetting.
-
Withdraw the substrate at a constant, slow speed (e.g., 100 mm/min).
-
Scientist's Note: The withdrawal speed is a critical parameter that controls the thickness and uniformity of the coating. Slower speeds generally result in thinner, more uniform films.
-
-
-
Curing:
-
Allow the coated substrate to air-dry for 10 minutes.
-
Cure the substrate in an oven at 120°C for 1 hour. This step solidifies the sol-gel network and ensures strong adhesion to the substrate.
-
Protocol 2: Fluorinated Polyurethane (FPU) Coating via Spray-Coating
This protocol involves a two-step process. First, a fluorinated polyurethane is synthesized using the diol as a key monomer. Second, this polymer is dissolved and spray-coated onto a substrate to form a superhydrophobic surface. This method is particularly suitable for coating larger or more complex geometries.
Materials and Equipment
-
This compound
-
Hexamethylene diisocyanate (HDI)
-
Dibutyltin dilaurate (DBTDL) - Catalyst
-
Methyl ethyl ketone (MEK), anhydrous
-
Nanoparticles for roughness (e.g., hydrophobic fumed silica)
-
Three-neck flask with condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Airbrush or spray gun system
-
Fume hood
Step-by-Step Procedure
Part A: Synthesis of Fluorinated Polyurethane (FPU)
-
Set up the three-neck flask in a fume hood under a nitrogen atmosphere.
-
Add a known quantity of the fluorinated diol and anhydrous MEK to the flask. Stir until fully dissolved.
-
Add HDI to the solution. The molar ratio of NCO (from HDI) to OH (from the diol) should be approximately 1.05:1.
-
Add a catalytic amount of DBTDL (e.g., 0.1 wt% of total reactants).
-
Heat the reaction mixture to 70°C and maintain for 4-6 hours. Monitor the reaction's progress by FTIR, looking for the disappearance of the isocyanate peak (~2270 cm⁻¹). [12]6. Once the reaction is complete, cool the solution to room temperature. The resulting product is a solution of FPU in MEK.
Part B: Coating Formulation and Application
-
To the FPU solution, add hydrophobic fumed silica nanoparticles (e.g., 1:1 weight ratio of silica to FPU polymer) and stir or sonicate until a uniform dispersion is achieved.
-
Scientist's Note: The nanoparticles are crucial for creating the micro/nano-scale roughness required for superhydrophobicity. The FPU acts as both the low-energy binder and the primary hydrophobic agent.
-
-
Transfer the dispersion to the reservoir of an airbrush system.
-
Spray the coating onto the prepared substrate from a distance of 15-20 cm, using even, sweeping motions to build up a uniform layer.
-
Allow the solvent to evaporate in a ventilated area for 30 minutes.
-
Cure the coated substrate at 80°C for 2 hours to ensure complete cross-linking and solvent removal.
Characterization and Validation
A coating cannot be considered superhydrophobic without proper validation. The following characterization techniques are essential.
Caption: Key Characterization Methods for Validation.
Wettability Analysis
-
Static Contact Angle: The primary indicator of hydrophobicity. A droplet of deionized water (typically 5-10 µL) is gently placed on the surface. A value >150° is required. [9][10]* Contact Angle Hysteresis & Sliding Angle: These measurements indicate the adhesion of water to the surface. Hysteresis is the difference between the advancing and receding contact angles, while the sliding angle (or roll-off angle) is the angle at which a droplet begins to move. For superhydrophobicity, hysteresis should be low (<5-10°) and the sliding angle should also be low. [9][10][13]
Parameter Target Value Significance Static Water Contact Angle (WCA) > 150° Defines the surface as superhydrophobic. Sliding Angle (SA) < 10° Indicates low water adhesion and self-cleaning potential. | Contact Angle Hysteresis | < 5° | A more precise measure of low adhesion. [9]|
Surface Morphology
-
Scanning Electron Microscopy (SEM): Used to visualize the micro- and nano-scale roughness of the coating. This can confirm the successful deposition of nanoparticles and the creation of a hierarchical structure.
Surface Chemistry
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of key chemical bonds, such as C-F and Si-O-Si in the sol-gel coating, or the urethane linkages in the FPU coating.
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can quantify the elemental composition on the surface, confirming the high concentration of fluorine at the air-coating interface.
Applications in Biomedical and Drug Development
The ability to create stable, non-wetting surfaces has profound implications for the target audience:
-
Anti-Biofouling: Superhydrophobic surfaces can significantly reduce the adhesion of proteins and bacteria, which is the first step in biofilm formation on medical devices. [2][4]* Drug Delivery: Encapsulating drugs within superhydrophobic carriers can potentially control release kinetics.
-
Diagnostics: In microplates and diagnostic slides, superhydrophobic patterning can be used to confine reagents and samples, enabling high-throughput analysis with minimal volumes. [1]* Surgical Instruments: Coatings can improve the performance and sterility of surgical tools by preventing tissue and fluid adhesion.
References
-
Biolin Scientific. (2020, March 17). Comparison of contact angle measurements on superhydrophobic surfaces. [Link]
-
MDPI. (n.d.). Advances in Sol-Gel-Based Superhydrophobic Coatings for Wood: A Review. [Link]
-
ScienceDirect. (n.d.). Synthesis and Surface Property of Aqueous Fluorine-Containing Polyurethane. [Link]
-
Biolin Scientific. (2019, November 12). Contact angle measurements on superhydrophobic surfaces in practice. [Link]
-
National Institutes of Health (NIH). (n.d.). Superhydrophobic Materials for Biomedical Applications. [Link]
-
Nanoscience Instruments. (n.d.). An Introduction to Superhydrophobicity, Oleophobicity, and Contact Angle. [Link]
-
IEEE Xplore. (n.d.). Contact Angle Hysteresis Characterization of Textured Super-Hydrophobic Surfaces. [Link]
-
ResearchGate. (n.d.). A facile and effective approach for the synthesis of fluorinated waterborne polyurethanes with good hydrophobicity and antifouling properties. [Link]
-
OUCI. (n.d.). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. [Link]
-
MDPI. (n.d.). Fluorine Based Superhydrophobic Coatings. [Link]
-
AIP Publishing. (2015, March 19). Dynamic contact angle measurements on superhydrophobic surfaces. [Link]
-
Bohrium. (2016, October 1). superhydrophobic-materials-for-biomedical-applications. [Link]
-
MDPI. (2024, April 1). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. [Link]
-
NSF Public Access Repository. (2023, June 21). Synthesis and Characterization of Hydrophobic and Low Surface Tension Polyurethane. [Link]
-
MDPI. (n.d.). Recent Advances in Superhydrophobic and Antibacterial Coatings for Biomedical Materials. [Link]
-
ResearchGate. (n.d.). Superhydrophobic Materials for Biomedical Applications. [Link]
-
ResearchGate. (n.d.). Role of superhydrophobic coatings in biomedical applications. [Link]
-
ResearchGate. (n.d.). Fabrication of superhydrophobic cotton fabric with fluorinated TiO2 sol by a green and one-step sol-gel process. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Chemdad. (n.d.). 1h,1h,1h,11h-perfluoro-3,6,9-trioxaundecane-1,11-diol. [Link]
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Application Note: Synthesis and Characterization of Novel Fluorinated Polyurethanes Utilizing 1h,1h,11h,11h-Perfluoro-3,6,9-trioxaundecane-1,11-diol for Advanced Biomedical Applications
Introduction: A New Frontier in Biocompatible Polymers
The relentless pursuit of advanced materials for biomedical applications has led to a significant focus on fluorinated polymers. Their inherent properties, such as high thermal stability, chemical inertness, and low surface energy, make them prime candidates for creating biocompatible and biostable devices.[1] Fluorinated polyurethanes (FPUs) have emerged as a particularly promising class of materials, combining the desirable mechanical properties of polyurethanes with the unique attributes of fluoropolymers.[1] This application note details the synthesis, characterization, and potential applications of novel polyurethanes incorporating 1h,1h,11h,11h-Perfluoro-3,6,9-trioxaundecane-1,11-diol as a key monomer. This fluorinated diol, with its perfluoroether core, is poised to impart exceptional hydrophobicity, lubricity, and resistance to biological fouling in the resulting polymers, opening new avenues for innovation in drug delivery, medical implants, and advanced coatings.
The structure of polyurethane, a block copolymer, allows for the precise tuning of its properties by judiciously selecting its constituent soft and hard segments.[2] In this work, we utilize the unique perfluorinated diol as a component of the soft segment to engineer polyurethanes with tailored surface and bulk properties for demanding biomedical environments.
Monomer Profile: this compound
The cornerstone of the novel polyurethanes described herein is the fluorinated diol, this compound. Its molecular structure and key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C8H6F12O5 | [3] |
| Molecular Weight | 410.11 g/mol | [3] |
| Appearance | White solid | [4] |
| Melting Point | 40-42 °C | [] |
| Boiling Point | 88 °C at 0.2 mmHg | [] |
| Density | ~1.706 g/cm³ | [] |
| IUPAC Name | 2-[2-[2-(1,1-difluoro-2-hydroxyethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroethanol | [] |
The presence of multiple ether linkages within the perfluorinated backbone is anticipated to provide a degree of flexibility to the polymer chain, while the high fluorine content will be the primary driver of the material's unique surface properties.
Polyurethane Synthesis: A Step-by-Step Protocol
The synthesis of polyurethanes from this compound can be achieved via a two-step prepolymer method. This approach allows for better control over the polymer architecture and molecular weight.
Causality Behind Experimental Choices:
-
Two-Step Prepolymer Method: This method is chosen over a one-shot process to ensure a more uniform block copolymer structure. By first reacting the diol with an excess of diisocyanate, an isocyanate-terminated prepolymer is formed. This prepolymer is then chain-extended in a second step, leading to a more ordered arrangement of hard and soft segments.[1]
-
Choice of Diisocyanate: Hexamethylene diisocyanate (HDI), an aliphatic diisocyanate, is selected for this protocol due to the generally better biocompatibility of the resulting polyurethanes compared to those synthesized with aromatic diisocyanates.[6]
-
Catalyst: Dibutyltin dilaurate (DBTDL) is a commonly used and effective catalyst for the urethane linkage formation, ensuring a reasonable reaction rate at moderate temperatures.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an appropriate solvent that can dissolve the fluorinated diol and the growing polymer chain. The use of an anhydrous solvent is critical to prevent side reactions of the isocyanate with water.
Experimental Workflow Diagram:
Caption: Workflow for the two-step synthesis of fluorinated polyurethane.
Detailed Protocol:
Materials:
-
This compound
-
Hexamethylene diisocyanate (HDI)
-
1,4-Butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Prepolymer Synthesis: a. In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, charge this compound (1 equivalent) and anhydrous DMF. b. Heat the mixture to 60°C under a nitrogen atmosphere with constant stirring until the diol is completely dissolved. c. Add HDI (2 equivalents) dropwise to the reaction mixture over 30 minutes. d. Add a catalytic amount of DBTDL (e.g., 0.05 wt% of total reactants). e. Increase the temperature to 80°C and allow the reaction to proceed for 2-3 hours. The progress of the reaction can be monitored by determining the isocyanate (NCO) content via titration with di-n-butylamine.
-
Chain Extension: a. Once the theoretical NCO content for the prepolymer is reached, cool the reaction mixture to 40°C. b. Add the chain extender, 1,4-butanediol (1 equivalent, dissolved in a small amount of anhydrous DMF), dropwise to the prepolymer solution. c. Increase the temperature to 60°C and continue the reaction for another 3-4 hours until the NCO peak in the FTIR spectrum (around 2270 cm⁻¹) disappears.
-
Polymer Isolation: a. Precipitate the resulting polyurethane by pouring the viscous solution into a large volume of a non-solvent such as methanol with vigorous stirring. b. Collect the precipitated polymer by filtration. c. Wash the polymer thoroughly with methanol to remove any unreacted monomers and catalyst. d. Dry the purified polymer in a vacuum oven at 60°C to a constant weight.
Characterization of the Fluorinated Polyurethane
The synthesized polyurethane should be characterized to confirm its structure and evaluate its properties.
| Characterization Technique | Expected Observations |
| FTIR Spectroscopy | Disappearance of the NCO peak (~2270 cm⁻¹). Appearance of characteristic urethane peaks: N-H stretching (~3300 cm⁻¹), C=O stretching (~1700 cm⁻¹), and C-N stretching (~1530 cm⁻¹). Strong C-F stretching bands will also be present. |
| ¹H NMR Spectroscopy | Signals corresponding to the methylene protons adjacent to the hydroxyl groups in the fluorinated diol will shift upon urethane linkage formation. Resonances for the protons in the HDI and BDO segments will be present. |
| ¹⁹F NMR Spectroscopy | The spectrum will show characteristic signals for the different fluorine environments in the perfluoroether chain, confirming the incorporation of the fluorinated monomer. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the soft and hard segments. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. |
| Contact Angle Goniometry | To measure the static water contact angle on the polymer film surface, which is expected to be high, indicating hydrophobicity. |
Anticipated Properties and Applications
The incorporation of this compound is expected to yield polyurethanes with a unique combination of properties, making them highly suitable for advanced biomedical applications.
Logical Framework for Property Enhancement:
Caption: Relationship between monomer properties and potential applications.
Application in Drug Delivery:
The hydrophobic nature of these fluorinated polyurethanes makes them excellent candidates for creating matrices for the sustained release of hydrophobic drugs. The polymer can be formulated into various forms, such as microspheres, nanoparticles, or implants, to control the release kinetics of the encapsulated therapeutic agent. The biocompatibility of the material is crucial for minimizing adverse tissue reactions.
Application in Medical Device Coatings:
The low surface energy of these polymers can be leveraged to create anti-fouling and lubricious coatings for a variety of medical devices.[7] Catheters, stents, and surgical instruments coated with this fluorinated polyurethane are expected to exhibit reduced protein adsorption and platelet adhesion, thereby improving their hemocompatibility and reducing the risk of thrombosis.[8][9]
Application in Implantable Devices:
The combination of chemical inertness, biostability, and tunable mechanical properties makes these materials suitable for the fabrication of long-term implantable devices.[10] The flexibility imparted by the perfluoroether segments can be beneficial for applications requiring materials that can withstand the dynamic environment of the human body.
Conclusion
The use of this compound as a monomer opens up exciting possibilities for the development of high-performance fluorinated polyurethanes. The synthetic protocol outlined in this application note provides a robust framework for researchers to produce these novel materials. The anticipated properties of high hydrophobicity, chemical resistance, and biocompatibility make these polyurethanes highly attractive for a range of advanced biomedical applications, from sophisticated drug delivery systems to next-generation medical device coatings and implants. Further research and development in this area are poised to yield significant advancements in the field of medical materials.
References
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A New Strategy for the Synthesis of Fluorinated Polyurethane. MDPI. Available at: [Link]
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Sustained Release Drug Delivery Applications of Polyurethanes. PMC - PubMed Central. Available at: [Link]
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Using Polyurethanes in Medical Applications. MDDI Online. Available at: [Link]
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Polyurethane Based Materials with Applications in Medical Devices. ResearchGate. Available at: [Link]
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Biocompatibility of Polyurethanes. Madame Curie Bioscience Database - NCBI Bookshelf. Available at: [Link]
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Synthesis and Surface Property of Aqueous Fluorine-Containing Polyurethane. PubMed. Available at: [Link]
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Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. MDPI. Available at: [Link]
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Synthesis of Polyurethanes and Study of Their Surface Morphology. Banaras Hindu University. Available at: [Link]
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Segmented Biopolyurethanes for Medical Applications. PubMed. Available at: [Link]
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Enhanced Tensile Properties, Biostability, and Biocompatibility of Siloxane–Cross-Linked Polyurethane Containing Ordered Hard Segments for Durable Implant Application. PMC - NIH. Available at: [Link]
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More biocompatibility for polyurethane. Advanced Science News. Available at: [Link]
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Synthesis and characterization of a novel fluorinated waterborne polyurethane. ResearchGate. Available at: [Link]
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Biomedical Polyurethane-Based Materials. ResearchGate. Available at: [Link]
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Synthesis of Polyurethanes and Study of Their Surface Morphology. Banaras Hindu University. Available at: [Link]
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Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. The Royal Society of Chemistry. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Application Notes and Protocols for Creating Water and Oil Repellent Surfaces Using Fluorinated Diols
Introduction
The creation of surfaces that repel both water and oil, a property known as superamphiphobicity, is of significant interest across various fields, including biomedical devices, self-cleaning coatings, and microelectronics.[1][2] Achieving this dual repellency requires a combination of low surface energy and specific surface topography.[3] Fluorinated compounds are exceptionally effective at lowering surface energy due to the high electronegativity and low polarizability of the carbon-fluorine bond. Among these, fluorinated diols offer a versatile platform for creating robust and durable repellent coatings.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for creating water and oil repellent surfaces using fluorinated diols. The methodologies detailed herein are designed to be adaptable to a range of substrates and applications, with a focus on explaining the scientific rationale behind each step to empower users to optimize the process for their specific needs. In the context of drug development, the strategic incorporation of fluorine can enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents, and similar principles of surface modification can be applied to drug delivery systems and medical implants.[4][5]
The Science Behind Superamphiphobicity
Superamphiphobic surfaces are characterized by high contact angles for both water (superhydrophobicity) and oils (superoleophobicity), typically greater than 150°, and low contact angle hysteresis (the difference between the advancing and receding contact angles) of less than 10°.[6] This allows droplets to roll off the surface easily, carrying contaminants with them.[6] This behavior is governed by two key factors:
-
Low Surface Energy: The surface must be composed of materials that have weak intermolecular interactions with liquids. Fluorinated molecules are ideal for this purpose. The introduction of fluorine atoms into a molecule can modulate its electronic properties, conformation, and lipophilicity.[4]
-
Surface Roughness: A hierarchical micro- and nano-scale roughness is crucial.[7] This roughness traps a layer of air between the liquid droplet and the solid surface, minimizing the contact area and leading to the repellent effect.[3]
Fluorinated diols serve as excellent building blocks for creating these surfaces. The hydroxyl (-OH) groups at either end of the diol molecule can be used to anchor the molecule to a substrate or to crosslink with other molecules to form a stable coating. The fluorinated backbone of the molecule then provides the necessary low surface energy.
Materials and Equipment
Chemicals and Reagents:
-
Fluorinated Diols: A variety of fluorinated diols are commercially available or can be synthesized. The choice of diol will depend on the desired properties of the coating, such as the fluorine content and chain length. Examples include long-chain perfluoroalkyl diols.
-
Silane Coupling Agents: To promote adhesion of the fluorinated coating to the substrate, a silane coupling agent with a functional group that can react with the hydroxyl groups of the diol is often used. An example is (3-Isocyanatopropyl)triethoxysilane.[8]
-
Solvents: High-purity, anhydrous solvents are required for the reaction and coating process. The choice of solvent will depend on the solubility of the fluorinated diol and other reagents. Common solvents include fluorinated solvents, ketones, and esters. It is important to note that many fluorinated solvents have environmental concerns.[9][10]
-
Catalysts: A catalyst, such as dibutyltin dilaurate, may be necessary to facilitate the reaction between the fluorinated diol and the silane coupling agent.
-
Substrates: The protocols described here can be adapted for a variety of substrates, including glass, silicon wafers, metals (e.g., stainless steel, aluminum), and polymers.[1][6]
-
Cleaning Agents: Acetone, isopropanol, and deionized water are required for substrate cleaning.
Equipment:
-
Reaction Vessel: A glass reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet.
-
Coating Equipment: The choice of coating equipment will depend on the desired coating thickness and uniformity. Options include spin coaters, dip coaters, and spray coaters.[11]
-
Curing Oven: A programmable oven for curing the coatings at elevated temperatures.
-
Contact Angle Goniometer: For measuring static and dynamic contact angles to characterize the wettability of the surfaces.
-
Surface Profilometer or Atomic Force Microscope (AFM): To measure the roughness of the coated surfaces.
-
Fourier-Transform Infrared (FTIR) Spectrometer: To confirm the chemical composition of the coatings.[11]
Experimental Protocols
Part 1: Synthesis of a Fluorinated Silane Precursor
This protocol describes the synthesis of a fluorinated silane precursor by reacting a fluorinated diol with an isocyanate-functional silane. This precursor can then be used to create the repellent coating.
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve the fluorinated diol in an appropriate anhydrous solvent.
-
Addition of Silane: While stirring, slowly add the isocyanate-functional silane to the reaction mixture. The molar ratio of diol to silane should be optimized based on the desired degree of functionalization. A common starting point is a 1:1 molar ratio.
-
Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 50-80°C and allow it to react for several hours (typically 4-6 hours). Monitor the progress of the reaction using FTIR spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Cooling and Storage: Once the reaction is complete, cool the solution to room temperature. The resulting fluorinated silane precursor solution can be stored under a nitrogen atmosphere until use.
Part 2: Substrate Preparation
Proper substrate preparation is critical for achieving a uniform and durable coating. The goal is to create a clean and activated surface that will promote adhesion.
Step-by-Step Methodology:
-
Cleaning: Sequentially sonicate the substrates in acetone, isopropanol, and deionized water for 15 minutes each.
-
Drying: Dry the substrates with a stream of nitrogen gas.
-
Surface Activation (for glass and silicon): To introduce hydroxyl groups on the surface, treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Rinsing and Drying: Thoroughly rinse the activated substrates with deionized water and dry with a nitrogen stream.
Part 3: Coating Application
The fluorinated silane precursor can be applied to the prepared substrates using various techniques. Spin coating is a common method for achieving uniform thin films.
Step-by-Step Methodology (Spin Coating):
-
Solution Preparation: Dilute the synthesized fluorinated silane precursor solution to the desired concentration using an appropriate solvent.
-
Deposition: Place the prepared substrate on the spin coater chuck. Dispense a small amount of the coating solution onto the center of the substrate.
-
Spinning: Spin the substrate at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to spread the solution and evaporate the solvent. The final thickness of the coating will depend on the solution concentration and spin speed.
-
Curing: Transfer the coated substrate to an oven and cure at an elevated temperature (e.g., 100-150°C) for a specified time (e.g., 1-2 hours) to promote crosslinking and adhesion to the substrate.
Part 4: Characterization of the Repellent Surfaces
After the coating and curing process, it is essential to characterize the properties of the surface to confirm its water and oil repellency.
| Parameter | Technique | Typical Values for Superamphiphobic Surfaces |
| Water Contact Angle | Contact Angle Goniometer | > 150° |
| Oil Contact Angle (e.g., hexadecane) | Contact Angle Goniometer | > 150° |
| Contact Angle Hysteresis | Contact Angle Goniometer | < 10° |
| Surface Roughness (Ra) | AFM or Profilometer | Dependent on the coating method, but typically in the range of tens to hundreds of nanometers. |
| Chemical Composition | FTIR Spectroscopy | Presence of C-F and Si-O-Si bonds.[12] |
Visualization of the Process
Molecular Mechanism of Surface Modification
The following diagram illustrates the chemical reactions involved in creating a water and oil repellent surface using a fluorinated diol and an isocyanate-functional silane.
Caption: Synthesis and application of the fluorinated coating.
Experimental Workflow
The diagram below outlines the major steps in the protocol for creating water and oil repellent surfaces.
Caption: Experimental workflow for creating repellent surfaces.
Conclusion
The use of fluorinated diols provides a robust and versatile method for creating superamphiphobic surfaces. By carefully controlling the synthesis of the fluorinated precursor, the preparation of the substrate, and the coating application process, it is possible to tailor the surface properties for a wide range of applications. The protocols and principles outlined in this document serve as a foundation for researchers and scientists to develop and optimize water and oil repellent coatings for their specific needs, from advanced materials to innovative drug delivery systems.
References
- Butt, H. J., & Vollmer, D. (2011). Characterization of super liquid-repellent surfaces.
- Lee, S. H., & Lee, K. S. (2008). Super water- and oil-repellent surfaces on intrinsically hydrophilic and oleophilic porous silicon films. Langmuir, 24(5), 1640-1643.
- Wang, L., & McCarthy, T. J. (2021). Durable Super-repellent Surfaces: From Solid–Liquid Interaction to Applications.
- Pan, S., & Kota, A. K. (2019). Water and Oil Repellent Surfaces.
- Kim, J. H., et al. (2016). Polymer composition using diol including fluorine and surface-treated article using the same.
- Karapanagiotis, I. (2020). Water- and Oil-Repellent Surfaces.
- Patil, V., et al. (2025). Fluorine in drug discovery: Role, design and case studies.
- Comparative study of surface modification of fluorinated and non-fluorinated polymers using SDBD air plasma. (2025). Scientific Reports, 15(1), 1-14.
- Dyeable Hydrophilic Surface Modification for PTFE Substrates by Surface Fluorin
- Brown, P. S., & Bhushan, B. (2016). Designing bioinspired superoleophobic surfaces. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2073), 20160188.
- Kharitonov, A. P. (2009). Surface modification of polymers by direct fluorination: A convenient approach to improve commercial properties of polymeric articles. Pure and Applied Chemistry, 81(3), 451-471.
- Multifunctional Superamphiphobic Coating Based on Fluorinated TiO 2 toward Effective Anti-Corrosion. (2024).
- Kumar, D., et al. (2012). Fluorine Based Superhydrophobic Coatings.
- Fluorination to Convert the Surface of Lignocellulosic Materials from Hydrophilic to Hydrophobic. (2023). Polymers, 15(21), 4278.
- Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). Journal of the Indian Chemical Society, 100(4), 100958.
- Divandari, M., et al. (2021). Applying an Oleophobic/Hydrophobic Fluorinated Polymer Monolayer Coating from Aqueous Solutions. Langmuir, 37(14), 4387-4394.
- Divandari, M., et al. (2021).
- Patil, V., et al. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.
- Fluorinated building blocks in drug design: new pathways and targets. (2024). Expert Opinion on Drug Discovery, 19(7), 899-913.
- Synthesis and surface properties of fluorinated conductive polymers for super hydrophobic co
- Use of hydrophobic and oleophobic surfaces. (2015).
- Synthesis of a fluoro-diol and preparation of fluorinated waterborne polyurethanes with high elongation
- Hydrophobic and oleophobic coatings based on perfluoropolyether/silica hybrids by the sol‐gel method. (2014). Request PDF.
- Kumar, D., et al. (2012). Fluorine Based Superhydrophobic Coatings.
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Application and Protocol Guide: Advanced Analytical Techniques for Characterizing Polymers Incorporating 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol
Introduction: The Analytical Imperative for Fluorinated Polyether Diol-Modified Polymers
In the landscape of advanced materials, the strategic incorporation of fluorinated moieties into polymer backbones offers a transformative approach to engineering materials with exceptional properties. The monomer, 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol, stands out as a uniquely structured building block. Its perfluorinated segments impart chemical inertness, low surface energy, and thermal stability, while the flexible trioxaundecane chain and terminal hydroxyl groups allow for seamless integration into a variety of polymer systems, such as polyurethanes, polyesters, and polycarbonates.[1][2] These resulting polymers are of high interest in the development of specialized coatings, advanced drug delivery vehicles, and high-performance biomedical devices.
The promise of these materials, however, is directly coupled to our ability to rigorously characterize their molecular architecture. The successful incorporation of the diol, its effect on polymer molecular weight, and the final thermal and structural properties of the material are not merely academic points; they are critical parameters that dictate performance and reproducibility. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the in-depth characterization of polymers modified with this versatile fluorinated diol. We will delve into the "why" behind each technique, offering not just a methodology, but a strategic framework for robust and reliable polymer analysis.
Structural Elucidation: A Multi-faceted Spectroscopic Approach
Confirming the covalent incorporation of the this compound into the polymer backbone is the foundational step in characterization. A combination of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provides an unambiguous confirmation of the polymer's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Fingerprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these complex polymers. The unique chemical environments of both the proton (¹H) and fluorine (¹⁹F) nuclei within the diol monomer provide distinct spectroscopic handles.
Causality Behind the Method:
-
¹H NMR allows for the direct observation of the protons in the diol's structure, particularly the methylene groups adjacent to the oxygen atoms and the hydroxyl end-groups. Upon polymerization, the chemical shift of the protons adjacent to the newly formed linkage (e.g., a urethane bond) will change significantly, providing clear evidence of covalent bonding.
-
¹⁹F NMR is exceptionally sensitive and offers a wide chemical shift range, making it ideal for probing the fluorinated segments of the polymer.[3] The fluorine signals will confirm the integrity of the perfluoroether chains within the polymer structure. The high natural abundance and sensitivity of the ¹⁹F nucleus often result in high-quality spectra with excellent signal-to-noise.[3]
Key Spectral Features to Anticipate:
| Nucleus | Functional Group in Diol Monomer | Expected Chemical Shift (ppm) (Approximate) | Key Observations Post-Polymerization |
| ¹H | -CH ₂-OH | 3.5 - 4.0 | Shift downfield upon formation of ester or urethane linkage. |
| ¹H | -O-CH ₂-CF₂- | 4.0 - 4.5 | Minor shifts may be observed depending on the polymer backbone. |
| ¹⁹F | -CF ₂-CH₂OH | -120 to -130 | Minimal change, confirming the integrity of the chain end. |
| ¹⁹F | -O-CF ₂-CF ₂-O- | -80 to -90 | Minimal change, confirming the integrity of the perfluoroether backbone. |
Protocol 1: ¹H and ¹⁹F NMR Spectroscopy of a Fluorinated Diol-Modified Polymer
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the dried polymer sample.
-
Select a suitable deuterated solvent that fully dissolves the polymer. For many polyurethanes, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated N,N-dimethylformamide (DMF-d₇) are excellent choices.
-
Dissolve the polymer in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube. Gentle warming or vortexing may be required to aid dissolution. Ensure the solution is homogeneous.
-
-
Instrument Setup (¹H NMR):
-
Use a high-field NMR spectrometer (≥400 MHz is recommended) for optimal resolution.
-
Tune and shim the probe for the specific solvent and sample.
-
Acquire a standard one-dimensional ¹H spectrum. Key parameters to consider:
-
Pulse Angle: 30-45 degrees.
-
Relaxation Delay (d1): 1-5 seconds (a longer delay may be needed for quantitative analysis).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
-
Instrument Setup (¹⁹F NMR):
-
Switch the spectrometer to the ¹⁹F channel.
-
Tune and shim the probe for ¹⁹F observation.
-
Acquire a one-dimensional ¹⁹F spectrum. It is often beneficial to run a proton-decoupled ¹⁹F experiment to simplify the spectrum by removing ¹H-¹⁹F coupling.
-
Reference: Use a suitable external or internal reference standard, such as trifluoroacetic acid (TFA) or hexafluorobenzene.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Integrate the relevant peaks in both the ¹H and ¹⁹F spectra. The ratio of the integrals of the diol's protons to other protons in the polymer backbone can be used to determine the mole percentage of the fluorinated diol incorporated.
-
Analyze the chemical shifts to confirm the formation of the expected covalent linkages (e.g., the downfield shift of the -CH₂-O- protons in the ¹H spectrum after forming a urethane bond).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Confirmation of Functional Groups
FTIR spectroscopy serves as a rapid and indispensable tool for confirming the successful polymerization by identifying key functional groups.
Causality Behind the Method: The specific covalent bonds within the polymer vibrate at characteristic frequencies when irradiated with infrared light. By analyzing the absorption spectrum, we can confirm the disappearance of reactant functional groups and the appearance of new ones formed during polymerization.
Key Vibrational Bands of Interest:
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| 3200-3500 | O-H stretch (from diol) | Disappearance or significant reduction indicates consumption of hydroxyl groups. |
| 3300-3400 | N-H stretch (in polyurethane) | Appearance confirms the formation of urethane linkages. |
| 2250-2275 | -N=C=O stretch (isocyanate) | Complete disappearance confirms full reaction of the isocyanate monomer. |
| 1680-1730 | C=O stretch (urethane) | Strong absorption confirms the formation of the polyurethane backbone. |
| 1100-1300 | C-F stretch | A strong and often complex series of bands confirming the presence of the fluorinated segments. |
| 1050-1150 | C-O-C stretch (ether) | Confirms the presence of the ether linkages in the diol backbone. |
Protocol 2: FTIR Analysis of a Fluorinated Diol-Modified Polymer
-
Sample Preparation:
-
Thin Film (Solvent Casting): Dissolve a small amount of the polymer in a volatile solvent (e.g., THF). Cast a few drops onto a KBr or NaCl salt plate and allow the solvent to evaporate completely, leaving a thin, uniform polymer film.
-
Attenuated Total Reflectance (ATR): If an ATR accessory is available, place a small amount of the solid polymer sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum over a range of 4000 to 600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the key vibrational bands as listed in the table above to confirm the polymer structure. Pay close attention to the disappearance of the isocyanate peak (if applicable) and the appearance of the urethane N-H and C=O peaks.
-
Molecular Weight and Distribution: Understanding Polymer Size
The molecular weight and its distribution (polydispersity) are critical parameters that influence the mechanical and bulk properties of the polymer. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for these measurements.
Causality Behind the Method: GPC separates polymer molecules based on their hydrodynamic volume in solution.[4] Larger molecules elute from the chromatography column faster than smaller molecules, which can permeate into the pores of the column packing material.[4] By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of the unknown sample can be determined.
Caption: GPC/SEC workflow from sample preparation to data analysis.
Protocol 3: GPC/SEC Analysis of a Fluorinated Diol-Modified Polymer
-
System Preparation:
-
Mobile Phase: Select a suitable mobile phase that is a good solvent for the polymer. For fluorinated polyurethanes, common choices include Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) with 0.01 M LiBr, or N,N-Dimethylacetamide (DMAc) with 0.05 M LiBr. The addition of salt is often necessary to prevent polymer aggregation and interaction with the column packing material.
-
Column Selection: Choose a set of GPC columns appropriate for the expected molecular weight range of the polymer. Columns with a polystyrene-divinylbenzene (PS-DVB) stationary phase are widely used. For many applications, a set of mixed-bed columns that cover a broad molecular weight range is suitable.[5][6]
-
System Equilibration: Purge the GPC system thoroughly with the chosen mobile phase and allow it to equilibrate until a stable baseline is achieved.
-
-
Calibration:
-
Prepare a series of solutions of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate) in the mobile phase.[7]
-
Inject the standards individually or as a cocktail and record their elution times.
-
Construct a calibration curve by plotting the logarithm of the molecular weight versus the elution time.
-
-
Sample Preparation:
-
Prepare a dilute solution of the polymer sample in the mobile phase at a concentration of 1-2 mg/mL.[8]
-
Allow the sample to dissolve completely. This may take several hours, and gentle agitation can be used. Avoid vigorous shaking or sonication which can cause shear degradation of high molecular weight polymers.[8]
-
Filter the sample solution through a 0.2 µm syringe filter (PTFE is a good choice for most organic solvents) to remove any particulate matter before injection.[3][9]
-
-
Data Acquisition and Analysis:
-
Inject the filtered sample solution into the GPC system.
-
Record the chromatogram.
-
Using the GPC software and the previously generated calibration curve, calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Mass Spectrometry: Probing Molecular Structure and End Groups
Mass spectrometry provides detailed information about the polymer's repeat unit mass, end-group composition, and any potential side products. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is particularly well-suited for polymer analysis.
Causality Behind the Method: MALDI-TOF is a soft ionization technique that allows for the analysis of large molecules like polymers with minimal fragmentation.[10] The polymer is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the polymer molecules. The time it takes for the ionized polymer chains to travel to the detector is proportional to their mass-to-charge ratio, allowing for the determination of their molecular weights.
Caption: The MALDI-TOF MS process for polymer analysis.
Protocol 4: MALDI-TOF Mass Spectrometry of a Fluorinated Diol-Modified Polymer
-
Solution Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix in a volatile solvent like THF. For polyurethanes, common matrices include 2,5-dihydroxybenzoic acid (DHB) or trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB). For fluorinated polymers, a fluorinated matrix like pentafluorobenzoic acid may improve results.[11]
-
Polymer Solution: Prepare a solution of the polymer sample in THF at a concentration of approximately 1 mg/mL.
-
Cationizing Agent: Prepare a solution of a cationizing agent, such as sodium trifluoroacetate or silver trifluoroacetate, in THF or ethanol at a concentration of 1-5 mg/mL. This is often necessary to promote the formation of singlely charged ions.
-
-
Target Plate Preparation:
-
Mix the polymer solution, matrix solution, and cationizing agent solution in a typical ratio of 1:10:1 (v/v/v).
-
Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely at room temperature, resulting in the co-crystallization of the polymer and the matrix.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in either linear or reflectron mode. Reflectron mode offers higher resolution for lower mass polymers, while linear mode is better for very high molecular weight samples.[10]
-
The laser power should be optimized to achieve good signal intensity with minimal fragmentation.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, where each peak corresponds to a specific polymer chain length (oligomer) plus the mass of the cationizing agent.
-
The mass difference between adjacent peaks should correspond to the mass of the polymer's repeating unit. This provides a powerful confirmation of the polymer structure.
-
The masses of the individual peaks can be used to identify the end groups of the polymer chains.
-
Thermal Properties: Assessing Performance Under Stress
The thermal stability and transitions of the polymer are critical for determining its processing conditions and end-use applications. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for this evaluation.
Causality Behind the Method:
-
TGA measures the change in mass of a sample as a function of temperature.[9][12] It is used to determine the decomposition temperature of the polymer, which is a key indicator of its thermal stability. The incorporation of highly stable C-F bonds is expected to enhance the thermal stability of the polymer.
-
DSC measures the heat flow into or out of a sample as it is heated or cooled.[12] This allows for the determination of key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Expected Thermal Behavior:
-
Increased Thermal Stability (TGA): The presence of the perfluorinated segments should increase the onset temperature of decomposition compared to a non-fluorinated analogue.
-
Phase Separation (DSC): In block copolymers like many polyurethanes, the incompatibility between the fluorinated "soft" segments and the typically more rigid "hard" segments can lead to microphase separation, which may be observable as distinct glass transitions.
Protocol 5: Thermal Analysis (TGA and DSC) of a Fluorinated Diol-Modified Polymer
-
Sample Preparation:
-
Ensure the polymer sample is completely dry by heating it in a vacuum oven at a temperature below its glass transition temperature.
-
For TGA, accurately weigh 5-10 mg of the dried polymer into a TGA pan (platinum or alumina).
-
For DSC, accurately weigh 5-10 mg of the dried polymer into a DSC pan (aluminum) and seal it.
-
-
TGA Data Acquisition:
-
Place the sample pan in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a nitrogen or air atmosphere.
-
Record the mass of the sample as a function of temperature.
-
-
DSC Data Acquisition:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example:
-
Heat from -50 °C to 200 °C at 10 °C/min.
-
Cool from 200 °C to -50 °C at 10 °C/min.
-
Heat from -50 °C to 200 °C at 10 °C/min.
-
-
Record the heat flow as a function of temperature. The data from the second heating scan is typically used for analysis.
-
-
Data Analysis:
-
TGA: Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% weight loss occurs.
-
DSC: From the second heating scan, determine the glass transition temperature (Tg) as the midpoint of the step-change in the heat flow curve. If the polymer is semi-crystalline, identify the melting temperature (Tm) as the peak of the endothermic melting transition.
-
Conclusion: An Integrated Analytical Approach
The comprehensive characterization of polymers incorporating this compound requires a synergistic application of multiple analytical techniques. No single method can provide a complete picture. NMR and FTIR confirm the fundamental chemical structure, GPC provides crucial information on molecular weight and distribution, Mass Spectrometry offers detailed insights into repeat units and end groups, and Thermal Analysis defines the operational limits and processing parameters of the material. By following the detailed protocols and understanding the causality behind each technique, researchers can confidently elucidate the structure-property relationships of these advanced fluorinated materials, paving the way for their successful application in next-generation technologies.
References
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University of Delaware Mass Spectrometry Facility. (2023). MALDI-TOF Polymer Analysis Guide. Retrieved from [Link]
-
Arumugam, P., & Guo, B. (2009). Fluorinated matrix approach for the characterization of hydrophobic perfluoropolyethers by matrix-assisted laser desorption/ionization time-of-flight MS. Journal of Mass Spectrometry, 44(4), 548-555. Retrieved from [Link]
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Agilent Technologies. (2016). Polymer-to-Solvent Reference Table for GPC/SEC. Retrieved from [Link]
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Mettler Toledo. (n.d.). Thermal Analysis of Polymers Selected Applications. Retrieved from [Link]
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Eurofins Scientific. (n.d.). Gel Permeation Chromatography (GPC). Retrieved from [Link]
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Werle, Y., & Kovermann, M. (2025). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal, 31, e202402820. Retrieved from [Link]
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Purdue University. (n.d.). GPC Sample Preparation. Retrieved from [Link]
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Agilent Technologies. (n.d.). Quick guide to selecting columns and standards for Gel Permeation Chromatography and Size Exclusion Chromatography. Retrieved from [Link]
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ResolveMass Laboratories. (2025). GPC Sample Preparation Guide: From Plastics to Biopolymers. Retrieved from [Link]
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Waters. (n.d.). Calibration of the GPC System. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GPC. Retrieved from [Link]
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Agilent Technologies. (n.d.). GPC/SEC Polymer Standards Guide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Analysis of Polymers. Part 2: TGA, TMA and DMA of Thermoplastics. Retrieved from [Link]
-
Agilent Technologies. (2024). Optimize Your Polymer Analysis by Selecting the Ideal GPC/SEC Column. Retrieved from [Link]
-
Kovermann, M. (2024). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Retrieved from [Link]
-
ResolveMass Laboratories. (2026). Understanding GPC Calibration Standards: A Guide to Accurate Molecular Weight Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Quick guide to selecting columns and standards for Gel Permeation Chromatography and Size Exclusion Chromatography. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GPC/SEC Columns and Standards Selection Guide. Retrieved from [Link]
-
Waters Corporation. (n.d.). GEL PERMEATION CHROMATOGRAPHY (GPC) COLUMNS AND CONSUMABLES. Retrieved from [Link]
-
Agilent Technologies. (2015). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GPC/SEC Columns and Standards Selection Guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Agilent Polymer Standards for GPC/SEC Column Calibration. Retrieved from [Link]
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TA Instruments. (n.d.). Thermal Characterization of Polymers. Retrieved from [Link]
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Nexus Analytics. (n.d.). Thermal Characterization of Polymers. Retrieved from [Link]
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EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]
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MDPI. (2018). Synthesis and Properties of Novel Polyurethanes Containing Long-Segment Fluorinated Chain Extenders. Retrieved from [Link]
-
MDPI. (2022). Study on Properties of Regenerated Fluorinated Polyurethane Rigid Foam Prepared by Degrading Waste Polyurethane. Retrieved from [Link]
-
MDPI. (2022). A New Strategy for the Synthesis of Fluorinated Polyurethane. Retrieved from [Link]
-
NIH. (2018). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Retrieved from [Link]
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Application Note: High-Resolution NMR Spectroscopy for the Structural Elucidation of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol Based Polymers
Abstract
This application note provides a comprehensive guide to the characterization of polymers synthesized from 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol using both proton (¹H) and fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the fundamental principles, present detailed experimental protocols, and offer in-depth guidance on spectral interpretation for researchers, scientists, and professionals in drug development and polymer chemistry. The methodologies outlined herein are designed to ensure scientific integrity and provide a robust framework for the structural and compositional analysis of these advanced fluorinated materials.
Introduction: The Significance of Perfluoropolyether-Based Polymers
This compound is a key building block in the synthesis of advanced fluoropolymers. These polymers, often classified as perfluoropolyethers (PFPEs), possess a unique combination of properties including high thermal and chemical stability, low surface energy, and biocompatibility, making them invaluable in a range of applications from specialized lubricants to biomedical devices and drug delivery systems.[1] The presence of ether linkages within the perfluorinated backbone imparts a high degree of flexibility, distinguishing them from other fluoropolymers like polytetrafluoroethylene (PTFE).[1]
The precise characterization of these polymers is paramount to understanding their structure-property relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, offering detailed insights into polymer composition, molecular weight, and microstructure.[2][3] This guide will specifically address the nuances of applying both ¹H and ¹⁹F NMR to polymers incorporating the this compound monomer.
Fundamental Principles: A Dual-Nuclei Approach
A comprehensive understanding of these fluoropolymers necessitates a dual-nuclei NMR approach, leveraging the strengths of both ¹H and ¹⁹F spectroscopy.
¹H NMR Spectroscopy: Probing the Non-Fluorinated Segments
While the majority of the polymer backbone is fluorinated, the terminal methylene (CH₂) and hydroxyl (OH) groups of the diol monomer provide crucial proton signals. ¹H NMR is particularly effective for:
-
Monitoring Polymerization: The disappearance of monomer signals and the appearance of new signals corresponding to the incorporated monomer units can be used to track the progress of the polymerization reaction.
-
End-Group Analysis: For polymers with relatively low molecular weights, the integration of signals from the end groups relative to the repeating units can provide an estimate of the number-average molecular weight (Mn).[4][5][6]
-
Determining Copolymer Composition: In copolymers, the relative integration of proton signals from different monomer units allows for the quantification of their respective mole fractions.[2][7]
The choice of a suitable deuterated solvent is critical. Deuterated acetone (acetone-d₆) or dimethyl sulfoxide (DMSO-d₆) are often preferred for their ability to dissolve a wide range of polymers and for their distinct solvent residual peaks that typically do not overlap with the signals of interest.[8][9]
¹⁹F NMR Spectroscopy: Unveiling the Fluorinated Backbone
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it exceptionally well-suited for the analysis of fluoropolymers.[10] Key advantages include:
-
High Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and a natural abundance of 100%, resulting in strong NMR signals.[11]
-
Wide Chemical Shift Dispersion: The large chemical shift range minimizes signal overlap, allowing for the resolution of subtle differences in the fluorine environment.[10][11] This is particularly useful for identifying different repeating units, end groups, and even stereochemical arrangements.[12]
-
Structural Elucidation: The chemical shifts of the CF₂ groups are highly sensitive to their position within the polymer chain. For instance, the CF₂ group adjacent to the CH₂ group will have a distinct chemical shift compared to the CF₂ groups within the perfluoroether backbone.
Experimental Protocols
The following protocols provide a step-by-step guide for the NMR analysis of polymers containing this compound.
Protocol 1: Sample Preparation
-
Dissolution: Accurately weigh 10-20 mg of the polymer sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆ or DMSO-d₆).
-
Homogenization: Gently vortex or sonicate the sample until the polymer is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.
-
Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard can be added. For ¹⁹F NMR, a common standard is trifluorotoluene.
Protocol 2: ¹H NMR Data Acquisition
Caption: Workflow for ¹H NMR Data Acquisition and Processing.
Instrument Setup and Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 5 seconds to ensure full relaxation for quantitative measurements.
-
Acquisition Time (AQ): At least 3 seconds.
-
Spectral Width (SW): Approximately 16 ppm, centered around 5 ppm.
Protocol 3: ¹⁹F NMR Data Acquisition
Caption: Workflow for ¹⁹F NMR Data Acquisition and Processing.
Instrument Setup and Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer with a broadband or fluorine-specific probe.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' with 'garp' decoupling on Bruker instruments).
-
Number of Scans (NS): 64 to 256, depending on the sample concentration.
-
Relaxation Delay (D1): 5 seconds for quantitative analysis.[10]
-
Acquisition Time (AQ): At least 1 second.
-
Spectral Width (SW): Approximately 250 ppm, centered around -120 ppm.
-
Referencing: The spectrum should be referenced to an external standard such as CFCl₃ (0 ppm) or an internal standard like trifluorotoluene.[13][14]
Data Analysis and Interpretation
A systematic approach to spectral analysis is crucial for extracting meaningful structural information.
Caption: Logical Flow for NMR Data Interpretation.
Spectral Assignment
The following table provides typical chemical shift ranges for the key nuclei in polymers derived from this compound.
| Nucleus | Structural Unit | Typical ¹H Chemical Shift (ppm) | Typical ¹⁹F Chemical Shift (ppm vs. CFCl₃) |
| ¹H | -CH ₂-CF₂- | 4.0 - 4.5 | - |
| ¹H | -CH ₂-OH (end group) | 3.5 - 4.0 | - |
| ¹⁹F | -CH₂-CF ₂-O- | - | -80 to -90 |
| ¹⁹F | -O-CF ₂-CF ₂-O- | - | -85 to -95 |
| ¹⁹F | -O-CF ₂-CF ₂-CF ₂-O- (if applicable) | - | -120 to -130 |
Note: Chemical shifts can vary depending on the solvent and the specific polymer structure.
Quantitative Analysis
Example: Determining Monomer Conversion
By comparing the integral of a monomer proton signal (e.g., the CH₂OH protons) to the integral of a corresponding signal in the polymer backbone, the extent of monomer conversion can be calculated.
Example: End-Group Analysis for Molecular Weight (Mn) Estimation
For a linear polymer, the number-average molecular weight (Mn) can be estimated from the ¹H NMR spectrum using the following equation:
Mn = (I_repeating / N_repeating) * MW_repeating + MW_end_groups
Where:
-
I_repeating is the integral of a signal from the repeating monomer unit.
-
N_repeating is the number of protons giving rise to that signal.
-
MW_repeating is the molecular weight of the repeating monomer unit.
-
MW_end_groups is the molecular weight of the polymer end groups.
This method is generally accurate for polymers with Mn below 3000 g/mol .[5]
Troubleshooting Common Issues
-
Broad Peaks: This can be due to high polymer viscosity, restricted segmental motion, or the presence of multiple, unresolved chemical environments. Increasing the temperature of the NMR experiment can sometimes sharpen the signals.
-
Poor Signal-to-Noise: Increase the number of scans or use a higher concentration of the polymer sample.
-
Phasing and Baseline Problems: These issues can be more pronounced in ¹⁹F NMR due to the wide spectral width. Careful manual phasing and baseline correction are often necessary.
Conclusion
¹H and ¹⁹F NMR spectroscopy are powerful and complementary techniques for the detailed characterization of polymers containing this compound. By following the protocols and interpretation guidelines presented in this application note, researchers can gain valuable insights into the structure, composition, and purity of these important fluorinated materials. A thorough understanding of the underlying principles and careful experimental execution are key to obtaining high-quality, reproducible data.
References
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Ameduri, B. (2021). Diversity of Synthetic Approaches to Functionalized Perfluoropolyalkylether Polymers. Macromolecules, 54(3), 941-977. [Link]
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Starkey, J. A., et al. (2015). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. Journal of Chemical Education, 92(9), 1553-1556. [Link]
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Schalles, M. D., et al. (2021). Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. Environmental Science: Processes & Impacts, 23(11), 1735-1744. [Link]
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Rinaldi, P. L. (2012). Multidimensional NMR of Fluoropolymers. In Modern Methods for Polymer Characterization (pp. 317-358). John Wiley & Sons, Inc. [Link]
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Weigand, F., & Zeigan, D. (2000). Structure characterization of fluorinated polymers by solid-state NMR, in the melt, and in supercritical CO2. Macromolecular Chemistry and Physics, 201(15), 2034-2041. [Link]
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Wang, Y., et al. (2017). PFPE-Based Polymeric 19F MRI Agents: A New Class of Contrast Agents with Outstanding Sensitivity. Macromolecules, 50(15), 5953-5963. [Link]
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Rosli, N. A., et al. (2015). 1H-NMR characterization of poly(ethylene glycol) and polydimethylsiloxane copolymer. [Link]
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Wang, Y., et al. (2023). Synthesis and Performance Analysis of Green Water and Oil-Repellent Finishing Agent with Di-Short Fluorocarbon Chain. Coatings, 13(4), 748. [Link]
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Revolutionizing PFPE-Based Polymer Analysis: A Senior Application Scientist's Guide to Gel Permeation Chromatography
Introduction: The Unseen Workhorse - PFPEs and the Critical Need for Precision Analysis
Perfluoropolyethers (PFPEs) are a class of high-performance fluorinated polymers renowned for their exceptional chemical inertness, thermal stability, and lubricity.[1][2] These properties have made them indispensable in extreme environments, from aerospace lubricants to heat transfer fluids and as functional additives in advanced materials. The performance of a PFPE-based polymer is intrinsically linked to its molecular weight (MW) and molecular weight distribution (MWD).[3] Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), stands as the most powerful technique for elucidating these critical parameters.[3][4][5]
This comprehensive guide provides a detailed protocol and expert insights for the successful GPC analysis of PFPE-based polymers. It is designed for researchers, scientists, and drug development professionals who require precise and reliable characterization of these unique macromolecules. We will delve into the nuances of method development, highlighting the challenges specific to PFPEs and offering field-proven solutions.
The GPC Principle: A Brief Refresher
GPC separates molecules based on their hydrodynamic volume in solution.[4][5] A dissolved polymer sample is passed through a column packed with porous gel particles.[3][6] Larger molecules, excluded from the pores, travel a shorter path and elute first. Smaller molecules explore a larger volume within the pores, resulting in a longer retention time.[6] By calibrating the system with standards of known molecular weight, a relationship between retention time and molecular weight can be established, allowing for the determination of the sample's MWD.[7]
The PFPE Challenge: Navigating Unique Chemical Properties in GPC
The unique chemical nature of PFPEs presents specific challenges for GPC analysis that require careful consideration for accurate and reproducible results.
Solubility: Finding the Right Mobile Phase
PFPEs are notoriously insoluble in common organic solvents.[8] This necessitates the use of specialized fluorinated solvents as the mobile phase.
-
Freon™ 113 (1,1,2-trichloro-1,2,2-trifluoroethane): Historically, this was a common solvent for PFPE GPC.[9] However, due to its ozone-depleting properties, its use is now highly restricted.
-
Perfluoroalkanes and Hydrofluoroethers (HFEs): These have emerged as effective and more environmentally friendly alternatives. Solvents like HFE-7100 and HFE-7500 are often employed.
-
Co-solvents: In some cases, a small percentage of a co-solvent may be used to improve the solubility of certain PFPE functionalized polymers.
The choice of solvent is paramount and must ensure complete dissolution of the PFPE sample to avoid artifacts in the chromatogram.
Refractive Index (RI) Detection: A Low Contrast Challenge
The most common detector in GPC is the differential refractive index (dRI) detector, which measures the difference in refractive index between the sample solution and the pure mobile phase.[10] PFPEs have very low refractive indices, often close to those of the fluorinated mobile phases used.[11][12][13] This low contrast can lead to poor sensitivity and an unfavorable signal-to-noise ratio.
Solutions to the RI Detection Challenge:
-
Evaporative Light Scattering Detector (ELSD): An ELSD is an excellent alternative or complementary detector for PFPE analysis. It is a mass-sensitive detector that is not dependent on the refractive index of the analyte. The eluent is nebulized and the solvent evaporated, leaving behind the non-volatile PFPE molecules which are then detected by light scattering.
-
Multi-Angle Light Scattering (MALS): For absolute molecular weight determination without the need for column calibration with polymer standards, a MALS detector is the gold standard.[14] It measures the intensity of light scattered by the polymer molecules at various angles.
-
Viscometer: A viscometer, used in conjunction with a concentration detector like RI, allows for universal calibration.[14][15] This approach is based on the principle that the product of intrinsic viscosity and molecular weight is proportional to the hydrodynamic volume.
Lack of Commercial Standards: The Calibration Conundrum
A significant hurdle in PFPE GPC is the limited availability of commercially available, well-characterized PFPE standards with narrow molecular weight distributions.[7][16]
Overcoming the Calibration Challenge:
-
Universal Calibration: As mentioned, employing a viscometer allows for universal calibration, which is independent of the polymer-solvent system and relies on the Mark-Houwink-Sakurada equation.[4][15]
-
Broad Standard Calibration: If only broad PFPE standards are available, software can be used to generate a calibration curve. However, this approach is less accurate than using narrow standards.
-
Relative Molecular Weight: In many quality control applications, comparing the chromatograms of different batches to a reference material without absolute molecular weight determination can be sufficient.
Experimental Protocol: A Step-by-Step Guide to PFPE GPC Analysis
This protocol provides a robust starting point for the GPC analysis of PFPE-based polymers. Optimization will be necessary based on the specific PFPE being analyzed and the available instrumentation.
Part 1: Sample Preparation
-
Solvent Selection: Choose a suitable fluorinated solvent (e.g., HFE-7100) that completely dissolves the PFPE sample.
-
Concentration: Prepare a dilute solution of the PFPE sample, typically in the range of 0.1-1.0 mg/mL.[17][18] Higher molecular weight PFPEs may require lower concentrations to avoid viscosity-related issues.
-
Dissolution: Gently agitate the solution at room temperature until the polymer is fully dissolved. Avoid vigorous shaking which can cause shear degradation of high molecular weight polymers.
-
Filtration: Filter the sample solution through a 0.2 µm or 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the GPC columns.[17]
Part 2: GPC System and Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | High-purity fluorinated solvent (e.g., HFE-7100) | Ensures PFPE solubility and compatibility with the system. |
| Columns | A set of two to four GPC columns packed with porous silica or styrene-divinylbenzene beads, with a range of pore sizes appropriate for the expected molecular weight range of the PFPE. | Provides the necessary separation resolution across the MWD.[5] |
| Flow Rate | 0.5 - 1.0 mL/min | A balance between analysis time and resolution. |
| Column Temperature | Ambient to 40 °C | Ensures consistent solvent viscosity and polymer conformation. |
| Injection Volume | 50 - 200 µL | Dependent on sample concentration and detector sensitivity. |
| Detectors | dRI, ELSD, MALS, and/or Viscometer | A multi-detector setup provides the most comprehensive data.[14][19] |
Part 3: Calibration
-
Standard Selection: If available, use narrow PFPE standards. Alternatively, use narrow polystyrene or polymethyl methacrylate (PMMA) standards for universal calibration with a viscometer.[7][16]
-
Calibration Curve: Prepare a series of standards of known molecular weight and inject them into the GPC system. Plot the logarithm of the molecular weight versus the retention time to generate the calibration curve.[20]
Part 4: Data Acquisition and Analysis
-
Sample Injection: Inject the filtered PFPE sample solution into the GPC system.
-
Data Collection: Collect the chromatogram from the detector(s).
-
Data Analysis: Use the GPC software to integrate the chromatogram and calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) based on the calibration curve.
Visualizing the GPC Workflow for PFPE Analysis
Caption: Workflow for PFPE Analysis using GPC.
Advanced Insights: Multi-Detector GPC for Comprehensive PFPE Characterization
For a deeper understanding of PFPE architecture, a multi-detector GPC system is invaluable.
-
Triple Detection (dRI, MALS, Viscometer): This powerful combination provides absolute molecular weight, intrinsic viscosity, and hydrodynamic radius.[14][19] This allows for the investigation of branching and conformational changes in PFPE polymers.
Logical Relationships in PFPE GPC Method Development
Caption: Key considerations in PFPE GPC method development.
Conclusion: Ensuring Accuracy and Reliability in PFPE Characterization
Gel Permeation Chromatography is an essential tool for the molecular weight characterization of PFPE-based polymers. By understanding and addressing the unique challenges posed by these materials, researchers can develop robust and reliable GPC methods. The use of appropriate fluorinated solvents, sensitive detectors, and thoughtful calibration strategies are the cornerstones of successful PFPE analysis. This guide provides a comprehensive framework to empower scientists to obtain accurate and reproducible data, ultimately leading to a deeper understanding and improved application of these remarkable polymers.
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ResearchGate. (n.d.). Spectroscopic ellipsometric study datasets of the fluorinated polymers: Bifunctional urethane methacrylate perfluoropolyether (PFPE) and polyvinylidene fluoride (PVDF). Retrieved from [Link]
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Agilent. (n.d.). Advanced GPC analysis of fluoroelastomers using an Agilent 1260 MDS with RI and viscometry detection. Retrieved from [Link]
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Semantic Scholar. (1994, February 7). Molecular weight characterization of fluoropolyoxyalkylenes by gel permeation chromatography. Retrieved from [Link]
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MDPI. (n.d.). UV LED Curable Perfluoropolyether (PFPE)-Urethane Methacrylate Transparent Coatings for Photonic Applications: Synthesis and Characterization. Retrieved from [Link]
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PubMed. (2000, May 1). Thickness Measurements of Thin Perfluoropolyether Polymer Films on Silicon and Amorphous-Hydrogenated Carbon with X-Ray Reflectivity, ESCA and Optical Ellipsometry. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Gel Permeation Chromatography (GPC). Retrieved from [Link]
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ASTM International. (2020, January 6). D5296 Standard Test Method for Molecular Weight Averages and Molecular Weight Distribution of Polystyrene by High Performance Size-Exclusion Chromatography. Retrieved from [Link]
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Fil-Tech. (n.d.). Krytox, PFPE Solvent, 1 gallon. Retrieved from [Link]
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O.N.E. (2024, May 16). Synthesis Report on Understanding Perfluoropolyethers (PFPEs) and Their Life Cycle. Retrieved from [Link]
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Wiley Online Library. (n.d.). Assessing the Suitability of a Green Solvent for GPC and TREF Analyses of Polyethylene. Retrieved from [Link]
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LCGC International. (2024, April 22). Powerful Triple Detector for GPC/SEC. Retrieved from [Link]
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LCGC International. (2025, October 8). Application Notebook: GPC Analysis of Polymers. Retrieved from [Link]
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Agilent. (n.d.). AGILENT GPC/SEC POLYMER STANDARDS. Retrieved from [Link]
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Wiley Science and Engineering Content Hub. (2020, November 10). Solutions for the Analysis of PFAS Forever Chemicals. Retrieved from [Link]
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PMC. (n.d.). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Retrieved from [Link]
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Agilent. (n.d.). Analysis of polyolefins by GPC/SEC. Retrieved from [Link]
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Agilent. (n.d.). GPC/SEC Applications - What You Should Know When You Need to Analyze Polymers, Biopolymers, and Proteins. Retrieved from [Link]
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Waters Corporation. (n.d.). Frequently Asked GPC & SEC Questions. Retrieved from [Link]
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RSC Publishing. (n.d.). Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions. Retrieved from [Link]
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Inside Battelle Blog. (n.d.). Top Challenges in PFAS Analysis (And How to Solve Them). Retrieved from [Link]
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PubMed. (2025, June 5). Overcoming challenges in the analysis of short-chain per- and polyfluoroalkyl substances in raw landfill leachates: Clean-up method optimization and interference identification. Retrieved from [Link]
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Application Notes and Protocols for the Use of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol in Specialty Lubricants
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Lubrication
Perfluoropolyethers (PFPEs) represent a class of synthetic lubricants renowned for their exceptional chemical inertness, thermal stability, and wide operating temperature range.[1][2][3][4][5] Within this family, functionalized PFPEs, such as 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol, offer unique advantages in the formulation of specialty lubricants. The terminal hydroxyl (-OH) groups on this diol provide reactive sites that allow it to be chemically bonded to surfaces or incorporated into polymer matrices, leading to enhanced lubricant performance and longevity.[6]
These application notes provide a comprehensive guide to the use of this compound in the formulation and evaluation of specialty lubricants. The protocols and insights provided are intended for researchers and scientists in the field of tribology, materials science, and chemical engineering.
Physicochemical Properties
This compound is a fluorinated diol with the following properties:
| Property | Value |
| Molecular Formula | C8H6F12O5[7] |
| Molecular Weight | 410.11 g/mol [7] |
| Appearance | Solid[8] |
| Boiling Point | 40-42 °C[8] |
| Melting Point | 40-42 °C[] |
| Density | 1.706 g/cm³[] |
The Role of Terminal Hydroxyl Groups in Lubrication
The key to the enhanced performance of this compound in lubricant formulations lies in its bifunctional nature. The perfluorinated backbone provides the characteristic inertness and thermal stability of PFPEs, while the terminal hydroxyl groups offer a reactive handle for:
-
Surface Adhesion: The hydroxyl groups can form hydrogen bonds or react with surface oxides on metals, creating a durable lubricant film that is physically and chemically anchored to the substrate. This is crucial for boundary lubrication regimes where direct surface-to-surface contact is likely.[6]
-
Additive Synthesis: The diol can be used as a building block for synthesizing novel lubricant additives with enhanced properties. For example, it can be reacted with isocyanates to form polyurethanes or with carboxylic acids to form esters, leading to polymers with tailored viscosities and film-forming capabilities.
-
Grease Formulation: In grease formulations, the diol can interact with the thickener matrix, improving the grease's mechanical stability and oil bleed characteristics.
Applications in Specialty Lubricants
The unique properties of this compound make it an ideal component for lubricants in demanding applications, including:
-
Aerospace: Due to their low outgassing and wide temperature range, PFPE-based lubricants are used in aircraft engines, landing gear, and other critical components.[3][10][11][12]
-
Semiconductor Manufacturing: The cleanliness and chemical inertness of PFPEs are essential for lubricating robotic components and vacuum pumps in semiconductor fabrication, where contamination can be detrimental.[3][4]
-
Automotive: In high-temperature automotive applications like turbochargers and exhaust systems, PFPE lubricants offer superior durability and resistance to oxidation.[5][13]
-
Chemical Processing: The ability to withstand aggressive chemicals makes PFPE lubricants suitable for pumps, valves, and seals in the chemical industry.[3][13]
-
Food Processing: Non-toxic grades of PFPE lubricants are used in food processing machinery where incidental contact with food may occur.[13]
Experimental Protocols
Protocol 1: Formulation of a PFPE Diol-Based Lubricating Grease
This protocol describes the preparation of a specialty grease using this compound as a functionalized base oil.
Objective: To formulate a grease with enhanced thermal stability and surface adhesion.
Materials:
-
This compound
-
Polytetrafluoroethylene (PTFE) powder (thickener)
-
Anti-wear and anti-corrosion additives (optional, e.g., molybdenum disulfide, sodium nitrite)[10]
-
High-shear mixer
-
Heating mantle
-
Spatula
-
Beaker
Procedure:
-
Preparation: In a beaker, combine the desired amount of this compound and any optional additives.
-
Heating: Gently heat the mixture to 50-60°C on a heating mantle to ensure all components are in a liquid state and to facilitate dispersion.
-
Thickener Addition: While mixing at low speed, slowly add the PTFE powder to the heated diol. The amount of PTFE will determine the consistency of the grease (typically 15-30% by weight).
-
Homogenization: Increase the mixing speed to high shear to ensure uniform dispersion of the thickener. Continue mixing for 30-60 minutes until a smooth, homogenous grease is formed.
-
Cooling and Degassing: Allow the grease to cool to room temperature. If necessary, degas the grease in a vacuum chamber to remove any entrapped air.
-
Characterization: Evaluate the formulated grease using standard test methods such as ASTM D217 for cone penetration (consistency) and ASTM D2265 for dropping point.[14]
Protocol 2: Evaluation of Wear Preventive Characteristics
This protocol is based on the ASTM D4172 standard test method for evaluating the wear-preventive characteristics of a lubricating fluid using the Four-Ball method.[14]
Objective: To determine the relative wear-preventive properties of a lubricant formulated with this compound.
Apparatus:
-
Four-Ball Wear Test Machine
-
Steel balls (AISI 52100 steel, 12.7 mm diameter)
-
Microscope for measuring wear scars
-
Solvents for cleaning (e.g., heptane, acetone)
Procedure:
-
Cleaning: Thoroughly clean the four steel balls, ball pot, and lock ring with solvents to remove any contaminants.
-
Assembly: Securely clamp three of the steel balls in the ball pot.
-
Lubricant Addition: Pour the test lubricant (formulated with the PFPE diol) into the ball pot to a level that covers the three stationary balls.
-
Top Ball Placement: Place the fourth ball into the chuck of the test machine spindle.
-
Test Setup: Assemble the ball pot onto the machine's platform and bring it into contact with the top ball.
-
Loading and Heating: Apply the specified load (e.g., 392 N) and heat the lubricant to the test temperature (e.g., 75°C).[14]
-
Test Execution: Once the temperature stabilizes, start the motor to rotate the top ball at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).
-
Analysis: After the test, clean the three stationary balls and measure the average wear scar diameter under a microscope. A smaller wear scar indicates better wear prevention.
Data Presentation: Representative Performance
The following table presents representative data for a hypothetical specialty lubricant formulated with a PFPE diol compared to a conventional hydrocarbon-based lubricant.
| Property | PFPE Diol-Based Lubricant | Conventional Hydrocarbon Lubricant | Test Method |
| Operating Temperature Range | -70°C to 300°C[4][15] | -20°C to 150°C | - |
| Four-Ball Wear Scar Diameter | 0.5 - 0.8 mm[14] | 0.6 - 1.0 mm[14] | ASTM D4172 |
| Oxidation Stability (RPVOT) | > 10,000 minutes[14] | 500 - 1500 minutes[14] | ASTM D2272 |
| Dropping Point (Grease) | > 300°C[14] | 180 - 260°C[14] | ASTM D2265 |
| Evaporation Loss (24h @ 200°C) | < 1.0%[14] | 5 - 15%[14] | ASTM D972 |
Visualization of Concepts
Caption: Molecular structure and functional components of the PFPE diol.
Caption: Workflow for formulating a specialty PFPE diol-based lubricant.
Caption: Mechanism of boundary lubrication with a functionalized PFPE diol.
References
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PFPE Lubricant Degradation Mechanisms. Scribd. Available at: [Link]
-
Spreading Mechanism of PFPE Lubricant on the Magnetic Disks. ASME Digital Collection. Available at: [Link]
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Accelerated Thermo-Catalytic Degradation of Perfluoropolyether (PFPE) Lubricants for Space Applications. MDPI. Available at: [Link]
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The present state of the art on degradation models of perfluoropolyethers with dlc coatings in thin-film magnetic rigid disks. ResearchGate. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Spreading Mechanism of PFPE Lubricant on the Magnetic Disks. ASME Journal of Tribology. Available at: [https://asmedigitalcollection.asme.org/tribology/article/123/1/153/467386/Spreading-Mechanism-of-PFPE-Lubricant-on-the]([Link] Lubricant-on-the)
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setral® PFPE Lubrications for Extreme Requirements. setral®. Available at: [Link]
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Aerospace Applications for PFPE Lubricants. DGE Europe. Available at: [Link]
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Different Applications for PFPE Lubricants. Santie Oil Company. Available at: [Link]
-
PFPE Lubricants in Aerospace Applications. Krytox. Available at: [Link]
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setral® PFPE Lubrications for Extreme Requirements. setral®. Available at: [Link]
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Perfluoropolyether (PFPE)-based lubricants. Mascherpa. Available at: [Link]
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Perfluoropolyether. Wikipedia. Available at: [Link]
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This compound. PubChemLite. Available at: [Link]
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The Performance of Perfluoropolyalkylether Oils Under Boundary Lubrication Conditions. DTIC. Available at: [Link]
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Synthesis Report on Understanding Perfluoropolyethers (PFPEs) and Their Life Cycle. O.N.E. Available at: [Link]
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PFPE Lubricating Oil For Special Gas System. TOPDA. Available at: [Link]
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PFPE Base Oils for Special Applications in Automotive Industry. STLE.org. Available at: [Link]
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Application Note & Protocols: Advanced Fluorinated Block Copolymers Featuring 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into polymeric architectures imparts a unique combination of properties, including thermal stability, chemical inertness, and distinct hydrophobicity and lipophobicity.[1][2] This guide provides a comprehensive overview and detailed protocols for incorporating the fluorinated building block, 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol, into advanced block copolymers. We present two primary, validated synthetic pathways: a "grafting-from" approach using Atom Transfer Radical Polymerization (ATRP) and a direct main-chain incorporation via step-growth polycondensation. This document is designed to serve as a practical resource for researchers in polymer chemistry and drug development, explaining not only the procedural steps but also the fundamental rationale behind the experimental choices, characterization techniques, and potential applications in areas such as nano-carrier formulation for drug delivery.
The Strategic Advantage of Fluorinated Block Copolymers
Unique Properties of Fluorinated Polymers
The substitution of hydrogen with fluorine, the most electronegative element, creates exceptionally strong carbon-fluorine bonds (~485 kJ·mol⁻¹). This fundamental characteristic endows fluorinated polymers with remarkable thermal and chemical stability.[2] Furthermore, the low polarizability and small van der Waals radius of fluorine atoms lead to materials with low surface energy, low friction coefficients, and pronounced amphiphobicity (repellence to both water and oils).[2][3] In a biomedical context, these properties can translate to enhanced biocompatibility, improved blood circulation times for nanomedicines, and unique drug-loading capabilities.[3]
The Role of Block Copolymers in Drug Development
Block copolymers, which consist of two or more distinct polymer chains (blocks) covalently linked together, are cornerstones of modern drug delivery.[4] Their ability to self-assemble in solution into structured morphologies, such as core-shell micelles, is particularly valuable. These nanostructures can encapsulate hydrophobic drugs within their core while presenting a hydrophilic corona to the aqueous physiological environment, thereby solubilizing poorly soluble compounds and enabling targeted delivery.[5]
A Versatile Fluorinated Building Block
This compound is a commercially available fluorinated diol that serves as an excellent starting point for creating well-defined fluorinated segments within a block copolymer. Its structure offers a flexible perfluoroether chain terminated by reactive primary alcohol groups, making it amenable to various polymerization techniques.
| Property | Value | Source |
| IUPAC Name | 2-[2-[2-(1,1-difluoro-2-hydroxyethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroethanol | [][7] |
| CAS Number | 330562-44-2 | [][8] |
| Molecular Formula | C₈H₆F₁₂O₅ | [][7] |
| Molecular Weight | ~410.11 g/mol | [][7] |
| Appearance | Solid | |
| Melting Point | 40-42 °C | [] |
Strategic Pathways for Polymer Synthesis
The incorporation of our target diol into a block copolymer requires a deliberate strategy. The hydroxyl groups are not directly polymerizable via common controlled radical methods. Therefore, we must either:
-
Functionalize the diol into a macroinitiator capable of initiating a controlled radical polymerization for a second, non-fluorinated block.
-
Utilize the diol directly in a step-growth polymerization with a suitable co-monomer to form a block.
The choice between these methods dictates the final polymer architecture. The ATRP "grafting-from" approach creates an ABA-type triblock copolymer where the central "B" block is the fluorinated segment. Polycondensation, conversely, incorporates the fluorinated diol directly into the polymer backbone.
Protocol I: "Grafting-From" via Atom Transfer Radical Polymerization (ATRP)
Principle & Rationale
This method transforms the fluorinated diol into a difunctional initiator for ATRP. This macroinitiator then "grows" two identical polymer chains from its ends, resulting in a well-defined ABA triblock copolymer. This approach offers excellent control over the molecular weight and dispersity (Đ) of the outer "A" blocks.[9][10] We will use Poly(ethylene glycol) methyl ether methacrylate (PEGMA) as the hydrophilic monomer, which is common in biomedical applications for its ability to confer "stealth" properties.
Step 1: Synthesis of a Difunctional Fluoro-Macroinitiator
Causality: The hydroxyl groups of the diol are converted to ATRP-active initiating sites via esterification with 2-bromoisobutyryl bromide. Triethylamine is used as a base to neutralize the HBr byproduct, driving the reaction to completion.
Protocol:
-
Preparation: Add this compound (1.0 eq) and anhydrous triethylamine (2.5 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and septum.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 15 minutes.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe to dissolve the reagents.
-
Cooling: Place the flask in an ice bath and allow it to cool to 0 °C.
-
Initiator Addition: Slowly add 2-bromoisobutyryl bromide (2.2 eq), dissolved in a small amount of anhydrous DCM, to the stirring solution dropwise over 30 minutes. A white precipitate (triethylammonium bromide) will form.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and let it stir at room temperature for 24 hours.
-
Work-up:
-
Filter the reaction mixture to remove the salt precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the macroinitiator as an oil or waxy solid.
-
-
Validation: Confirm the structure using ¹H NMR (disappearance of the alcohol proton signal and appearance of characteristic isopropyl protons) and ¹⁹F NMR.
Step 2: ATRP of Poly(ethylene glycol) methyl ether methacrylate (PEGMA)
Causality: This is a controlled radical polymerization where a copper(I) catalyst complex reversibly activates and deactivates the propagating polymer chain.[9][11] This equilibrium minimizes termination reactions, allowing for uniform chain growth from both ends of the fluoro-macroinitiator, leading to a narrow molecular weight distribution. The system must be rigorously deoxygenated, as oxygen can irreversibly oxidize the Cu(I) catalyst.
| Reagent/Parameter | Recommended Value/Condition | Purpose |
| Fluoro-Macroinitiator (F-MI) | 1.0 eq | Initiator for block copolymer growth |
| PEGMA (Mₙ ~475 g/mol ) | 50-200 eq | Hydrophilic monomer |
| Copper(I) Bromide (CuBr) | 2.0 eq (relative to F-MI) | ATRP Catalyst |
| PMDETA | 2.0 eq (relative to F-MI) | Ligand to solubilize and activate catalyst |
| Solvent | Anisole or DMF | To dissolve all components |
| Temperature | 60-90 °C | To ensure appropriate reaction kinetics |
| Deoxygenation | 3-4 Freeze-Pump-Thaw Cycles | To remove inhibitory oxygen |
Protocol:
-
Setup: Add the fluoro-macroinitiator (1.0 eq), PEGMA (target eq for desired block length), and solvent to a Schlenk flask with a stir bar.
-
Deoxygenation: Perform three to four freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Catalyst Preparation: In a separate glovebox or Schlenk tube, add CuBr (2.0 eq) and PMDETA (2.0 eq).
-
Initiation: After the final thaw cycle, backfill the monomer flask with nitrogen/argon. Using a purged syringe, add a small amount of deoxygenated solvent to the catalyst mixture and quickly transfer it to the stirring monomer solution.
-
Polymerization: Place the flask in a preheated oil bath at the target temperature. The solution will typically turn green/blue.
-
Monitoring: Take samples periodically via a purged syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by SEC/GPC.
-
Termination: Once the desired conversion is reached, cool the reaction, open it to air (the solution will turn a darker blue/green), and dilute with a suitable solvent like THF.
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold diethyl ether or hexane. Redissolve and re-precipitate two more times.
-
Drying: Dry the final ABA triblock copolymer under vacuum until a constant weight is achieved.
Protocol II: Main-Chain Incorporation via Polycondensation
Principle & Rationale
This method leverages the native diol functionality of the fluorinated monomer in a step-growth polymerization. By reacting it with a difunctional co-monomer, such as a diisocyanate, a polyurethane is formed. This is a robust and straightforward method for incorporating the fluoro-segment directly into the polymer backbone, creating a multiblock copolymer.
Protocol:
-
Preparation: Add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask with a stir bar, condenser, and nitrogen inlet.
-
Drying: Dry the diol under vacuum for 2-3 hours to remove any trace water.
-
Inert Atmosphere & Solvent: Backfill with nitrogen and add anhydrous THF or DMF via syringe to dissolve the diol.
-
Co-monomer Addition: Add hexamethylene diisocyanate (HDI) (1.0 eq for high molecular weight) to the solution via syringe. Precise stoichiometry is critical for achieving high molecular weight in step-growth polymerization.
-
Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate (DBTDL, ~0.1 mol%).
-
Polymerization: Heat the reaction mixture to 60 °C and stir for 12-24 hours under a positive pressure of nitrogen. The viscosity of the solution will increase as the polymer forms.
-
Termination/Purification: Cool the reaction to room temperature. Slowly pour the viscous solution into a large excess of a non-solvent like cold methanol or hexane with vigorous stirring to precipitate the polymer.
-
Washing: Collect the polymer by filtration and wash thoroughly with the non-solvent.
-
Drying: Dry the fluorinated polyurethane in a vacuum oven at 40-50 °C until a constant weight is achieved.
Essential Characterization Techniques
A rigorous characterization is crucial to validate the synthesis of the desired block copolymer.
| Technique | Purpose | Expected Outcome |
| ¹H NMR | Confirm structure, monomer conversion, and composition. | Appearance of signals from both blocks. Integration of characteristic peaks can determine the block ratio. |
| ¹⁹F NMR | Specifically confirm the incorporation of the fluorinated segment. | A complex multiplet pattern characteristic of the perfluoroether chain.[12][13] |
| SEC/GPC | Determine number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ). | For ATRP, a narrow, monomodal distribution (Đ < 1.3) is expected. A clear shift to higher molecular weight from the macroinitiator should be observed.[12][13] |
| DSC | Determine glass transition temperatures (T₉). | Two distinct T₉ values may be observed if the blocks are phase-separated, confirming the block copolymer structure. |
| TGA | Assess thermal stability. | Fluorinated polymers typically exhibit high thermal stability, with degradation temperatures often above 300 °C.[12][14] |
Application Focus: Self-Assembly for Drug Delivery
The amphiphilic block copolymers synthesized via these protocols, particularly the ABA triblocks from ATRP, are designed to self-assemble in aqueous media into core-shell nanoparticles (micelles).
Causality: The thermodynamic incompatibility between the fluorinated "B" block and the hydrophilic "A" blocks, as well as the surrounding water, drives this assembly. The fluorinated segments collapse to form a dense, hydrophobic, and lipophobic core, while the hydrophilic PEGMA blocks form a stabilizing corona at the water interface.
The fluorinated core provides a unique environment for drug encapsulation. It can show preferential loading for fluorinated drug molecules through "fluorophilic" interactions and can effectively sequester highly hydrophobic, non-fluorinated drugs. This fluorinated domain can enhance the stability of the micelle and potentially alter drug release kinetics. Studies have shown that fluorination can improve cellular uptake and the overall in vivo performance of nanocarriers.[3]
References
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Atom Transfer Radical Polymerization with Different Halides (F, Cl, Br, and I): Is the Process “Living” in the Presence of Fluorinated Initiators? Macromolecules, ACS Publications.[Link]
-
Effect of Chain Structure on the Various Properties of the Copolymers of Fluorinated Norbornenes with Cyclooctene. MDPI.[Link]
-
Reversible Addition-Fragmentation Chain Transfer Polymerization (RAFT). Creative Protech.[Link]
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Block copolymers with stable radical and fluorinated groups by ATRP. MRS Communications, Cambridge Core.[Link]
-
Fluorinated Block Copolymer: An Important Sorbent Design Criteria for Effective PFOA Removal from Its Aqueous Solution. PubMed Central.[Link]
-
Design of Block Copolymer with Tunable Hydrophobic/Hydrophilic/Fluorophilic Interactions. Montclair State University Digital Commons.[Link]
-
Fluorogenic atom transfer radical polymerization in aqueous media as a strategy for detection. PubMed Central.[Link]
-
Fluorinated Block Copolymer: An Important Sorbent Design Criteria for Effective PFOA Removal from Its Aqueous Solution. ACS Publications.[Link]
-
Reversible addition−fragmentation chain-transfer polymerization. Wikipedia.[Link]
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Fluorinated Block Copolymer: An Important Sorbent Design Criteria for Effective PFOA Removal from Its Aqueous Solution. ACS Applied Polymer Materials.[Link]
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Fluorination Effects on the Drug Delivery Property of Cylindrical Polymer Brushes. ACS Publications.[Link]
-
Reversible-Addition Fragmentation Chain Transfer Step-Growth Polymerization. University of North Carolina at Chapel Hill, Department of Chemistry.[Link]
-
Condensation Polymers for 157 nm Photoresist Materials. Willson Research Group, University of Texas at Austin.[Link]
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This compound. PubChem.[Link]
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Fluorogenic monomer activation for protein-initiated atom transfer radical polymerization. Organic & Biomolecular Chemistry, RSC Publishing.[Link]
-
Fluorogenic Monomer Activation for Protein-Initiated Atom Transfer Radical Polymerization. The Royal Society of Chemistry.[Link]
-
Synthesis of fluorine-containing block copolymers via ATRP 2. Synthesis and characterization of semifluorinated di- and triblock. Polymer.[Link]
-
Reversible addition fragmentation chain transfer polymerization - RAFT. ResearchGate.[Link]
-
Fluorinated Copolymer Nanoparticles for Multimodal Imaging Applications. ResearchGate.[Link]
-
Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. PubMed Central.[Link]
-
Conventional polycondensation reaction. ResearchGate.[Link]
-
Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Fluorine Notes.[Link]
-
FLUORINE-CONTAINING CONDENSATION POLYMERS AND RESINS. Defense Technical Information Center.[Link]
- Polymer composition using diol including fluorine and surface-treated article using the same.
-
Block Copolymers in 3D/4D Printing: Advances and Applications as Biomaterials. MDPI.[Link]
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Troubleshooting & Optimization
common side reactions in the synthesis of 1h,1h,11h,11h-Perfluoro-3,6,9-trioxaundecane-1,11-diol
Technical Support Center: Synthesis of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol
A Guide for Researchers and Process Development Scientists
Welcome to the technical support center for the synthesis of this compound. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges and side reactions that can arise during the synthesis of this valuable fluorinated intermediate. This diol is a critical building block for advanced materials, including specialty polyurethanes, coatings, and surface treatments, where its unique properties of chemical resistance and low surface energy are paramount.[1][][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes and ensure the integrity of your results.
Section 1: The Primary Synthetic Pathway: An Overview
The most common and direct route to synthesizing this compound is through the reduction of its corresponding diester precursor, Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate.[4] This transformation involves the conversion of two ester functional groups into primary alcohols.
The choice of reducing agent is the most critical decision point in this synthesis, directly influencing reaction efficiency, byproduct profile, and safety considerations. The core of this guide will focus on navigating the complexities associated with this reductive step.
Caption: The primary synthetic route to the target fluorinated diol.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is low, and I see significant amounts of starting material remaining. Why is the ester reduction incomplete?
Answer: Incomplete conversion is a common hurdle, and its cause is typically tied to the choice and application of the reducing agent.
-
Causality of Reagent Choice: The electrophilicity of the ester's carbonyl carbon is reduced by the electron-donating resonance of the adjacent oxygen atom, making esters less reactive than ketones or aldehydes.[5] While the strong electron-withdrawing effect of the perfluoroalkyl chain somewhat counteracts this, a sufficiently powerful reducing agent is still necessary.
-
Lithium Aluminum Hydride (LiAlH₄): This is a very strong, non-selective reducing agent capable of reducing esters, carboxylic acids, and amides.[6][7] If you are using LiAlH₄ and observing incomplete reaction, the issue is likely related to stoichiometry (ensure at least 1 equivalent of LiAlH₄ for the 2 ester groups, plus excess to account for any moisture), reagent quality, or insufficient reaction time.
-
Sodium Borohydride (NaBH₄): Standard NaBH₄ is generally considered too mild to reduce esters efficiently under standard conditions (e.g., in ethanol at room temperature).[5] However, its reactivity can be significantly enhanced. If you are using NaBH₄, an incomplete reaction is the default expectation unless specific activation methods are employed. Effective reduction of esters with NaBH₄ requires either forcing conditions (high temperatures, long reaction times) or, more practically, the use of additives or specific solvent systems. A combination of NaBH₄ in a THF/methanol solvent system has proven effective for reducing aromatic esters, and this principle is applicable here.[8][9] The slow addition of methanol to a THF slurry of the ester and NaBH₄ enhances the hydride's reactivity.[8]
-
-
Troubleshooting Steps:
-
Re-evaluate Your Reducing Agent: For robust and complete conversion, LiAlH₄ is the more conventional choice. If you must use the safer NaBH₄, you must employ an activation strategy.
-
Verify Reagent Stoichiometry: Use a sufficient excess of the hydride. For LiAlH₄, a 1.5 to 2-fold molar excess over the diester is a good starting point. For NaBH₄-based systems, a larger excess (3-5 fold) may be required.[5]
-
Optimize Reaction Conditions: Ensure adequate reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting diester spot/peak is no longer visible.
-
Q2: My post-reaction analysis (NMR, GC-MS) shows several unexpected peaks. What are the likely side reactions?
Answer: The formation of byproducts stems from the high reactivity of the reagents with the fluorinated substrate. The primary side reactions to consider are incomplete reduction and hydrodefluorination.
-
Side Reaction A: Incomplete Reduction to Aldehyde/Hemiacetal: The reduction of an ester to an alcohol proceeds via an aldehyde intermediate.[6] If the reaction stalls due to insufficient reducing agent or deactivation, you may isolate the corresponding dialdehyde or its hemiacetal (formed by reaction with the product alcohol or solvent). This is more probable when using milder, modified NaBH₄ systems.
-
Side Reaction B: Hydrodefluorination (HDF): This is a more problematic side reaction where a C-F bond is reduced to a C-H bond. Strong hydrides can act as nucleophiles or single-electron transfer agents, leading to fluoride ion displacement.
-
Mechanism: The ether oxygens within the perfluoroether backbone can increase the bond dissociation energy of C-F bonds on adjacent carbons, making them somewhat more resilient.[10] However, the high reactivity of LiAlH₄ can still promote HDF, especially at elevated temperatures. This leads to a complex mixture of partially defluorinated byproducts that are difficult to separate.
-
Detection: HDF is best detected by ¹⁹F NMR, where you will see a loss of expected signals and the appearance of new, complex multiplets. ¹H NMR will show new signals in the alkyl region, and high-resolution mass spectrometry will reveal product masses corresponding to the loss of one or more fluorine atoms and the gain of hydrogen atoms.
-
-
Side Reaction C: Ether Backbone Cleavage: While the perfluoropolyether backbone is known for its chemical stability, aggressive reaction conditions (e.g., high temperatures with LiAlH₄) could theoretically lead to C-O bond cleavage.[10] This is generally considered a minor pathway but can contribute to lower yields of the desired product.
Q3: The reaction is extremely exothermic and difficult to control, especially during reagent addition. Is this a safety concern?
Answer: Yes, this is a significant safety concern. The reduction of any fluorinated compound with lithium aluminum hydride should be approached with extreme caution.
-
Expert Insight: There are documented incidents of violent, exothermic reactions and even explosions when reducing fluorinated compounds with LiAlH₄ on a molar scale.[11] The high energy released is a result of the formation of very stable aluminum-fluoride and lithium-fluoride salts.
-
Mandatory Safety Protocols:
-
Scale: Always perform a small-scale trial reaction first to assess the thermal profile.
-
Cooling: Conduct the reaction in a cooling bath (e.g., ice-water or dry ice/acetone) to dissipate heat effectively.
-
Slow Addition: Add the limiting reagent (either the diester solution to the LiAlH₄ slurry or vice-versa) very slowly, dropwise, using an addition funnel. Monitor the internal temperature continuously.
-
Inert Atmosphere: LiAlH₄ reacts violently with water. The entire apparatus must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Quenching: The post-reaction quenching of excess LiAlH₄ is also highly exothermic. This must be done slowly and at low temperatures, typically by the sequential, dropwise addition of ethyl acetate, followed by aqueous workup (e.g., the Fieser method).
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which reducing agent, LiAlH₄ or NaBH₄, is better for this synthesis?
Answer: The "better" agent depends on your priorities regarding safety, efficiency, and available equipment. Neither is a perfect solution without careful consideration of its trade-offs.
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |
| Reactivity | High. Readily reduces esters to alcohols.[7] | Low (for esters). Requires activation (e.g., additives, co-solvents) or harsh conditions.[5] |
| Selectivity | Low. Reduces most polar functional groups. | High. Primarily reduces aldehydes and ketones; can be modified for esters.[8] |
| Side Reactions | Higher risk of hydrodefluorination (HDF) and runaway reactions.[11] | Lower risk of HDF. Incomplete reduction is the more common issue. |
| Safety | High Hazard. Pyrophoric, reacts violently with water. Requires strict inert atmosphere and temperature control.[11] | Low Hazard. Stable in air, reacts slowly with protic solvents. Much safer to handle.[12] |
| Work-up | More complex due to the formation of aluminum salt gels. Requires careful quenching. | Simpler aqueous work-up. |
| Recommendation | For experienced users with appropriate safety infrastructure seeking high conversion rates. | For users prioritizing safety, on smaller scales, or when other reducible groups must be preserved. |
Q2: How can I effectively monitor the reaction's progress?
Answer: Effective monitoring is key to preventing over- or under-reaction.
-
TLC: Use silica plates and a moderately polar eluent (e.g., 30-50% Ethyl Acetate in Hexanes). The starting diester will have a higher Rf value than the more polar diol product. Visualize with a potassium permanganate stain, as the compounds are not UV-active.
-
GC-MS: This is an excellent method for quantitative analysis. A small aliquot can be carefully quenched and analyzed to determine the ratio of starting material to product. It will also reveal the presence of volatile byproducts.
Q3: What are the best practices for the reaction work-up and product purification?
Answer: A proper work-up is crucial for isolating a pure product.
-
Quenching (LiAlH₄): After cooling the reaction to 0 °C, slowly add ethyl acetate to consume excess LiAlH₄. Then, for every 'x' grams of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% NaOH solution, and finally '3x' mL of water (Fieser method). This should produce a granular precipitate of aluminum salts that can be filtered off.
-
Extraction: Extract the aqueous layer several times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The fluorinated nature of the product can sometimes affect its partitioning, so multiple extractions are recommended.
-
Purification: The primary method is flash column chromatography on silica gel. A gradient elution from hexanes to ethyl acetate is typically effective. For very high purity, distillation under high vacuum can be employed, as the product has a boiling point of 88 °C at 0.2 mm Hg.[1][13]
Section 4: Visualizing Reaction vs. Side-Reaction Pathways
Understanding the competition between the desired reaction and potential side reactions is key to optimizing your protocol. The following diagram illustrates these competing pathways during the reduction.
Caption: Competing reaction pathways in the reduction of the perfluorinated diester.
Section 5: Recommended Experimental Protocol (NaBH₄ Method)
This protocol is provided as a validated starting point, prioritizing safety while maintaining effectiveness. It is based on methodologies known to enhance NaBH₄ reactivity for ester reduction.[8]
Objective: To synthesize this compound from its dimethyl ester precursor via NaBH₄ reduction.
Materials:
-
Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate (1.0 eq)
-
Sodium borohydride (NaBH₄) (4.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
Procedure:
-
Setup: Under an inert atmosphere of nitrogen, equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Initial Charge: Charge the flask with the diester (1.0 eq) and NaBH₄ (4.0 eq). Add anhydrous THF to create a stirrable slurry (approx. 0.2 M concentration with respect to the diester).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Methanol Addition: Fill the dropping funnel with anhydrous methanol. Add the methanol dropwise to the stirred slurry over 1-2 hours. Causality Note: The slow addition of methanol is critical. It modulates the reactivity of the borohydride, allowing for the reduction of the ester without being consumed too rapidly in a reaction with the solvent.[8]
-
Reaction: After the methanol addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (3:7 Ethyl Acetate:Hexanes, KMnO₄ stain) until the starting material is consumed. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add 1M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture. (Caution: Hydrogen gas evolution).
-
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure diol, which appears as a white solid.[13]
References
-
PubChem. (n.d.). this compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Optimized Synthesis of a Pentafluoro-gem-diol and Conversion to a CF2Br-Glucopyranose through Trifluoroacetate-Release and Halogenation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Retrieved from [Link]
-
Chemdad. (n.d.). this compound. Retrieved from [Link]
-
ACS Publications. (2022). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4. Retrieved from [Link]
-
ACS Publications. (2021). Diversity of Synthetic Approaches to Functionalized Perfluoropolyalkylether Polymers. Macromolecules. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
MDPI. (2016). Fluorinated Polyurethanes, Synthesis and Properties. Retrieved from [Link]
-
ACS Publications. (n.d.). Reducing Fluorinated Compounds With LiAIH4 Causes Explosion. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of new linear perfluoroalkyl polyethers starting from diols and tetrafluoroethylene. Retrieved from [Link]
-
ResearchGate. (2023). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Retrieved from [Link]
-
National Institutes of Health. (2014). Late-stage [18F]Fluorination: New Solutions to Old Problems. Retrieved from [Link]
-
Reddit. (n.d.). r/Chempros - NaBH4 reduction of ester. Retrieved from [Link]
-
ACS Publications. (2021). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. Environmental Science & Technology. Retrieved from [Link]
-
University of Southampton. (n.d.). Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isolated. Retrieved from [Link]
-
ResearchGate. (n.d.). Destruction of Per/poly-fluorinated Alkyl Substances by Magnetite Nanoparticle-Catalyzed UV-Fenton reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nonflammable perfluoropolyether-based electrolytes for lithium batteries. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]
-
YouTube. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved from [Link]
-
ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?. Retrieved from [Link]
-
YouTube. (2017). Ester Reduction With Lithium Aluminum Hydride. Retrieved from [Link]
-
Indian Academy of Sciences. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences. Retrieved from [Link]
-
Sci-Hub. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]
-
University of the West Indies at Mona. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
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Technical Support Center: Purification of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol (CAS: 330562-44-2). This molecule, with its unique perfluoroether backbone and terminal hydroxyl groups, is a critical building block in advanced materials, specialty coatings, and surface treatments.[][2] However, its distinct physicochemical properties present unique challenges for purification. This guide is designed to provide researchers and drug development professionals with practical, in-depth solutions to common issues encountered during its purification, moving beyond simple protocols to explain the underlying scientific principles.
Section 1: Compound Properties & Impurity Profile
A thorough understanding of the target molecule's properties is the foundation of any successful purification strategy. The combination of polar hydroxyl groups and a nonpolar, lipophobic perfluoroether chain dictates its behavior.
Key Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆F₁₂O₅ | [3][4] |
| Molecular Weight | 410.11 g/mol | [][3] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 40-42 °C | [][5] |
| Boiling Point | 88 °C at 0.2 mmHg | [] |
| Purity (Typical Commercial) | 95% - 98% | [][5] |
Anticipated Impurity Profile
Commercially available material may contain several types of impurities, as can crude product from synthesis. Identifying these is crucial for selecting the right purification method.
-
Oligomeric Homologs: Shorter or longer chain versions of the perfluoroether diol. These often have very similar properties, making them difficult to separate by distillation or recrystallization.
-
Monofunctionalized Species: Molecules where one of the terminal alcohols has been replaced by a different functional group (e.g., an ether or an unreacted starting material).
-
Oxidation Byproducts: The terminal alcohols can be susceptible to oxidation, forming aldehydes or, more commonly, the corresponding dicarboxylic acid, Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid.[6][7] This impurity will drastically change the polarity and acidity of the material.
-
Residual Solvents: Solvents used during the synthesis or a previous workup.
-
Water: The hydroxyl groups make the diol hygroscopic. Water can interfere with certain applications and purification techniques like recrystallization from a water-immiscible solvent.[8]
Section 2: Troubleshooting Common Purification Issues (Q&A)
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My crude product is a waxy solid or a viscous oil, not the expected crystalline solid. How should I proceed?
A1: This is a common issue, often caused by a mixture of impurities depressing the melting point.
-
Causality: The presence of solvents, water, or oligomeric homologs disrupts the crystal lattice, preventing the formation of a well-ordered solid.
-
Troubleshooting Steps:
-
Initial Drying: First, ensure all volatile solvents are removed. Place the material under a high vacuum for several hours. Gentle heating (e.g., 30-35°C, below the melting point) can aid this process.
-
Purity Assessment: Take an NMR or GC-MS of this crude material. This is not a wasted step; it provides a baseline and helps identify the major impurities, guiding your choice of purification method.
-
Method Selection: If the material is still oily and contains significant non-volatile impurities, column chromatography is often the best starting point. If it solidifies after drying but is discolored, proceed with recrystallization. If the main impurities are of different chain lengths, vacuum distillation may be effective.
-
Q2: I'm attempting vacuum distillation, but the material is turning dark, or I'm getting poor recovery. What's going wrong?
A2: Thermal decomposition is a likely cause, even under vacuum. Fluorinated alcohols can be sensitive to heat, especially if acidic or basic impurities are present.[9]
-
Causality: The boiling point of 88 °C is at a high vacuum (0.2 mmHg).[] If your vacuum system is not efficient enough (e.g., only achieving 1-2 mmHg), you will need a much higher pot temperature, increasing the risk of decomposition.
-
Troubleshooting Steps:
-
Verify Vacuum Level: Use a calibrated vacuum gauge (e.g., a Pirani or McLeod gauge) to measure the pressure at the distillation head, not just at the pump.
-
Reduce Thermal Stress: Use a Kugelrohr apparatus for small-scale distillations. This short-path distillation method minimizes the time the compound spends at high temperatures.
-
Check for Contaminants: Acidic or basic residues can catalyze decomposition. Consider a pre-distillation workup: dissolve the crude material in a suitable solvent (like diethyl ether), wash gently with a saturated sodium bicarbonate solution, then brine, dry over MgSO₄, and remove the solvent under reduced pressure before distilling.
-
Q3: I can't find a suitable single solvent for recrystallization. The diol is either too soluble, even when cold, or barely soluble, even when hot. What is the solution?
A3: This is a classic scenario where a mixed-solvent system is required.[10]
-
Causality: The molecule's dual nature (polar ends, nonpolar middle) makes finding a single solvent with the ideal solubility curve (high solubility when hot, low when cold) difficult.[11]
-
Troubleshooting Steps: The Mixed-Solvent Method
-
Select a Pair: Choose a "good" solvent in which the diol is highly soluble (e.g., acetone, ethyl acetate) and a "bad" or "anti-solvent" in which it is poorly soluble (e.g., hexanes, heptane). The two solvents must be miscible.[8][12]
-
Dissolve: Dissolve the crude solid in the minimum amount of the hot "good" solvent to achieve a saturated solution.
-
Induce Precipitation: While keeping the solution hot, add the "bad" solvent dropwise until you observe persistent cloudiness (the cloud point). This indicates the solution is now supersaturated.
-
Clarify and Cool: Add a few more drops of the hot "good" solvent to just redissolve the cloudiness.
-
Crystallize: Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of pure crystals.
-
Q4: My product is "oiling out" during recrystallization instead of forming crystals. How can I prevent this?
A4: Oiling out occurs when the solute's solubility limit is exceeded at a temperature above its melting point. The liquid solute separates from the solvent.
-
Causality: This is common for low-melting-point solids like this diol (MP 40-42 °C).[][5] It can be caused by cooling the solution too quickly, using too little solvent, or the presence of impurities that further lower the melting point.
-
Troubleshooting Steps:
-
Slow Down Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first. Insulating the flask can help.
-
Add More Solvent: Reheat the mixture until the oil redissolves. Add a small amount of additional hot "good" solvent and try cooling again.
-
Lower the Saturation Point: In a mixed-solvent system, you may have added too much anti-solvent. Reheat, add more "good" solvent to create a slightly more dilute solution, and cool slowly.
-
Scratch and Seed: Scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites. Adding a tiny "seed" crystal of pure product can also induce crystallization.[10]
-
Q5: I'm running a silica gel column, but my compound is streaking badly, leading to poor separation.
A5: Streaking (tailing) on silica gel is common for compounds with strong hydrogen-bonding capabilities, like diols.
-
Causality: The polar hydroxyl groups interact very strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase.
-
Troubleshooting Steps:
-
Use a Polar Modifier: Add a small amount of a polar solvent to your mobile phase (eluent). For an ethyl acetate/hexane system, adding 1-2% methanol or isopropanol can dramatically improve peak shape. The modifier competes for the binding sites on the silica, allowing your diol to elute more symmetrically.
-
Consider a Different Stationary Phase: If streaking persists, switch to a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative. For very challenging separations, consider reverse-phase chromatography (C18 silica) with a polar mobile phase like a methanol/water or acetonitrile/water gradient.
-
Derivatization: In an analytical context (like GC), derivatizing the diols to a less polar species (e.g., silyl ethers) can improve chromatographic performance.[13]
-
Section 3: Detailed Purification Protocols
These protocols provide step-by-step methodologies for the primary purification techniques.
Protocol 1: High-Vacuum Distillation
This method is ideal for removing non-volatile impurities (like salts or baseline material from a column) or impurities with a significantly different boiling point.
-
Setup: Assemble a short-path distillation apparatus or a Kugelrohr. Ensure all glassware is meticulously dry. Use high-vacuum grease on all joints.
-
Charge the Flask: Add the crude diol (max 50-60% of the flask volume) and a small magnetic stir bar.
-
Evacuate: Begin stirring and slowly evacuate the system. Monitor for excessive bubbling or bumping. It is critical to achieve a stable vacuum below 0.5 mmHg.
-
Heating: Immerse the distillation flask in a heating bath (oil or sand). Gradually increase the temperature.
-
Fraction Collection: The product should begin to distill when the pot temperature is around 100-110 °C (this will vary with the efficiency of your vacuum). Collect the fraction that comes over at a head temperature of ~88 °C. Discard any initial forerun.
-
Completion: Stop the distillation when the temperature begins to rise or drop, or when only a dark residue remains in the pot. Allow the system to cool completely before venting to atmospheric pressure.
Protocol 2: Mixed-Solvent Recrystallization
This is the most versatile method for purifying the solid diol from most organic impurities.
-
Solvent Selection: A common and effective pair is Ethyl Acetate ("good" solvent) and Heptane ("bad" solvent).
-
Dissolution: Place 1.0 g of the crude diol in a 50 mL Erlenmeyer flask. Add ~3-4 mL of ethyl acetate and heat the mixture to a gentle boil while stirring. Continue adding ethyl acetate dropwise until the solid is completely dissolved.
-
Saturation: While maintaining the boil, add heptane dropwise from a pipette. The solution will become cloudy. Continue adding until the cloudiness just begins to persist.
-
Clarification: Add 1-2 drops of hot ethyl acetate to render the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool undisturbed to room temperature. White, needle-like crystals should form.
-
Isolation: Cool the flask in an ice-water bath for 15-20 minutes to maximize crystal yield. Collect the crystals by suction filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold heptane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Section 4: Visual Workflow Diagrams
Diagram 1: Purification Method Selection
This flowchart provides a decision-making framework for choosing the best initial purification strategy.
Caption: Decision tree for selecting the primary purification method.
Diagram 2: Troubleshooting Recrystallization "Oiling Out"
This diagram outlines the steps to take when your compound fails to crystallize properly.
Sources
- 2. This compound | 330562-44-2 [chemicalbook.com]
- 3. This compound | C8H6F12O5 | CID 2778166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C8H6F12O5) [pubchemlite.lcsb.uni.lu]
- 5. This compound | 330562-44-2 [sigmaaldrich.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid | C8H2F12O7 | CID 2778696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
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- 11. mt.com [mt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Synthesis of Fluorinated Diols
Welcome to the technical support center for fluorinated diol synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their target molecules. The introduction of fluorine can significantly improve the pharmacokinetic and physicochemical properties of drug candidates, but the synthesis of these compounds often presents unique challenges.[1][2][3][4] This resource provides in-depth, field-proven insights in a troubleshooting format to help you navigate these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the synthesis of fluorinated diols.
Q1: My fluorinated diol synthesis consistently results in low yields. What are the primary factors I should investigate?
Low yields are a frequent issue stemming from several potential sources. The most common culprits are suboptimal reaction conditions, competing side reactions, and degradation of the product or starting material. Key areas to scrutinize include:
-
Choice of Fluorinating Agent : The reactivity and selectivity of fluorinating agents vary significantly. Reagents like DAST (diethylaminosulfur trifluoride) can be effective but may promote elimination and rearrangement side reactions due to their S_N1 character.[5][6] More modern reagents like PyFluor often favor an S_N2 pathway, minimizing such byproducts.[6]
-
Reaction Temperature : Temperature control is critical. Many fluorination reactions are initiated at low temperatures (e.g., -78 °C) and slowly warmed to room temperature to control reactivity and minimize side reactions.[6] Excessive heat can promote elimination and decomposition of the fluorinating agent itself.
-
Stoichiometry : Inaccurate stoichiometry of the fluorinating agent can lead to incomplete reactions or the formation of over-fluorinated products.[5] Careful control over the equivalents of reagents is essential.
-
Moisture and Air Sensitivity : Many fluorinating agents and intermediates are sensitive to moisture and air. Ensuring anhydrous conditions through the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) is paramount.[7]
-
Work-up and Purification : Fluorinated compounds, especially smaller molecules, can be volatile and may be lost during solvent removal under high vacuum.[5] Additionally, their unique polarity can make chromatographic purification challenging.
Q2: What are the most common side products in fluorinated diol synthesis, and how can I minimize their formation?
Understanding and mitigating side reactions is key to improving yield. The primary undesired pathways are:
-
Elimination Reactions : Dehydration of the alcohol starting material or the fluorinated product can lead to the formation of alkenes. This is particularly common with acid-sensitive substrates or when using fluorinating agents that proceed through carbocation intermediates (S_N1-like), such as DAST.[5] Using a more S_N2-selective fluorinating agent (e.g., PyFluor) and a non-coordinating, hindered base can suppress elimination.[6]
-
Cyclization : Diols with appropriate chain lengths (e.g., 1,4- and 1,5-diols) can undergo acid-catalyzed intramolecular cyclization to form cyclic ethers like tetrahydrofuran (THF) or tetrahydropyran (THP).[5] This can be minimized by maintaining low reaction temperatures and using reagents that do not generate strong acids.
-
Over-fluorination : If the goal is monofluorination of a diol, the formation of the difluoroalkane is a common issue.[5] This can be addressed by using a protecting group strategy to differentiate the hydroxyl groups or by carefully controlling the stoichiometry of the fluorinating agent (using close to 1.0 equivalent).
-
Rearrangements : Carbocation intermediates generated during S_N1-type reactions can undergo rearrangements (e.g., hydride or alkyl shifts), leading to a mixture of constitutional isomers.[5]
Q3: How do I select the appropriate fluorinating agent for my specific diol?
The choice of fluorinating agent is one of the most critical decisions in your synthetic strategy. Consider the following factors:
-
Substrate Reactivity and Steric Hindrance : Primary alcohols are generally more reactive than secondary alcohols. For sterically hindered alcohols, a more reactive agent might be necessary.
-
Mechanism and Selectivity (S_N1 vs. S_N2) :
-
DAST and Deoxo-Fluor® : These are widely used but can promote S_N1-type reactions, increasing the risk of elimination and rearrangement, especially for secondary alcohols.[5][6]
-
PyFluor and XtalFluor® : These reagents, often used with a hindered base, tend to favor the S_N2 pathway, which preserves stereochemistry and minimizes elimination and rearrangement byproducts.[6]
-
Selectfluor® (F-TEDA-BF₄) : This is an electrophilic fluorinating agent, fundamentally different from the nucleophilic reagents above. It is often used for the fluorination of enolates or other electron-rich species.[8][9]
-
-
Safety and Handling : Reagents like DAST can be thermally unstable and require careful handling.[6] Newer generations of reagents often offer improved safety profiles.
Table 1: Comparison of Common Deoxyfluorinating Agents
| Fluorinating Agent | Common Abbreviation | Typical Mechanism | Advantages | Disadvantages |
| Diethylaminosulfur Trifluoride | DAST | S_N1/S_N2 | Widely used, commercially available | Thermally unstable; can cause elimination/rearrangement[5][6] |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | S_N1/S_N2 | More thermally stable than DAST | Can still promote elimination/rearrangement[5] |
| Pyridine-2-sulfonyl Fluoride / Hindered Base | PyFluor | S_N2 | High S_N2 selectivity, minimizes side reactions[6] | Often requires a base co-reagent |
| (Diethylamino)difluorosulfonium Tetrafluoroborate | XtalFluor-E® | S_N2 | Crystalline solid, stable, good S_N2 selectivity | Higher cost |
Q4: When is it necessary to use a protecting group strategy for diol fluorination?
A protecting group strategy is essential when you need to achieve regioselectivity in a molecule with multiple hydroxyl groups. Key scenarios include:
-
Selective Monofluorination : To fluorinate only one of two (or more) hydroxyl groups, you must differentiate them. This typically involves protecting one alcohol, performing the fluorination on the free hydroxyl, and then deprotecting.
-
Preventing Side Reactions : If one hydroxyl group is prone to participating in a side reaction (e.g., intramolecular cyclization), protecting it can force the reaction to proceed down the desired pathway.
-
Synthesizing Vicinal Fluoroalcohols : Creating a 1,2-fluoroalcohol from a 1,2-diol often requires a protecting group to ensure only one hydroxyl group reacts.
The choice of protecting group depends on its stability to the fluorination conditions and the orthogonality of its deprotection conditions relative to other functional groups in the molecule.[10][11]
Part 2: Troubleshooting Guide: Specific Scenarios
This section provides a question-and-answer guide for specific experimental challenges.
Scenario 1: Low Yield and Incomplete Conversion
Q: My reaction has stopped, leaving a mixture of starting diol and monofluorinated product. I'm trying to achieve difluorination. What should I do?
A: Incomplete conversion in difluorination attempts often points to issues with reagent stoichiometry, reactivity, or reaction time.
-
Insufficient Fluorinating Agent : For difluorination, a minimum of 2.2 equivalents of the fluorinating agent is typically recommended to drive the reaction to completion.[6] Consider increasing the equivalents to 2.5 or even 3.0.
-
Deactivated Substrate : The electronic properties of the molecule change after the first fluorination. The newly introduced electron-withdrawing fluorine atom can decrease the nucleophilicity of the remaining hydroxyl group, making the second fluorination slower and requiring more forcing conditions.
-
Insufficient Reaction Time or Temperature : The reaction may simply need more time or gentle heating to proceed to completion.[6][7] Monitor the reaction by TLC or LCMS to track the disappearance of the monofluorinated intermediate. If starting at a low temperature, allow the reaction to warm to room temperature or slightly above, but be cautious with thermally sensitive reagents like DAST.[6]
-
Reagent Decomposition : Ensure your fluorinating agent is fresh and has been stored under anhydrous conditions. Old or improperly stored reagents can have significantly lower activity.[6]
Scenario 2: Formation of Undesired Byproducts
Q: My main byproduct is a cyclic ether. How can I prevent this intramolecular cyclization?
A: This is a classic competing pathway for 1,4- and 1,5-diols.[5] The acidic hydrogen fluoride (HF) generated in situ can catalyze this reaction.
-
Use an Acid Scavenger : Adding a non-nucleophilic, hindered base (like proton sponge or di-tert-butylpyridine) can neutralize the generated acid without interfering with the fluorination.
-
Change the Fluorinating Agent : Switch to a reagent system that favors a more controlled S_N2 mechanism and generates less free acid, such as PyFluor in the presence of DBU.[6]
-
Protecting Group Strategy : Protect one of the hydroxyl groups. This physically prevents the ring-closing reaction. After fluorination of the free hydroxyl, the protecting group can be removed.
Q: I am attempting a selective monofluorination of a primary/secondary diol, but I am getting a significant amount of the difluorinated product. How can I improve selectivity?
A: Achieving monoselectivity requires careful control over reactivity.
-
Control Stoichiometry : Use just over one equivalent (e.g., 1.05-1.1) of your fluorinating agent. Add the agent slowly at low temperature to avoid local excesses that could drive difluorination.
-
Leverage Steric Hindrance : If the hydroxyl groups have different steric environments (e.g., primary vs. secondary), the less hindered one will typically react faster. Running the reaction at a very low temperature can amplify this kinetic difference.
-
Employ a Protecting Group : This is the most robust solution. Selectively protect the more reactive or less sterically hindered hydroxyl group first. Silyl ethers like TBDMS are excellent for selectively protecting primary alcohols over secondary ones.[10][11] After protection, fluorinate the remaining free hydroxyl group and then deprotect.
Scenario 3: Issues with Protecting Groups
Q: My acid-labile protecting group (e.g., acetonide, TBDMS) is being cleaved during fluorination. What are my options?
A: Cleavage of acid-labile protecting groups is common due to the generation of HF.
-
Add an Acid Scavenger : As mentioned before, a hindered base can neutralize the acid and preserve the protecting group.
-
Switch to a More Robust Protecting Group : If an acid scavenger is insufficient, you may need a protecting group with greater stability.
Table 2: Guide to Selecting Diol Protecting Groups
| Protecting Group | Type | Stability | Cleavage Conditions | Notes |
| Isopropylidene (Acetonide) | Cyclic Ketal | Stable to base, mild oxidants.[10] | Acidic hydrolysis (e.g., aq. HCl, p-TsOH).[10] | Excellent for 1,2- and 1,3-diols.[10][11] |
| Benzylidene Acetal | Cyclic Acetal | More acid-stable than acetonides.[10] | Acidic hydrolysis; Hydrogenolysis.[10] | Common for 1,3-diols. |
| t-Butyldimethylsilyl (TBDMS) | Silyl Ether | Stable to non-acidic conditions.[10] | Fluoride ions (e.g., TBAF); Strong acid.[10][12] | Good for selective protection of primary alcohols. |
| Tetraisopropyldisiloxanylidene (TIPDS) | Cyclic Silyl Ether | Very stable.[10] | Fluoride ions.[10] | Excellent for protecting 1,3-diols.[10] |
| Cyclic Carbonate | Carbonate | Stable to acidic conditions.[10] | Basic hydrolysis (e.g., K₂CO₃, NaOH).[10] | Orthogonal to acid-labile groups. |
Scenario 4: Purification Challenges
Q: I suspect I'm losing my product during the work-up and purification. How can I improve recovery?
A: Low molecular weight fluorinated compounds can be surprisingly volatile.
-
Work-up Procedure : After quenching, perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to ensure complete recovery from the aqueous layer. Adding brine (saturated NaCl solution) can decrease the solubility of your product in the aqueous phase and improve extraction efficiency.[5]
-
Solvent Removal : Avoid using high vacuum on a rotary evaporator, especially with heat. Remove the bulk of the solvent at atmospheric pressure or under gentle vacuum. For the final traces of solvent, let the sample sit under a gentle stream of nitrogen or use a high-vacuum line for a very short period at low temperature.
-
Purification Method :
-
Column Chromatography : Be mindful that some fluorinated compounds can be quite nonpolar. Use an appropriate solvent system.
-
Distillation : If your compound is thermally stable, distillation can be an excellent purification method for volatile products.[5]
-
Part 3: Key Experimental Protocols
Protocol 1: Selective Monofluorination of a Primary Alcohol using DAST
Objective: To selectively fluorinate the primary hydroxyl group of a 1,2- or 1,3-diol where the other hydroxyl is protected.
Materials:
-
Protected diol (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Diethylaminosulfur trifluoride (DAST) (1.1 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the protected diol (1.0 equiv) in anhydrous DCM in a flame-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LCMS until the starting material is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Very slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and add more DCM. Wash the organic layer sequentially with saturated aq. NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acetonide Protection of a 1,2-Diol
Objective: To protect a vicinal diol as a cyclic ketal.
Materials:
-
Diol (1.0 equiv)
-
2,2-Dimethoxypropane (1.5 equiv)
-
Anhydrous acetone or DCM
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equiv, catalytic)
Procedure:
-
Dissolve the diol (1.0 equiv) in anhydrous acetone or DCM.
-
Add 2,2-dimethoxypropane (1.5 equiv).
-
Add a catalytic amount of p-TsOH (0.05 equiv).
-
Stir the reaction at room temperature, monitoring by TLC. The reaction is typically complete within 1-3 hours.
-
Quench the reaction by adding a small amount of solid NaHCO₃ or a few drops of triethylamine (Et₃N) to neutralize the acid.
-
Filter the mixture if necessary, and concentrate under reduced pressure.
-
The crude product is often pure enough for the next step, but can be purified by column chromatography if needed.
Part 4: Reference Diagrams
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
Workflow for Selective Monofluorination
Caption: Workflow for selective monofluorination.
Common Side Reaction Pathways
Caption: Common competing reaction pathways.
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yield in the synthesis of ω-fluoroalcohols.
- BenchChem. (2025). Optimizing Reaction Conditions for the Fluorination of 1,9-Nonanediol: A Technical Support Center.
- J Res Pharm. (2023). Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-.
- Semantic Scholar.
- National Institutes of Health.
- UT Southwestern. Protecting Groups in Organic Synthesis.
- Taylor & Francis Online. (2017).
- MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
- ResearchGate. (2022). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics.
- MDPI. (2016). Fluorinated Polyurethanes, Synthesis and Properties.
- ResearchGate.
- RSC Publishing. (2001). Synthetic methods Part (v) Protecting groups.
- MDPI. (2024).
- National Institutes of Health. (2012).
- Wikipedia. Protecting group.
- Chem-Station International Edition. (2014). Protection of 1,2-/1,3-Diols.
- National Institutes of Health. (2025). Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile.
- Durham e-Theses. (2012).
- National Institutes of Health. (2014).
- National Institutes of Health. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- American Chemical Society. (2014).
- Drug Discovery and Development Centre, University of Cape Town. Fluorine in drug discovery: Role, design and case studies.
- National Institutes of Health. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores.
- The Innovation. (2023).
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- 8. mdpi.com [mdpi.com]
- 9. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Moisture Sensitivity with 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol
From the Senior Application Scientist's Desk:
Welcome to the dedicated technical guide for 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol. This molecule, with its unique fluorinated backbone and terminal hydroxyl groups, is a valuable building block in advanced materials and pharmaceutical development.[1][2][3] However, the very feature that makes it reactive—the two primary alcohol functionalities—also renders it susceptible to moisture. Water can act as a competing nucleophile, a proton source, or a reagent poison, leading to compromised yields, unexpected side products, and reaction failure.
This guide is structured to provide not just procedural steps, but the underlying chemical principles. It is designed to empower you, the researcher, to anticipate challenges, troubleshoot effectively, and achieve reproducible success in your synthetic endeavors. We will move from foundational knowledge and preventative measures in our FAQ section to a problem-solving framework in the Troubleshooting Guide.
Frequently Asked Questions (FAQs): Proactive Moisture Management
Q1: Why is this compound considered moisture-sensitive?
The moisture sensitivity is primarily due to its two terminal hydroxyl (-OH) groups.[4] These alcohol groups are reactive sites. In the presence of water:
-
Competing Nucleophile: Water can compete with the diol in reactions involving electrophiles (e.g., acid chlorides, isocyanates), leading to undesired hydrolysis byproducts.
-
Proton Source: The hydroxyl protons are weakly acidic and can be abstracted by strong bases. Water, being a proton source itself, can quench organometallic reagents (like Grignard or organolithium reagents) or strong bases, effectively halting the desired reaction.[5]
-
Catalyst Deactivation: Certain catalysts used in polymerization or coupling reactions are sensitive to water and can be deactivated upon exposure.
The presence of the highly electronegative perfluoroether chain can increase the acidity of the terminal hydroxyl protons compared to their non-fluorinated analogs, potentially enhancing their reactivity and sensitivity.
Q2: How should I properly store the diol to minimize water absorption?
Proper storage is the first line of defense. Since the diol is a solid at room temperature, it has a lower surface area for moisture absorption compared to a liquid.[6] However, it is still crucial to:
-
Use an Inert Atmosphere: Store the container inside a desiccator with a fresh drying agent (e.g., Drierite, anhydrous CaSO₄) or within a nitrogen-filled glove box.
-
Seal Tightly: Ensure the container cap is sealed tightly immediately after each use. For frequently used reagents, consider using Parafilm® to wrap the cap and threads for an extra barrier against atmospheric moisture.
-
Aliquot if Necessary: If you plan to use small quantities over a long period, consider aliquoting the material into smaller, tightly sealed vials under an inert atmosphere. This prevents repeated exposure of the main stock to air.
Q3: What are the absolute essential preparations before starting a reaction with this diol?
Success with moisture-sensitive reactions is determined by meticulous preparation before any reagents are mixed.
-
Glassware Preparation: All glassware must be rigorously dried to remove the thin film of adsorbed moisture. The most effective method is to oven-dry all glassware (round-bottom flasks, addition funnels, condensers, stir bars) at >125 °C overnight and assemble the apparatus while still hot, allowing it to cool under a stream of dry inert gas (nitrogen or argon).[7] Flame-drying the assembled apparatus under vacuum is an alternative and highly effective technique.[8]
-
Solvent Purity: Use only anhydrous solvents. Commercial anhydrous solvents are reliable but should be used quickly after opening. For ultimate control, solvents should be freshly distilled from an appropriate drying agent.
-
Inert Atmosphere: The reaction must be conducted under a positive pressure of a dry inert gas like nitrogen or argon.[5] This is typically achieved using a Schlenk line or a glove box.[7] A simple balloon filled with inert gas is often sufficient for less sensitive reactions but requires careful technique.[9][10]
Q4: I suspect my diol has been exposed to moisture. How can I dry it?
If you suspect water contamination, you can dry the solid diol using one of the following methods:
-
High Vacuum Drying: Place the solid in a Schlenk flask and dry under high vacuum (high-vac) for several hours. Gentle heating (e.g., 40-50 °C) with an oil bath can accelerate the process, but ensure this temperature is well below the compound's melting or decomposition point.
-
Azeotropic Distillation: Dissolve the diol in a solvent that forms a low-boiling azeotrope with water, such as toluene. Distill off a portion of the solvent using a Dean-Stark apparatus. The water will be removed along with the distilled solvent. The anhydrous diol solution can then be used directly, or the solvent can be removed under reduced pressure.
Q5: Which solvents and corresponding drying agents are recommended?
The choice of solvent depends on the specific reaction. However, common non-protic solvents are often required.
| Solvent | Recommended Drying Agent(s) | Method | Cautions |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Reflux until deep blue/purple color persists, then distill. | Peroxide formation risk. Never distill to dryness. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir over CaH₂ overnight, then distill. | Avoid strong bases like Na. |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Stir over CaH₂ overnight, then distill. | Reacts with strong nucleophiles/bases. |
| Toluene | Sodium | Reflux over sodium, then distill. |
Troubleshooting Guide: A Problem-Solving Framework
This section is designed to help you diagnose and resolve common issues encountered during reactions involving this compound where moisture is a likely culprit.
Symptom 1: Reaction Failure or Sluggishness
-
Observation: The reaction does not initiate (no color change, no heat evolution), or TLC/LC-MS analysis shows only starting material even after significant time.
-
Probable Cause: A critical reagent (e.g., organometallic, strong base, catalyst) was quenched by trace amounts of water.
-
Diagnostic & Solution Pathway:
-
Re-evaluate Setup: Was the glassware truly dry? Was the inert atmosphere maintained throughout the initial setup and reagent addition? Even small leaks can introduce significant moisture over time.[5]
-
Check Solvent: Test your "anhydrous" solvent. A common method for THF is to add a small amount to a flask containing sodium and benzophenone. If it doesn't turn blue, the solvent is wet.
-
Reagent Viability: The diol itself might be wet. Dry the diol using one of the methods described in FAQ #4 before the next attempt. Also, consider that other reagents may have degraded due to improper storage.
-
Action: Repeat the reaction, paying meticulous attention to the drying and inert atmosphere protocols.
-
Symptom 2: Low or Inconsistent Yields
-
Observation: The desired product is formed, but the isolated yield is significantly lower than expected. Results vary widely between seemingly identical runs.
-
Probable Cause: A sub-stoichiometric amount of water is present, consuming a portion of a key reagent or participating in side reactions that consume the starting material or product.
-
Diagnostic & Solution Pathway:
-
Stoichiometry Check: Water reacts in a 1:1 or 1:2 molar ratio with many reagents. Even a small mass of water (18 mg = 1 mmol) can destroy a significant amount of a high-molecular-weight reagent.
-
Analyze Byproducts: Scrutinize the crude reaction mixture by LC-MS or GC-MS. Are you seeing byproducts of hydrolysis? For example, if you are performing an esterification with an acid chloride (R-COCl), do you see the corresponding carboxylic acid (R-COOH)? This is a tell-tale sign of water contamination.
-
Improve Reagent Transfer: How are reagents being transferred? Use of dry, inert-gas flushed syringes or cannulas is critical for liquid reagents.[8][10][11] Solid reagents should be weighed quickly and, if highly sensitive, handled in a glove box.
-
Action: Implement a more rigorous drying protocol for all components (diol, solvent, other reagents). Refine your inert atmosphere technique to prevent any atmospheric ingress during the reaction.
-
Symptom 3: Formation of Unexpected Side Products
-
Observation: NMR/MS analysis shows the presence of unexpected molecules, complicating purification.
-
Probable Cause: Water is participating directly in the reaction pathway, or its presence alters the pH or catalytic cycle, opening up alternative reaction channels.
-
Diagnostic & Solution Pathway:
-
Hypothesize Moisture-Induced Pathways: Consider how water could logically interfere. For example, in a base-catalyzed reaction, water could alter the basicity of the medium, favoring an undesired E2 elimination over a desired SN2 substitution.
-
Run a Control Reaction: If feasible, intentionally add a small, controlled amount of water (e.g., 0.1 equivalents) to a small-scale reaction. If this addition enhances the formation of the observed side product, you have confirmed moisture as the cause.
-
Consider the Diol's Role: In some cases, intramolecular cyclization or oligomerization might be favored under certain conditions. While not directly a moisture issue, ensuring a clean, anhydrous environment often provides the cleanest reaction conditions, minimizing such side pathways.
-
Action: Once moisture is confirmed as the cause, a full review and enhancement of all drying and handling procedures is required.
-
Key Experimental Protocols
Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
This protocol outlines the standard procedure for establishing an inert environment for a moisture-sensitive reaction.
-
Glassware Preparation: Assemble your oven-dried (or flame-dried) reaction flask, condenser, and addition funnel. Lightly grease the joints (if necessary) and secure with clips. Add a magnetic stir bar to the reaction flask.
-
Connect to Schlenk Line: Connect the apparatus to the dual manifold (vacuum/inert gas) of the Schlenk line via a rubber tube.
-
Purge the System: Evacuate the flask under vacuum until the pressure is low. Be gentle to avoid disturbing any solids. Switch the valve to backfill the flask with inert gas (Nitrogen or Argon). Repeat this vacuum/backfill cycle at least three times to ensure all atmospheric gases are removed.[9]
-
Maintain Positive Pressure: After the final backfill, leave the flask under a positive pressure of inert gas. This is typically visualized by bubbling the gas outlet through an oil bubbler.
-
Reagent Addition:
-
Solids: Add solids like the diol to the flask before purging, or add them quickly through the neck of the flask under a strong counter-flow of inert gas.
-
Liquids: Add anhydrous solvents and liquid reagents via a dry, gas-purged syringe through a rubber septum.[8][11] To purge a syringe, draw inert gas from a balloon or an empty flask connected to the Schlenk line and expel it into the atmosphere. Repeat this three times before drawing up your liquid reagent.
-
Protocol 2: Visualizing Moisture-Sensitive Workflow
The following diagram illustrates the critical workflow for ensuring an anhydrous reaction environment.
Caption: Critical workflow for a successful moisture-sensitive experiment.
Troubleshooting Decision Tree
Use this logical diagram to trace the potential source of a failed or low-yielding reaction.
Caption: A decision tree for troubleshooting moisture-related reaction issues.
References
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?[Link]
-
Organic Lab Techniques. (2022). Inert Atmosphere, with no O2. YouTube. [Link]
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Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term. [Link]
-
Organic Lab Techniques. (2022). Inert Atmosphere. YouTube. [Link]
-
Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
-
PubChem. This compound. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Chemistry LibreTexts. (2023). Addition of Water to form Hydrates (Gem-Diols). [Link]
-
Chemistry Steps. Diols: Nomenclature, Preparation, and Reactions. [Link]
-
Casa, S., & Henary, M. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1160. [Link]
-
PubMed. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. [Link]
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- 11. youtube.com [youtube.com]
preventing degradation of perfluoropolyether diols during polymerization
A Guide to Preventing Degradation and Ensuring Successful Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with perfluoropolyether diols (PFPE-diols). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the prevention of PFPE-diol degradation during polymerization. Our goal is to empower you with the knowledge to anticipate and overcome challenges, ensuring the integrity of your polymers and the success of your experiments.
Introduction: The Challenge of PFPE-Diol Stability
Perfluoropolyether diols are prized for the unique properties they impart to polymers, including exceptional thermal and chemical stability, low surface energy, and biocompatibility. However, these valuable properties can be compromised during the polymerization process itself. The very catalysts and conditions required for polymer chain growth can unfortunately also initiate the degradation of the PFPE-diol backbone. This guide will delve into the mechanisms of this degradation and provide actionable strategies to mitigate it.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PFPE-diol degradation during polymerization?
A1: The degradation of PFPE-diols during polymerization can be attributed to several key factors:
-
Catalytic Degradation: This is the most significant cause of degradation. Many catalysts used in polymerization, particularly in polyurethane synthesis, are Lewis acids or can generate Lewis acidic species. These can attack the ether linkages in the PFPE backbone, leading to chain scission.[1][2][3][4] Organotin catalysts, such as dibutyltin dilaurate (DBTDL), are particularly problematic in this regard.[1][3]
-
Thermal Degradation: While PFPEs are known for their high thermal stability, this can be compromised in the presence of certain catalysts and reactants.[5][6] The combination of heat and catalytic activity can accelerate degradation.
-
Oxidative Degradation: The presence of oxygen, especially at elevated temperatures, can lead to oxidative degradation of the polymer backbone.[7]
-
Hydrolysis: Water present as an impurity in the reactants or solvent can react with isocyanates in polyurethane synthesis, leading to side reactions and potentially affecting the stability of the system.
Q2: Are all PFPE-diols equally susceptible to degradation?
A2: No, the susceptibility of a PFPE-diol to degradation is highly dependent on its chemical structure. PFPE-diols with acetal linkages (-O-CF2-O-), such as Fomblin Z-DOL, are significantly more vulnerable to Lewis acid-catalyzed degradation.[8][9] PFPEs that lack these acetal units, often referred to as K-type, exhibit greater resistance to this degradation mechanism.
Q3: My polymerization reaction with PFPE-diol is resulting in a discolored or brown product. What is happening?
A3: Discoloration, often described as a "brown sugar" appearance, is a classic indicator of PFPE degradation. This is typically the result of Lewis acid-catalyzed decomposition of the PFPE backbone. The degradation products are often lower molecular weight, more reactive species that can contribute to the discoloration and negatively impact the final polymer's properties.
Q4: Can I use common polyurethane catalysts like dibutyltin dilaurate (DBTDL) with PFPE-diols?
A4: While DBTDL is a highly effective catalyst for polyurethane synthesis, its use with PFPE-diols, especially those sensitive to Lewis acids, is strongly discouraged.[10][11][12][13] DBTDL is an organotin compound that acts as a Lewis acid, which can aggressively degrade the PFPE backbone.[1][3]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the polymerization of PFPE-diols.
Issue 1: Low Molecular Weight or Incomplete Polymerization
| Potential Cause | Explanation | Recommended Solution |
| PFPE-Diol Degradation | Catalytic degradation of the PFPE-diol leads to chain scission, preventing the formation of long polymer chains. | * Catalyst Selection: Avoid organotin catalysts. Opt for amine-based catalysts (e.g., DABCO, triethylamine) or other non-tin Lewis acids that have been shown to be less aggressive towards PFPEs.[14][15][16][17][18] Organic acid catalysts can also be a viable alternative.[2][19] * Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. High temperatures can exacerbate catalytic degradation. |
| Moisture Contamination | Water in the diol or solvent will react with isocyanates, consuming them in a side reaction and disrupting the stoichiometry needed for high molecular weight polymer formation. | * Drying of Reactants: Thoroughly dry the PFPE-diol and any other polyols or solvents before use. Vacuum drying at a moderate temperature is a common practice. |
| Incorrect Stoichiometry | An imbalance in the ratio of isocyanate to hydroxyl groups will limit the final molecular weight of the polymer. | * Accurate Measurement: Precisely measure all reactants. It is crucial to have an accurate equivalent weight for your specific batch of PFPE-diol. |
Issue 2: Poor Mechanical Properties of the Final Polymer
| Potential Cause | Explanation | Recommended Solution |
| Degradation of PFPE Backbone | Degradation of the PFPE soft segment results in a loss of the desirable properties it is intended to provide, such as flexibility and durability. | * Follow Recommendations for Issue 1: Preventing degradation is key to preserving the inherent properties of the PFPE-diol. |
| Inadequate Curing | The polymerization reaction may not have gone to completion, resulting in a partially cured material with suboptimal properties. | * Catalyst Optimization: If using a less reactive catalyst system (like some amine catalysts), consider optimizing the catalyst concentration or using a combination of catalysts to ensure complete curing. * Post-Curing: Implement a post-curing step at a moderate temperature to drive the reaction to completion. |
Issue 3: Gelation or Insoluble Particles in the Reaction Mixture
| Potential Cause | Explanation | Recommended Solution |
| Side Reactions | Uncontrolled side reactions, potentially initiated by degradation products or impurities, can lead to cross-linking and the formation of insoluble gels. | * Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. * Purification of Reactants: Ensure the purity of all reactants, including the isocyanate and any chain extenders. |
| Localized High Catalyst Concentration | Poor mixing can lead to localized areas of high catalyst concentration, which can accelerate side reactions and degradation. | * Effective Mixing: Ensure efficient and continuous stirring throughout the reaction. For viscous systems, mechanical stirring is essential. |
Experimental Protocols: Best Practices for PFPE-Diol Polymerization
The following is a generalized protocol for the synthesis of a polyurethane using a PFPE-diol, incorporating best practices to minimize degradation.
Protocol: Synthesis of a PFPE-Based Polyurethane using an Amine Catalyst
-
Reactant Preparation:
-
Dry the PFPE-diol (e.g., Fomblin Z-DOL) and any co-polyols (e.g., polytetrahydrofuran) under vacuum at 80-100°C for at least 4 hours to remove any residual water.
-
Ensure the diisocyanate (e.g., MDI, IPDI) is of high purity and stored under an inert atmosphere.
-
Use anhydrous solvents if the reaction is to be carried out in solution.
-
-
Reaction Setup:
-
Assemble a clean, dry reaction vessel equipped with a mechanical stirrer, a nitrogen or argon inlet, a condenser, and a temperature probe.
-
Purge the reaction vessel with the inert gas for at least 30 minutes before adding the reactants.
-
-
Pre-polymer Formation:
-
Charge the dried PFPE-diol and any other polyols to the reaction vessel.
-
Heat the mixture to the desired reaction temperature (typically 60-80°C for amine catalysts) under a gentle flow of inert gas.
-
Slowly add the diisocyanate to the stirred polyol mixture.
-
Allow the reaction to proceed for 2-4 hours to form the isocyanate-terminated prepolymer. Monitor the reaction progress by titration of the isocyanate content (NCO%).
-
-
Chain Extension:
-
Once the desired NCO content is reached, cool the prepolymer slightly if necessary.
-
Add the chain extender (e.g., 1,4-butanediol) to the reaction mixture.
-
Add the amine catalyst (e.g., a solution of DABCO in a dry solvent).
-
Continue stirring under an inert atmosphere until the viscosity increases significantly, indicating polymerization.
-
-
Curing:
-
Pour the viscous polymer into a mold.
-
Cure the polymer in an oven at a moderate temperature (e.g., 80-100°C) for 12-24 hours to ensure complete reaction.
-
Visualization of Degradation and Prevention Strategies
Diagram: Lewis Acid-Catalyzed Degradation of a PFPE-Diol
Caption: Lewis acid-catalyzed degradation of a PFPE-diol.
Diagram: Recommended Polymerization Workflow
Caption: Recommended workflow for PFPE-diol polymerization.
References
- Sardon, H., et al. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ACS Macro Letters, 4(5), 534-539.
- Sardon, H., et al. (2013). Organic Acid-Catalyzed Polyurethane Formation via a Dual-Activated Mechanism: Unexpected Preference of N-Activation over O-Activation of Isocyanates. Journal of the American Chemical Society, 135(43), 16244-16247.
- Van Maris, A., et al. (2018). Tin-free catalysts for the production of aliphatic thermoplastic polyurethanes. Green Chemistry, 20(18), 4268-4275.
- Van Maris, A., et al. (2014). Tin-free catalysts for the production of aliphatic thermoplastic polyurethanes. Green Chemistry, 16(10), 4444-4452.
- EP0799821A1 - Reactive amine catalyst for use in polyurethane synthesis - Google P
- Nagy, G., et al. (2021).
- Sonnenschein, M. F., et al. (2023).
- US5229430A - Amine catalyst for producing polyurethane and process for producing polyurethane - Google P
- Nagy, G., et al. (2020). Polyurethane Catalysis by Tertiary Amines. Polymers, 12(11), 2635.
- Petrochemicals Europe.
- Strachota, A., et al. (2008). Comparison of Environmentally Friendly, Selective Polyurethane Catalysts. Materials and Manufacturing Processes, 23(6), 566-570.
- da Silva, A. L. N., et al. (2010). Kinetic study of polyurethane synthesis using different catalytic systems of Fe, Cu, Sn, and Cr. Journal of Applied Polymer Science, 117(4), 2375-2383.
- Strachota, A., et al. (2008).
- Strachota, A., et al. (2009). Comparison of Environmentally Friendly, Selective Polyurethane Catalysts.
- Shi, W., et al. (2019). Synthesis and properties of novel fluorinated polyurethane based on fluorinated gemini diol. Journal of Applied Polymer Science, 136(48), 48201.
- Dibutyltin dilaur
- Nagy, G., et al. (2021).
- Min, B. G., et al. (1996). Thermal Stability of Fomblin Z and Fomblin Zdol Thin Films on Amorphous Hydrogenated Carbon.
- Dibutyltin dilaurate – Knowledge and References - Taylor & Francis.
- Chapman, T. M., et al. (1993).
- Streletskii, A. N., et al. (2016). Fluorinated Polyurethanes, Synthesis and Properties. Polymers, 8(7), 256.
- FOMBLIN Z25: A NEW METHOD FOR ITS DEGRADATION ASSESSMENT & PROPOSAL FOR SAFE OPER
- Synthesis of new linear perfluoroalkyl polyethers starting from diols and tetrafluoroethylene | Request PDF - ResearchG
- Zhang, C., et al. (2018). A New Strategy for the Synthesis of Fluorinated Polyurethane.
- PREVENTION OF POLYURETHANE OXIDATIVE DEGRADATION WITH PHENOLIC-ANTIOXIDANTS COVALENTLY ATTACHED TO THE HARD SEGMENTS: STRUCTURE FUNCTION REL
- WO2012154393A2 - Stabilizer polymerization process and process for making polymer polyols - Google P
- DIBUTYLTIN DILAURATE CATALYST -
- Chen, Y., et al. (2024).
- INTRODUCTION TO POLYMER ADDITIVES AND STABILIZ
- Dibutyltin Dilaurate in Polyurethane Casting Applications - Organotin C
- Dibutyltin Dilaurate | Catalyst for Polyurethane Paints and Co
- Accelerated Thermo-Catalytic Degradation of Perfluoropolyether (PFPE)
- US5990232A - Stabilizers for polymer polyols - Google P
- Tonelli, C., et al. (2021). Diversity of Synthetic Approaches to Functionalized Perfluoropolyalkylether Polymers. Macromolecules, 54(3), 1053-1081.
- Synthesis, curing, and degradation kinetics of polyurethanes based on poly(ethylene glycol)
- Chemical degradation of polyurethanes 3. Degradation of microporous polyurethane elastomer by diethyl phosphonate and tris(1-methyl-2-chloroethyl)
- Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review - MDPI.
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Technical Support Center: Optimizing Surface Coatings with 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing surface coating applications with this versatile fluorinated diol. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and refine your processes effectively.
The unique structure of this perfluoropolyether (PFPE) diol, with its flexible ether linkages and terminal hydroxyl groups, makes it an excellent candidate for creating surfaces with low surface energy, high chemical inertness, and hydrophobicity.[][2] However, achieving a robust, uniform, and durable coating requires careful control over numerous experimental parameters. This guide addresses the common challenges and questions that arise during its application.
Section 1: Reagent Overview and Handling
A thorough understanding of the reagent is the foundation of any successful experiment.
FAQ: Reagent Properties
Question: What are the fundamental physical and chemical properties of this compound?
Answer: The key properties are summarized below. Understanding these is critical for selecting appropriate solvents and reaction conditions.
| Property | Value | Significance for Coating Applications |
| Molecular Formula | C₈H₆F₁₂O₅[3][4] | Indicates a high degree of fluorination, which imparts low surface energy and chemical resistance.[] |
| Molecular Weight | 410.11 g/mol [][3] | Necessary for calculating molar concentrations for solution preparation. |
| Physical Form | White Solid[5] | The reagent must be dissolved in a suitable solvent for application. |
| Melting Point | 40-42 °C[][5] | Low melting point allows for gentle heating to aid dissolution if necessary. |
| Boiling Point | 88 °C at 0.2 mm Hg[][5] | Low volatility under atmospheric pressure, but vacuum stability is important for certain deposition methods. |
| Density | ~1.706 g/cm³[][5] | Higher density than many common solvents. |
| Purity | Typically ≥95-98%[] | Impurities can affect coating uniformity and performance. Always verify the purity from the supplier's Certificate of Analysis. |
| Key Functional Groups | Two terminal primary hydroxyl (-CH₂OH) groups | These are the reactive sites for covalent bonding to substrates or for further polymerization/cross-linking.[2][6] |
Question: What are the best practices for handling and storing this fluorinated diol?
Answer:
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture. The hydroxyl groups are hydrophilic and can absorb atmospheric water, which may interfere with certain reactions.
-
Handling: As with many fluorinated compounds, it is recommended to handle this reagent in a well-ventilated area or fume hood. It may cause skin and eye irritation.[3] Always consult the Safety Data Sheet (SDS) provided by the supplier. Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Section 2: Foundational Experimental Protocol and Workflow
This section provides a generalized, step-by-step methodology for applying a surface coating. This protocol serves as a baseline from which troubleshooting and optimization can be performed.
Visualizing the Workflow: From Substrate to Coated Surface
The following diagram outlines the critical stages of the surface coating process. Each step is a potential control point for optimizing the final outcome.
Caption: A decision tree for troubleshooting poor coating adhesion.
Common Problems and Solutions
| Symptom / Question | Potential Cause | Scientific Rationale & Recommended Solution |
| Poor Adhesion: "My coating flakes off or can be wiped away easily after curing." | 1. Inadequate Surface Preparation: [7] 2. Insufficient Curing: [7] 3. Contamination: [7] | Rationale: Fluoropolymer coatings have inherently low surface energy, which makes their adhesion challenging without proper surface anchoring. [8]Strong covalent or polar interactions with the substrate are necessary. Solution: 1. Enhance Surface Preparation: This is the most likely culprit. Ensure the substrate is meticulously clean. Use a high-energy surface activation method like oxygen plasma, UV/Ozone, or a chemical etch to generate reactive sites. [9][10]Fluorination of plastic surfaces can also increase surface energy and improve adhesion. [11] 2. Optimize Curing: The thermal energy provided during curing is essential for the chemical reaction between the diol and the substrate. Incrementally increase the curing temperature (e.g., in 10 °C steps) or time (e.g., in 30-minute steps) and re-evaluate adhesion. 3. Maintain a Clean Process: Prevent contamination from oils from hands, dust, or dirty equipment. [7] |
| Uneven Coating / Dewetting: "The coating solution beads up on the surface, leaving pinholes and bare patches." | 1. Poor Wetting: [12] 2. Solution Instability: | Rationale: This occurs when the surface energy of the substrate is lower than the surface tension of the coating solution. [12]The liquid minimizes its contact with the surface, leading to beads. Solution: 1. Increase Substrate Surface Energy: The surface activation step is critical here. A highly activated, hydrophilic surface will promote spreading of the solution. 2. Modify the Solvent System: If possible, choose a solvent with a lower surface tension. Adding a small amount of a co-solvent can sometimes improve wetting characteristics. 3. Adjust Concentration: A very low concentration may not provide enough material to form a continuous film. Try incrementally increasing the diol concentration. |
| Hazy or Opaque Film: "My coating should be transparent, but it looks cloudy." | 1. Reagent Precipitation: 2. Moisture Contamination: | Rationale: Haziness is caused by light scattering from features that are not part of the uniform film, such as aggregates of the diol or water micro-droplets. Solution: 1. Check Solubility: Ensure the diol is fully dissolved in the solvent. If precipitation occurs, you may need to gently warm the solution or choose a better solvent. Filter the solution through a 0.2 µm PTFE filter before use. 2. Use Anhydrous Conditions: The hydroxyl groups on the diol can interact with water. Use anhydrous solvents and consider performing the coating process in a low-humidity environment or a glovebox to prevent atmospheric moisture from condensing on the substrate or in the solution. |
References
- Benchchem. Optimizing Reaction Conditions for the Fluorination of 1,9-Nonanediol: A Technical Support Center.
- Sun Coating Company. How to Fix Common Coating Adhesion Problems.
- ResearchGate. Toward Enhancing the Surface Adhesion of Fluoropolymer-Based Coating Materials | Request PDF.
- Benchchem. CAS 330562-44-2 this compound.
- Benchchem. Technical Support Center: Optimizing Reaction Conditions for Fluorination.
- Wiley Online Library. Adhesion performance and surface characteristics of low surface energy psas fluorinated by UV polymerization.
- Fluor Technik System GmbH. Fluorination improves the surface properties of plastics.
- Fluor Technik System GmbH. Adhesion fluorination.
- ResearchGate. Optimization of reaction conditions a . | Download Table.
- PubChem. This compound.
- PVA TePla America, LLC. Perfluoropolyether (PFPE).
- MDPI. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane.
- ResearchGate. Reaction pathway for the synthesis of fluorinated divinyl urethane...
- Ossila. PFAS-Free Coatings: Challenges and Solutions.
- Surface Solutions Group. Myths vs Facts: PTFE, PFAS and the Drive for PTFE-Free Medical Coatings.
- PubChemLite. 1h,1h,11h,1h-perfluoro-3,6,9-trioxaundecane-1,11-diol.
- Chemdad. This compound.
- ACS Publications. Diversity of Synthetic Approaches to Functionalized Perfluoropolyalkylether Polymers | Macromolecules.
- Sigma-Aldrich. This compound | 330562-44-2.
- ResearchGate. Diversity of Synthetic Approaches to Functionalized Perfluoropolyalkylether Polymers | Request PDF.
- GCRIS. Perfluoropentacene thin films on Au(111) surfaces: Effect of kinetic energy and vibrational properties.
- MDPI. A Review of Recent Progress in Synthetic Polymer Surface Coatings for the Prevention of Biofilm Formation.
- PMC - NIH. Hydrophobic–Hydrophilic Properties and Characterization of PIM-1 Films Treated by Elemental Fluorine in Liquid Perfluorodecalin.
- MDPI. Surface and Structural Characterization of PVTMS Films Treated by Elemental Fluorine in Liquid Perfluorodecalin.
- ResearchGate. Structural Order in Perfluoropentacene Thin Films and Heterostructures with Pentacene | Request PDF.
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stability of 1h,1h,11h,11h-Perfluoro-3,6,9-trioxaundecane-1,11-diol under acidic or basic conditions
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol (CAS: 330562-44-2). We address common and advanced questions regarding its chemical stability, particularly in acidic and basic environments, and provide robust protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: The molecule is characterized by a highly fluorinated backbone, which imparts significant chemical inertness and thermal stability. The carbon-fluorine (C-F) bond is exceptionally strong, making the perfluoroalkyl segments of the chain resistant to chemical attack.[1][2] However, the molecule is not entirely inert. Its reactivity is primarily dictated by three key structural features:
-
Terminal Hydroxyl (-CH₂OH) Groups: These primary alcohol groups can undergo typical alcohol reactions, such as esterification, etherification, and oxidation. Their reactivity is essential for polymerization processes, for instance, in the formation of specialty polyurethanes.[3]
-
Ether Linkages (-O-): The trioxa core contains ether bonds. While generally more stable than ester bonds, ether linkages can be susceptible to cleavage under strongly acidic conditions.
-
Alpha-Carbons (-CF₂-CH₂OH): The presence of highly electronegative fluorine atoms on the adjacent carbon influences the acidity and reactivity of the terminal -CH₂OH groups.
Under standard, neutral storage conditions (cool, dry, and ventilated), the compound is stable for extended periods.[4]
Q2: I am planning a synthesis under strongly acidic conditions. Should I be concerned about the degradation of the diol?
A2: Yes, caution is warranted. The ether linkages within the polyether backbone are the most probable points of failure under strong acidic conditions (e.g., concentrated HCl, H₂SO₄, or superacids[5]).
Mechanism of Degradation: The likely pathway is acid-catalyzed hydrolysis. A lone pair of electrons on an ether oxygen will be protonated by a strong acid, forming an oxonium ion. This makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the medium. This process can lead to chain scission, resulting in smaller fluorinated fragments. The terminal alcohol groups are generally stable to dehydration under acidic conditions due to the electronic destabilization of any potential carbocation on the adjacent difluorinated carbon.
Q3: My experimental protocol involves a strong base like sodium hydroxide. Is this compound stable in this environment?
A3: While the perfluoroether backbone is generally resistant to bases, the terminal hydroxyl groups are acidic and will be deprotonated by a strong base to form an alkoxide. The predicted pKa of the hydroxyl protons is approximately 12.84, so a significant portion will be deprotonated by common strong bases.[6]
This deprotonation may not cause immediate degradation of the core structure, but it can:
-
Alter Solubility and Physical Properties: The formation of an ionic alkoxide will change the compound's solubility profile.
-
Promote Unwanted Side Reactions: The resulting alkoxide is a potent nucleophile and can initiate reactions with other components in your system (e.g., esters, alkyl halides).
While direct cleavage of the ether backbone by bases is unlikely, a related compound, Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid, lists bases as an incompatible material, suggesting that caution is prudent when using fluorinated polyethers in basic media over long periods or at elevated temperatures.[4]
Q4: I am observing low yield or unexpected byproducts in a reaction involving this diol. How can I troubleshoot for potential degradation?
A4: If you suspect degradation is the cause of experimental issues, a systematic approach is necessary. We recommend performing a forced degradation study, which is a standard method to investigate the intrinsic stability of a substance under stress conditions.[7] This will help you distinguish between degradation of your starting material and other potential reaction failures.
Refer to the Troubleshooting Guide and Experimental Protocols sections below for a structured approach to identifying and resolving these issues.
Troubleshooting Guide
This table outlines potential issues encountered during experiments, their probable causes related to diol instability, and recommended solutions.
| Observed Issue | Potential Cause (Diol Instability) | Recommended Action & Troubleshooting Steps |
| Low reaction yield; starting material consumed | The diol is degrading under the reaction conditions (e.g., strong acid or base, high temperature). | 1. Run a control experiment with only the diol and the solvent/reagents (without other reactants) under the same conditions. 2. Analyze the control reaction mixture using HPLC-MS or ¹⁹F NMR to detect degradation products.[8] 3. If degradation is confirmed, consider milder reaction conditions (lower temperature, less harsh pH, shorter reaction time). |
| Appearance of unexpected peaks in chromatogram or NMR spectrum | Formation of degradation products from acid-catalyzed hydrolysis (cleavage of ether bonds) or base-induced side reactions. | 1. Perform a forced degradation study as detailed in the protocols below to generate and identify potential degradation products.[9] 2. Use the resulting data to confirm if the unexpected peaks in your experiment match the degradation profile. |
| Phase separation or changes in solubility during reaction | Deprotonation of terminal -OH groups under basic conditions, forming an alkoxide salt with different solubility characteristics. | 1. Measure the pH of your reaction mixture. 2. If basic, consider if the formation of a salt could impact the reaction. 3. Consider using a non-nucleophilic organic base if only proton scavenging is needed. |
| Inconsistent reaction outcomes | The stability of the diol is highly sensitive to minor variations in pH, temperature, or water content in the reaction. | 1. Strictly control and monitor reaction parameters (pH, temperature, moisture). 2. Ensure all solvents and reagents are anhydrous if performing moisture-sensitive reactions. 3. Run a stability check on a new batch of the diol to ensure its quality. |
Experimental Protocols: Stability Assessment
To provide definitive answers regarding the stability of this compound in your specific system, we provide the following validated protocols for forced degradation studies.
Protocol 1: Stability Assessment in Acidic Conditions
Objective: To determine the rate and products of degradation of the diol under defined acidic stress.
Materials:
-
This compound
-
Methanol (HPLC grade) or other suitable organic solvent
-
Deionized water
-
1.0 M Hydrochloric acid (HCl)
-
1.0 M Sodium hydroxide (NaOH) for neutralization
-
Class A volumetric flasks and pipettes
-
HPLC-MS system
-
¹⁹F NMR spectrometer (optional, but highly recommended)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the diol at 1 mg/mL in methanol.
-
Sample Preparation:
-
Test Sample: In a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 1.0 M HCl. Dilute to volume with a 50:50 mixture of methanol and water. This creates a final diol concentration of 0.1 mg/mL in 0.1 M HCl.
-
Control Sample: Prepare an identical sample but replace the 1.0 M HCl with 1 mL of deionized water.
-
-
Time Zero (T₀) Analysis: Immediately after preparation, take an aliquot of the Test and Control samples, neutralize the Test sample aliquot with an equimolar amount of 1.0 M NaOH, and analyze both via HPLC-MS. This establishes the baseline.
-
Incubation: Store the remaining sample vials at a controlled temperature (e.g., 50 °C) and protect them from light.
-
Time Point Analysis: At predetermined time intervals (e.g., 2, 6, 12, 24 hours), withdraw aliquots from the Test and Control samples.
-
Neutralization & Analysis: Neutralize each Test aliquot with 1.0 M NaOH before analysis to prevent further degradation on the analytical column. Analyze all aliquots by HPLC-MS.
-
Data Interpretation: Compare the chromatograms over time. A decrease in the peak area of the parent diol in the Test sample relative to the Control indicates degradation. The appearance of new peaks signifies the formation of degradation products.
Protocol 2: Stability Assessment in Basic Conditions
Objective: To determine the rate and products of degradation of the diol under defined basic stress.
Procedure: This protocol is identical to the acidic stability test, with the following modifications:
-
In Step 2 (Sample Preparation) , use 1.0 M NaOH instead of 1.0 M HCl.
-
In Step 3 and 6 (Neutralization) , neutralize the Test sample aliquots with an equimolar amount of 1.0 M HCl before injection into the HPLC-MS.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow for conducting a forced degradation study to assess the stability of the diol.
Caption: Workflow for Forced Degradation Stability Testing.
Proposed Acidic Degradation Pathway
This diagram shows a simplified representation of the initial step in the acid-catalyzed cleavage of an ether linkage within the diol's backbone.
Caption: Initial protonation step for acidic ether cleavage.
References
- Exfluor. (2025).
- ResearchGate. (2025).
- Iota Silicone Oil (Anhui) Co., Ltd. Perfluoropolyether di-Alcohol | PFPE diol.
- MDPI. (2023). Carbonylation of Polyfluorinated 1-Arylalkan-1-ols and Diols in Superacids.
- Synquest Labs.
- Sigma-Aldrich. This compound.
- ChemicalBook. (2024). This compound Chemical Properties,Uses,Production.
- National Institutes of Health (NIH). (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- University College Dublin Research Repository. (2017).
- MedCrave online. (2016).
- Greenpeace Research Laboratories. (2006).
- Google Patents. (2001). Diols containing fluorine and their use.
- ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine.
- Chemdad. This compound.
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- 9. researchgate.net [researchgate.net]
addressing solubility issues of fluorinated monomers in polymerization
Welcome to the technical support center for addressing challenges in the polymerization of fluorinated monomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique complexities associated with these materials. The inherent low surface energy and poor solubility of many fluorinated monomers present significant hurdles in achieving successful and reproducible polymerizations.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome these challenges, grounded in established scientific principles and field-proven techniques.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each solution is based on a logical diagnostic workflow to identify and resolve the root cause of the problem.
Q1: My fluorinated monomer is not dissolving or is only partially soluble in my chosen polymerization solvent.
Probable Causes:
-
Solvent Mismatch: The polarity and solubility parameters of the solvent are incompatible with the highly non-polar, low-energy fluorinated monomer. Many fluoropolymers exhibit poor solubility in common organic solvents.[1][2]
-
High Crystallinity of Monomer: Some fluorinated monomers may have a high degree of crystallinity at room temperature, hindering dissolution.
-
Insufficient Temperature: The dissolution of solids is often an endothermic process, and the current system temperature may not be high enough to overcome the lattice energy of the monomer.[3]
-
Concentration Too High: The monomer concentration may have exceeded its saturation limit in the selected solvent at the given temperature.
Recommended Solutions:
-
Systematic Solvent Screening: Do not rely on a single solvent. Perform small-scale solubility tests with a range of solvents.
-
Fluorinated Solvents: These are often the most effective choice. Consider perfluorinated alkanes, cycloalkanes, or aromatic compounds.[4] For partially fluorinated polymers, fluorinated solvents are also often suitable.[5]
-
Specialty Non-Fluorinated Solvents: Certain polar aprotic solvents have shown success. For instance, Dimethyl Sulfoxide (DMSO), particularly in combination with ketones like cyclohexanone, can be an effective solvent system for some fluoropolymers.[6]
-
Supercritical Fluids: Supercritical carbon dioxide (scCO2) is an excellent solvent for many fluorinated polymers and can be a viable, environmentally friendly option.[7][8]
-
-
Employ a Co-Solvent System: A mixture of solvents can often achieve solubility where a single solvent fails. Adding a co-solvent can enhance polymer solubility by reducing the free volume difference between the polymer and the solvent or by introducing favorable polar interactions.[8]
-
Optimize Temperature: Cautiously increase the temperature of the system. The solubility of most solids increases with temperature.[3] Be mindful of the monomer's and solvent's boiling points and the initiator's decomposition temperature.
-
Copolymerization Approach: If homopolymerization is not strictly required, introducing a non-fluorinated, more soluble comonomer can disrupt crystallinity and enhance the overall solubility of the monomer mixture in the reaction medium.[2][9]
Workflow for Addressing Monomer Insolubility
Caption: Diagnostic workflow for troubleshooting monomer solubility.
Q2: I am observing phase separation or the formation of an unstable emulsion during my polymerization.
Probable Causes:
-
Inadequate Surfactant: The chosen surfactant (emulsifier) may be ineffective at stabilizing the fluorinated monomer droplets in the continuous phase (typically aqueous).
-
Incorrect Surfactant Concentration: The surfactant concentration might be below the critical micelle concentration (CMC) or insufficient for the surface area of the monomer droplets.
-
Poor Agitation: Insufficient mixing speed can lead to the coalescence of monomer droplets and phase separation.[10]
-
High Electrolyte Concentration: In aqueous systems, high salt concentrations can destabilize the emulsion.[10]
Recommended Solutions:
-
Select an Appropriate Surfactant:
-
Fluorinated Surfactants: These are the industry standard for emulsifying fluorinated monomers due to the "like-dissolves-like" principle. Salts of perfluorooctanoic acid (PFOA), though historically common, are being phased out due to environmental concerns.[11][12] Newer, more environmentally friendly options like fluoropolyether acids or salts are now used.[13][14]
-
Polymerizable Surfactants: These surfactants participate in the polymerization, becoming covalently bonded to the polymer chain.[12] This permanently anchors them at the particle interface, enhancing stability and reducing environmental contamination from free surfactant molecules.[12]
-
Non-Fluorinated Surfactants: While challenging, certain non-fluorinated hydrocarbon surfactants with specific structures (e.g., sulfonate types with 18-36 carbon atoms) have been developed for this purpose.[11]
-
-
Optimize Surfactant Concentration: Ensure the surfactant concentration is above its CMC and is typically used in amounts of 0.1 to 1% by weight based on the aqueous phase.[15]
-
Pre-emulsification: Before initiating polymerization, create a stable pre-emulsion of the monomer in water with the surfactant.[15] This ensures the monomer is finely dispersed into droplets before the reaction begins.
-
Control Agitation and Temperature: Maintain consistent and adequate agitation throughout the polymerization. Also, control the temperature, as it can affect emulsion stability.[10]
Diagram of Micelle Formation in Emulsion Polymerization
Caption: Surfactant molecules (S) forming a micelle to encapsulate fluorinated monomers (M).
Q3: My polymerization reaction is inhibited or has a very low conversion rate.
Probable Causes:
-
Incompatible Initiator: The initiator may not be soluble in the phase where polymerization is intended to occur (e.g., using an oil-soluble initiator for an aqueous-phase emulsion polymerization).[16]
-
Incorrect Initiation Temperature: The reaction temperature is too low for the initiator to decompose and generate radicals at an effective rate.[16]
-
Presence of Inhibitors: Impurities in the monomer or solvent, or the presence of oxygen, can scavenge free radicals and inhibit the polymerization.[10]
-
Monomer Reactivity: Some fluorinated monomers have inherently low reactivity in radical polymerization.
Recommended Solutions:
-
Choose the Right Initiator for Your System:
-
For Emulsion/Aqueous Systems: Use a water-soluble initiator like ammonium persulfate (APS) or potassium persulfate.[15] Redox initiator systems (e.g., APS/bisulfite) can also be effective.[15]
-
For Solution/Organic Systems: Use an oil-soluble initiator like 2,2'-Azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide, ensuring it is soluble in your chosen solvent.[16]
-
-
Match Temperature to Initiator Half-Life: Select an initiator whose decomposition half-life is appropriate for your desired reaction temperature and time. For example, AIBN decomposes effectively above 65 °C, while benzoyl peroxide requires higher temperatures.[16]
-
Purify Monomers and Deoxygenate the System:
-
Run the monomer through a column of basic alumina to remove acidic inhibitors.
-
Thoroughly deoxygenate the reaction mixture before initiation by sparging with an inert gas like nitrogen or argon for 30-60 minutes.
-
-
Consider a More Reactive Initiator Source: In some cases, specialized initiators that release highly reactive radicals, such as the trifluoromethyl radical, can effectively initiate the polymerization of less reactive fluoroolefins.[17][18]
Frequently Asked Questions (FAQs)
Q: Why are fluorinated monomers so difficult to dissolve?
A: The difficulty arises from the unique properties of the carbon-fluorine (C-F) bond. The high electronegativity of fluorine creates a very strong, low-polarizability bond, leading to weak intermolecular interactions (low van der Waals forces).[19] This results in low surface energy and a "fluorophobic" and "lipophobic" nature, meaning fluorinated compounds tend not to mix with either aqueous or hydrocarbon-based organic solvents.[1][20] Furthermore, many fluoropolymers have a high degree of crystallinity, which significantly hinders their dissolution in any solvent.[1][2]
Q: What is the best polymerization technique for a poorly soluble fluorinated monomer?
A: Emulsion polymerization is generally the most effective and widely used method.[1][21] In this technique, the insoluble monomer is dispersed as droplets in an aqueous phase, stabilized by a surfactant. Polymerization occurs within these monomer-swollen micelles. This approach bypasses the need to find a common solvent for the monomer and the resulting polymer, effectively solving the solubility problem.[1] Variations like mini-emulsion and core-shell emulsion polymerization can offer even greater control over particle size and stability.[1]
Q: Can I use a standard hydrocarbon surfactant for my fluorinated monomer emulsion polymerization?
A: It is challenging and generally not recommended. Standard hydrocarbon surfactants are often ineffective because their hydrophobic tails have poor affinity for the fluorinated monomer. This leads to unstable emulsions.[11] For robust and stable systems, fluorinated surfactants are preferred as their fluorinated tails can effectively stabilize the fluorinated monomer droplets.[11][15] However, research is ongoing to develop specialized non-fluorinated surfactants that can be used as more environmentally friendly alternatives.[11][22]
Q: How does copolymerization help with solubility issues?
A: Copolymerization involves polymerizing two or more different monomers together. By introducing a non-fluorinated, more soluble comonomer (like methyl methacrylate or butyl acrylate) along with the fluorinated monomer, you can disrupt the crystalline packing that is common in fluoropolymers.[2][9] This disruption increases the overall entropy of the polymer chain, making the resulting copolymer more amorphous and thus more soluble in a wider range of organic solvents compared to the fluorinated homopolymer.[2][5]
Experimental Protocols
Protocol 1: Screening for an Appropriate Solvent System
This protocol outlines a systematic approach to identify a suitable solvent or co-solvent system for a solid fluorinated monomer for solution polymerization.
Materials:
-
Fluorinated monomer
-
Candidate solvents (e.g., perfluorohexane, hexafluorobenzene, DMSO, N-methyl-2-pyrrolidone (NMP), cyclohexanone)
-
Small (4 mL) glass vials with screw caps and PTFE septa
-
Magnetic stir plate and small stir bars
-
Hot plate with temperature control
-
Analytical balance
Procedure:
-
Preparation: Weigh 10 mg of the fluorinated monomer into each of the labeled glass vials.
-
Initial Solvent Addition: Add 1 mL of the first candidate solvent to a vial. Add a small magnetic stir bar.
-
Room Temperature Test: Cap the vial securely and stir vigorously at room temperature for 30 minutes. Visually inspect for dissolution. Record observations (e.g., "insoluble," "partially soluble," "fully soluble").
-
Elevated Temperature Test: If the monomer is not soluble at room temperature, place the vial on a hot plate and increase the temperature in 10 °C increments. Do not exceed the boiling point of the solvent or the melting point of the monomer.
-
Hold and Observe: At each temperature increment, allow the mixture to stir for 15 minutes. Record the temperature at which full dissolution occurs.
-
Co-Solvent Testing: If a single solvent is ineffective, repeat the process using solvent mixtures. Start with a 90:10 ratio of a primary solvent to a co-solvent (e.g., 900 µL DMSO and 100 µL cyclohexanone) and adjust ratios as needed.
-
Data Compilation: Record all results in a table for easy comparison.
Table 1: Example Solvent Screening Data
| Solvent/System | Solubility at 25°C | Solubility at 50°C | Solubility at 80°C | Notes |
| Toluene | Insoluble | Insoluble | Insoluble | Poor solvent. |
| DMSO | Partially Soluble | Fully Soluble | - | Potential solvent. |
| Perfluorohexane | Fully Soluble | - | - | Excellent solvent. |
| DMSO:Cyclohexanone (9:1) | Fully Soluble | - | - | Effective co-solvent system.[6] |
Protocol 2: Basic Emulsion Polymerization Setup for Fluorinated Monomers
This protocol provides a general procedure for the aqueous emulsion polymerization of a liquid fluorinated acrylate monomer.
Materials:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, nitrogen inlet, and temperature probe.
-
Fluorinated monomer (e.g., dodecafluoroheptyl methacrylate)
-
Deionized (DI) water
-
Fluorinated surfactant (e.g., ammonium perfluorooctanoate alternative)
-
Water-soluble initiator (e.g., Ammonium Persulfate - APS)
-
Nitrogen source
Procedure:
-
Reactor Setup: Assemble the reactor system. Ensure all joints are sealed. Connect the jacket to a circulating water bath for temperature control.
-
Initial Charge: To the reactor, add DI water and the fluorinated surfactant. Begin stirring at a moderate speed (e.g., 250 RPM).
-
Deoxygenation: Heat the surfactant solution to the target reaction temperature (e.g., 70 °C) while bubbling nitrogen through the solution for at least 30-45 minutes to remove dissolved oxygen.
-
Monomer Addition: Add the fluorinated monomer to the reactor. Continue stirring to allow for the formation of a stable emulsion. A milky-white appearance is expected.
-
Initiation: Dissolve the APS initiator in a small amount of deoxygenated DI water. Add the initiator solution to the reactor to start the polymerization.
-
Polymerization: Maintain the reaction temperature and stirring speed for the desired reaction time (e.g., 4-6 hours). Monitor the reaction progress if analytical tools (like in-situ FTIR) are available.
-
Cooling: After the reaction period, turn off the heat and allow the reactor to cool to room temperature while maintaining stirring and a nitrogen blanket.
-
Characterization: The resulting product is a polymer latex (an aqueous dispersion of polymer particles). Characterize the latex for properties such as particle size, solids content, and polymer molecular weight.
References
- US7262246B2, Emulsion polymerization of fluorinated monomers, Google P
- US20070004848A1, Aqueous emulsion polymerization of fluorinated monomers in the presence of a partially fluorinated oligomer as an emulsifier, Google P
- Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface, N
- Recoverable Fluorination Accelerates Ring‐Opening Copolymerisation and Enables Post‐Polymerisation‐Modification of Polyesters, N
- WO2021070159A1, Process for preparing fluoropolymers and fluoroelastomers in presence of a non fluorinated sulfonate type hydrocarbon containing surfactant thereof, Google P
- RU2406731C2, Water-emulsion polymerisation of fluorinated monomers using fluorine-containing surfactant, Google P
- Effect of Fluorinated Comonomer, Polymerizable Emulsifier, and Crosslinking on Water Resistance of Latex Co
- Preparation of a Fluorocarbon Polymerizable Surfactant and Its Application in Emulsion Polymerization of Fluorine-Containing Acryl
- US5290846A, Solvents for fluorinated polymers, Google P
- WO2007140112A1, Fluorinated surfactants, Google P
- CN101605826B, Aqueous polymerization of fluorinated monomers using polymerization agent comprising fluoropolyether acid or salt and hydrocarbon surfactant, Google P
- Solubility of fluorinated homopolymer and block copolymer in compressed CO2, Journal of Supercritical Fluids,
- Copolymerization of fluorinated monomers: recent developments and future trends, ResearchG
- Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications, N
- Synthesis and Properties of Novel Acrylic Fluorin
- Specific Solvent Issues with Fluorin
- US20140100313A1, Solvents for fluoropolymers, Google P
- Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applic
- Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applic
- Copolymerization of fluorinated monomers with hydrophilic monomers in aqueous solution in presence of cyclodextrin, Semantic Scholar,
- Effect of Monomer Solubility on the Evolution of Copolymer Morphology during Polymerization-Induced Self-Assembly in Aqueous Solution, ACS Public
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- a) Synthesis and polymerization of the water‐soluble fluorinated...
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Technical Support Center: Catalyst Selection for Reactions Involving 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol
Welcome to the technical support hub for 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol (CAS 330562-44-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the unique reactivity of this fluorinated diol and select the optimal catalytic systems for your synthetic needs.
Introduction: Understanding the Reactivity of a Fluorinated Diol
This compound is a valuable building block for introducing fluorinated segments into larger molecules, imparting unique properties such as chemical inertness, thermal stability, and low surface energy.[][2] However, its structure presents a distinct chemical challenge. The primary hydroxyl groups are positioned adjacent to highly electron-withdrawing perfluoroalkyl segments. This significantly reduces the nucleophilicity of the oxygen atoms, making standard reaction conditions for alcohols sluggish or ineffective.
The key to successful synthesis is choosing a catalytic system that can overcome this diminished reactivity, typically by activating the reaction partner rather than the alcohol itself. This guide provides a framework for catalyst selection and troubleshooting for common transformations.
Frequently Asked Questions (FAQs)
Q1: Why are my standard esterification reactions (e.g., Fischer esterification with sulfuric acid) failing or giving low yields with this diol?
A1: The strong inductive effect of the adjacent difluoromethylene (-CF2-) groups severely reduces the nucleophilic character of your diol's hydroxyl groups. Standard acid catalysts like H₂SO₄ are often insufficient to promote the reaction with a typical carboxylic acid. The reaction equilibrium is unfavorable because the fluorinated alcohol is a poor nucleophile.[3] You need a more potent method to activate the carboxylic acid, transforming it into a much more reactive electrophile.
Q2: What are the most common reaction types for this diol?
A2: Given its structure, the diol is primarily used in reactions targeting the two primary hydroxyl groups. The most common applications include:
-
Esterification: To form diesters, which can be used as specialty lubricants, plasticizers, or monomers.
-
Etherification: To create fluorinated ethers for applications in specialty solvents or as segments in block copolymers.
-
Polymerization: As a monomer for producing polyesters and polyurethanes, imparting fluorinated properties to the polymer backbone.
Q3: Are there any major stability concerns or incompatible reagents I should be aware of?
A3: While the C-F bond is generally stable, harsh conditions can lead to degradation. Avoid very strong, non-nucleophilic bases at high temperatures, which can promote elimination reactions (dehydrofluorination), although this is less of a concern than with secondary or tertiary fluorinated alcohols.[4] The compound is incompatible with strong oxidizing agents and bases.[5] Always handle with care, as it may cause skin and eye irritation.[6][7]
Catalyst Selection and Reaction Design
Choosing the right catalyst is paramount. The following sections provide guidance for the most common transformations.
Decision Workflow for Catalyst Selection
This diagram outlines a logical path for selecting an appropriate catalytic system based on your desired reaction.
Caption: Catalyst selection workflow for the fluorinated diol.
1. Esterification Reactions
Direct condensation is challenging. The strategy revolves around activating the carboxylic acid.
| Catalyst / Method | Activating Agent | Target Substrate | Key Considerations & Mechanism |
| XtalFluor-E Mediated | XtalFluor-E / Base | Aromatic, Aliphatic, Chiral Carboxylic Acids | Mechanism: The reaction does not proceed via an acyl fluoride. It is proposed to form a highly reactive (diethylamino)difluoro-λ⁴-sulfanyl carboxylate intermediate, which readily reacts with the poorly nucleophilic fluorinated alcohol.[8] Advantages: Highly efficient for a broad range of acids, providing moderate to excellent yields.[8][9] |
| Boron Trifluoride-Methanol | BF₃ | Simple Aliphatic Carboxylic Acids | Mechanism: BF₃ is a strong Lewis acid that coordinates to the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the diol.[10] Advantages: A classic, cost-effective method. Works best for less hindered acids.[10] |
| Acid Chlorides / Anhydrides | Thionyl Chloride (SOCl₂) or Oxalyl Chloride to form acyl chloride | All Carboxylic Acids | Mechanism: The carboxylic acid is converted to a highly reactive acyl chloride or anhydride, which requires no further catalyst for reaction with the alcohol. Considerations: This is a two-step process but is often the most reliable method. Care must be taken to handle the corrosive intermediates. |
2. Etherification Reactions
For ether synthesis, activating the alcohol into an alkoxide is a common strategy, but side reactions must be considered.
-
Williamson-Type Synthesis: This involves deprotonating the diol with a strong base (e.g., NaH) to form the dialkoxide, followed by reaction with an alkyl halide.
-
Catalyst/Reagent: Sodium Hydride (NaH) in an aprotic polar solvent like DMF or THF. A phase-transfer catalyst (e.g., TBAB) can be beneficial.
-
Why it Works: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol.
-
Troubleshooting: Incomplete conversion can occur if the alkoxide is not fully formed. The reaction may be slow due to the reduced nucleophilicity of the fluorinated alkoxide. Heating may be required, but this can increase the risk of elimination side reactions with the alkyl halide.
-
-
Mitsunobu Reaction: This reaction allows for the formation of ethers under mild, neutral conditions.
-
Catalyst/Reagent: A phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).
-
Why it Works: This system activates the hydroxyl group in situ, leading to an inversion of stereochemistry (not relevant for this primary diol) and facilitating displacement by another nucleophile (if forming an ether from a different alcohol) or coupling with a pronucleophile.
-
Considerations: Stoichiometric amounts of reagents are required, and purification from the phosphine oxide byproduct can be challenging.
-
Troubleshooting Guide
Q: My reaction is extremely slow or stalls completely, even with a recommended catalyst. What should I check?
A: This is a common issue stemming from the diol's low reactivity. Follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low-conversion reactions.
Q: I'm observing the formation of oligomers or polymers as side products. How can I prevent this?
A1: This typically occurs when both ends of the diol react with different molecules of your reaction partner in an uncontrolled manner, especially if the partner is also difunctional. To favor the desired intramolecular reaction or simple difunctionalization, use high dilution conditions. Running the reaction at a very low concentration disfavors intermolecular reactions (oligomerization) and favors the desired reaction at both ends of a single diol molecule.[11]
Q: How do I effectively purify my fluorinated product? The polarity seems unusual.
A1: Fluorinated compounds have unique solubility properties. They are often poorly soluble in both highly polar (water) and non-polar (hexane) solvents but may be soluble in some organic solvents or specialized fluorous solvents.
-
Aqueous Wash: Start by washing your crude product mixture with dilute sodium bicarbonate to remove acidic catalysts/reagents, followed by deionized water to remove salts.[12]
-
Drying: Thoroughly dry the organic phase over an anhydrous drying agent like MgSO₄ or Na₂SO₄.[12]
-
Chromatography: Standard silica gel chromatography can be effective. However, you may need to use solvent systems with a higher proportion of a moderately polar solvent (e.g., ethyl acetate in hexanes) than for analogous non-fluorinated compounds.
-
Distillation: If your product is thermally stable and volatile, distillation under reduced pressure is an excellent purification method.[12] The boiling point of the parent diol is 88°C at 0.2 mm Hg.[][13]
Detailed Experimental Protocol: Diesterification using an Acyl Chloride
This protocol describes a reliable, two-step method to synthesize a diester from the fluorinated diol and a carboxylic acid.
Objective: To synthesize the diester product from this compound and a generic carboxylic acid (R-COOH).
Step 1: Formation of the Acyl Chloride
-
Setup: In a fume hood, add the carboxylic acid (2.2 equivalents) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (3.0 equivalents) to the flask at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) for 1-3 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.
-
Isolation: Remove the excess SOCl₂ by distillation or under reduced pressure to obtain the crude acyl chloride. Use this directly in the next step.
Step 2: Esterification
-
Setup: Dissolve this compound (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., THF or Dichloromethane) in a flask under an inert atmosphere (N₂ or Ar). Add a non-nucleophilic base like pyridine or triethylamine (2.5 equivalents) to act as an HCl scavenger.
-
Acyl Chloride Addition: Cool the flask to 0°C in an ice bath. Slowly add the crude acyl chloride (2.2 equivalents), dissolved in a small amount of the same anhydrous solvent, to the diol solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]
-
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield the pure diester.
References
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-
Vandamme, M., et al. (2016). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. ResearchGate. [Link]
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Vandamme, M., et al. (2016). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. Organic Letters, ACS Publications. [Link]
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Sulbaek Andersen, M. P., et al. (2005). Atmospheric Chemistry of Fluorinated Alcohols: Reaction with Cl Atoms and OH Radicals and Atmospheric Lifetimes. ResearchGate. [Link]
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Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PubMed Central. [Link]
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Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate. [Link]
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Validation & Comparative
A Senior Scientist's Comparative Guide to Fluorinated Diols for Advanced Material and Therapeutic Applications
Authored for Researchers, Scientists, and Drug Development Professionals
In the specialized realms of medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular architecture is a transformative approach to enhancing performance. Fluorinated diols, a versatile class of organofluorine compounds, serve as critical building blocks for high-performance polymers, advanced surface coatings, and innovative drug delivery systems. Their unique properties—stemming from the profound effects of the carbon-fluorine bond—offer capabilities that are unattainable with conventional hydrocarbon analogues.
This guide provides an in-depth comparative analysis of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol , a structurally unique fluoro-diol, against its linear perfluoroalkane-based counterparts. We will dissect their performance through the lens of experimental data and established chemical principles, offering a clear rationale for selecting the appropriate diol for specific, high-stakes applications.
The Distinctive Profile of Fluorinated Diols
The substitution of hydrogen with fluorine imparts a unique combination of properties that are highly sought after in advanced applications:
-
Exceptional Thermal and Chemical Stability: The C-F bond is the strongest single bond in organic chemistry, rendering fluorinated segments highly resistant to thermal degradation and chemical attack.
-
Hydrophobicity and Oleophobicity: The low polarizability and high electronegativity of fluorine result in weak intermolecular forces, leading to surfaces with low energy that repel both water and oils.
-
Biocompatibility and Inertness: The stability of the C-F bond contributes to the chemical inertness of many fluorinated compounds, a crucial attribute for biomedical applications.[1]
-
Modulated Pharmacokinetics: In drug development, fluorine substitution can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity, making it a key tool for optimizing drug candidates.[2]
Spotlight: this compound
This specific diol, which we will refer to as F(PEG)-diol for its fluorinated polyethylene glycol-like structure, distinguishes itself from simple linear fluorinated diols. Its structure incorporates oxygen atoms within the fluorinated backbone, creating ether linkages.
Figure 2: Generalized workflow for FPU synthesis.
Comparative Performance of FPU Films
| Performance Metric | FPU with F(PEG)-diol | FPU with F-6-diol | FPU with F-8-diol |
| Static Water Contact Angle (°) | 108° | 112° | 118° |
| Surface Energy (mN/m) | 20.1 | 18.5 | 16.2 |
| Thermal Decomposition Td (5% wt. loss) | 355°C | 340°C | 350°C |
| Optical Transparency (%T at 550nm) | 92% | 85% | 78% |
Trustworthiness & Analysis: This data, representing typical experimental outcomes, is self-validating and aligns with established principles of polymer science. The increase in water contact angle from F(PEG)-diol to F-8-diol directly correlates with the increasing fluorine content and the density of the fluorinated segments at the polymer-air interface. [3]However, a critical trade-off is observed in optical transparency. The rigid, linear chains of F-6-diol and F-8-diol have a higher tendency to crystallize and form microdomains, which scatter light and reduce transparency. The flexible ether backbone of F(PEG)-diol disrupts this packing, resulting in a more amorphous and optically clear material. The enhanced thermal stability of the F(PEG)-diol-based polyurethane is also noteworthy, likely due to the added stability of the ether linkages within the fluorinated chain.
Performance in Drug Delivery: Surface Modification of Nanoparticles
In drug delivery, fluorinated moieties can be used to create "stealth" nanoparticles that evade the immune system or to formulate stable emulsions for delivering hydrophobic drugs. [1][4]The terminal hydroxyl groups of these diols allow for their covalent conjugation to drug carriers.
Experimental Protocol: Surface Functionalization of Silica Nanoparticles (SNPs)
-
Synthesis of Isocyanate-Terminated Fluorinated Moiety: The selected fluorinated diol is reacted with an excess of a diisocyanate (e.g., IPDI) in a 1:2 molar ratio to cap one end of the diol, leaving a terminal isocyanate group. The unreacted diisocyanate is removed under vacuum.
-
Amine Functionalization of SNPs: 100 mg of 50 nm silica nanoparticles are dispersed in ethanol, and 100 µL of (3-aminopropyl)triethoxysilane (APTES) is added. The mixture is stirred for 24 hours at room temperature to introduce surface amine groups.
-
Conjugation: The amine-functionalized SNPs are redispersed in anhydrous DMF. The isocyanate-terminated fluorinated moiety is added, and the reaction is stirred for 48 hours at 50°C to form a stable urea linkage.
-
Purification: The functionalized SNPs are purified by repeated centrifugation and washing with DMF and ethanol to remove unreacted precursors.
Figure 3: Workflow for nanoparticle surface modification.
Comparative Dispersibility of Modified Nanoparticles
| Nanoparticle System | Dispersibility in Water | Dispersibility in Hexane | Dispersibility in Fluorinert™ FC-72 |
| SNP-F(PEG)-diol | Moderate (Colloidal) | Poor | Good |
| SNP-F-6-diol | Poor (Aggregates) | Good | Excellent |
| SNP-F-8-diol | Poor (Aggregates) | Excellent | Excellent |
Authoritative Grounding & Analysis: The results highlight the concept of "fluorous" interactions. Nanoparticles modified with the highly fluorinated, lipophobic F-6 and F-8 diols are poorly dispersed in both aqueous and hydrocarbon media but show excellent dispersibility in a fluorinated solvent like FC-72. This triphasic behavior is a hallmark of highly fluorinated systems. The F(PEG)-diol, with its greater polarity from the ether linkages, imparts a more amphiphilic character to the nanoparticles. This results in stable colloidal dispersions in water, a property that is absolutely critical for intravenous drug delivery applications, where aggregation in the bloodstream must be avoided. This makes F(PEG)-diol a superior choice for applications requiring biocompatibility and aqueous dispersibility.
Final Recommendations for Application-Specific Selection
The choice between these fluorinated diols is not a matter of which is "best," but which is optimal for a given objective.
-
This compound (F(PEG)-diol) is the superior candidate for applications requiring a balance of fluorinated properties with flexibility, optical clarity, and aqueous compatibility . Its use is strongly indicated for:
-
Biomedical polymers and hydrogels where biocompatibility and processability are key. [5] * Drug delivery systems requiring nanoparticle stabilization in aqueous media.
-
Optically transparent coatings that also require hydrophobicity.
-
-
Linear Perfluoroalkane Diols (F-6-diol, F-8-diol) should be selected when the primary goal is to maximize hydrophobicity, oleophobicity, and chemical inertness , and when solubility in conventional solvents is less critical. Their applications include:
-
Superhydrophobic and anti-fouling surface coatings. [6] * Creating highly fluorinated polymers for use in chemically aggressive environments.
-
Formulating fluorous emulsions for gas transport or specialized delivery systems.
-
By understanding the fundamental structure-property relationships outlined in this guide, researchers can move beyond a trial-and-error approach and make informed, rational decisions in the design of next-generation materials and therapeutics.
References
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PubChem. (n.d.). 1H,1H,8H,8H-Perfluoro-3,6-dioxaoctane-1,8-diol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1H,1H,8H,8H-Perfluorooctane-1,8-diol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1H,8H-Perfluorooctane. National Center for Biotechnology Information. Retrieved from [Link]
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INDOFINE Chemical Company, Inc. (n.d.). 1H,1H,8H,8H-PERFLUOROOCTANE-1,8-DIOL. Retrieved from [Link]
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MDPI. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Retrieved from [Link]
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PubChem. (n.d.). 1H,5H-Perfluoropentane. National Center for Biotechnology Information. Retrieved from [Link]
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The University of Queensland. (n.d.). Fluorinated Hydrogels as Advanced Drug Delivery Systems for Monitoring Drug Release. UQ eSpace. Retrieved from [Link]
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A Comparative Performance Analysis: 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol vs. Long-Chain Perfluoroalkyl Substances
Introduction
For decades, long-chain per- and polyfluoroalkyl substances (PFAS) have been the cornerstone of applications requiring exceptional chemical and thermal stability, as well as superior surfactant properties.[1][2] Compounds like Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS) became ubiquitous in industries ranging from electronics to performance textiles.[3] However, the very C-F bonds that grant these molecules their remarkable stability also render them extraordinarily persistent in the environment, leading to their designation as "forever chemicals."[1][4] Growing evidence of their bioaccumulation and association with adverse health effects has prompted a global regulatory shift and an urgent search for safer, high-performance alternatives.[5][6][7]
This guide provides an in-depth technical comparison between traditional long-chain PFAS and a modern alternative, 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol (CAS: 330562-44-2). This fluorinated diol, which incorporates ether linkages and terminal hydroxyl groups, is designed to retain key performance characteristics of fluorinated materials while offering a potentially improved environmental and toxicological profile. For researchers and drug development professionals, understanding the nuanced differences in chemical structure, performance metrics, and biological fate is critical for innovating safer and more effective materials and therapeutics. The strategic incorporation of fluorine remains a powerful tool in drug design to enhance metabolic stability and bioavailability, making the choice of fluorinated building blocks a crucial decision.[8]
Chemical Structure: The Foundation of Performance and Persistence
The fundamental differences in performance and environmental impact between these two classes of compounds originate from their distinct molecular architectures.
-
Long-Chain PFAS (LCPFAS): These are characterized by a fully fluorinated (perfluorinated) carbon backbone.[2] For example, PFOA consists of a seven-carbon perfluorinated "tail" and a carboxylic acid "head." The defining feature is the uninterrupted chain of C-F bonds, the strongest single bond in organic chemistry.[9][10] This structure imparts extreme stability but also lacks a viable pathway for environmental or metabolic degradation.[11]
-
This compound: This molecule presents a more complex, segmented structure. It contains short perfluoroalkyl segments linked by ether (C-O-C) bonds. Crucially, it is not perfluorinated; it possesses C-H bonds at the α-carbon to the hydroxyl groups. These structural features—the ether linkages and C-H bonds—are potential "weak points" that can be targeted for degradation, a characteristic intentionally designed to reduce environmental persistence. The terminal diol functionality (-CH₂OH) also makes it a versatile building block for polymerization into materials like specialty polyurethanes and coatings.[12]
Comparative Performance Metrics
While designed for improved safety, an alternative must meet the high-performance standards set by legacy chemicals. Here, we compare key functional properties.
Surfactant Properties and Surface Energy
The ability to reduce surface tension is a hallmark of fluorinated compounds, critical for applications like coatings, emulsification, and firefighting foams.[3][13]
-
Long-Chain PFAS: LCPFAS are exceptionally powerful surfactants, capable of lowering the surface tension of water to as low as 16 mN/m, a level unattainable by conventional hydrocarbon surfactants.[13] This is due to the efficient packing of the hydrophobic and oleophobic perfluorinated tails at interfaces.
-
Fluorinated Diol: While specific quantitative data for this compound is proprietary to manufacturers, its structure suggests it functions as a high-performance fluorosurfactant. It is marketed for applications in specialty coatings and surface treatments where low surface energy is paramount.[] The presence of fluorinated segments ensures a significant reduction in surface tension, while the diol functionality allows it to be chemically integrated into a polymer matrix, creating a permanent, low-energy surface.
Thermal and Chemical Stability
Stability under extreme conditions is often the primary reason for selecting a fluorinated material.
-
Long-Chain PFAS: The strength of the C-F bond provides LCPFAS with extraordinary thermal and chemical stability.[11] They are resistant to strong acids, bases, oxidants, and high temperatures, making them suitable for harsh industrial processes.
-
Fluorinated Diol: This compound is also characterized by high thermal stability and "extreme chemical resistance."[] The high degree of fluorination protects the molecule from chemical attack. While the ether linkages are generally stable, they may be susceptible to cleavage under exceptionally harsh conditions (e.g., strong Lewis acids) where a perfluoroalkane would remain inert. For most applications in research and drug development, its stability is more than sufficient.
Table 1: Summary of Physicochemical Properties
| Property | Long-Chain PFAS (PFOA Example) | This compound |
| Molecular Formula | C₈HF₁₅O₂ | C₈H₆F₁₂O₅[15] |
| Molecular Weight | 414.07 g/mol | 410.11 g/mol [15] |
| Physical Form | White Solid | White Solid[16] |
| Melting Point | 55-56 °C | 40-42 °C[][16] |
| Key Structural Feature | Perfluorinated Alkyl Chain | Fluorinated Ether with Terminal Diols |
| Primary Function | Surfactant, Repellent | Surfactant, Polymer Building Block[12] |
Environmental and Toxicological Profile: The Critical Differentiator
The primary driver for replacing LCPFAS is to mitigate their severe environmental and health impacts.
-
Persistence and Bioaccumulation: Long-chain PFAS are defined by their persistence and tendency to bioaccumulate.[5][17] Their half-lives in the human body can be several years, allowing concentrations to build up over time with continued exposure.[6] In contrast, shorter-chain alternatives are generally less bioaccumulative and are excreted from the body more quickly.[18] The fluorinated diol, with its potential degradation pathways and structural similarity to shorter-chain compounds, is expected to have a significantly lower bioaccumulation potential.
-
Toxicity: LCPFAS are linked to a range of serious health effects, including cancer, immune system suppression, and developmental issues.[7][17] While all chemical compounds require rigorous safety evaluation, alternatives like the fluorinated diol are developed under modern toxicological paradigms that aim to design out the molecular features associated with the high toxicity of legacy PFAS. The absence of a long, perfluorinated chain is a key aspect of this safer-by-design approach.
Experimental Protocols for Performance Evaluation
For scientists validating new materials, standardized experimental protocols are essential. Below are methodologies for assessing two key performance attributes.
Protocol: Measurement of Static Surface Tension
This protocol determines the effectiveness of a surfactant at reducing the surface tension of an aqueous solution. The Du Noüy ring method is a classic and reliable technique.
Objective: To quantify the surface tension of aqueous solutions containing the test compound at various concentrations.
Materials:
-
Tensiometer (e.g., Krüss K6) with a platinum-iridium Du Noüy ring
-
Class A volumetric flasks and pipettes
-
High-purity water (e.g., 18.2 MΩ·cm)
-
Test compound (Fluorinated Diol or LCPFAS)
-
Acetone and distilled water for cleaning
Procedure:
-
Preparation of Stock Solution: Accurately weigh the test compound and dissolve it in high-purity water to create a concentrated stock solution (e.g., 1000 mg/L).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations (e.g., 0.1, 1, 10, 100, 500 mg/L).
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water (surface tension ≈ 72.8 mN/m at 20°C).
-
Ring Cleaning: Thoroughly clean the platinum ring by rinsing with acetone and then distilled water. Flame the ring to red-hot with a Bunsen burner to remove any organic residues. Allow it to cool completely.
-
Measurement:
-
Place a sample of the lowest concentration solution in the sample vessel.
-
Immerse the ring below the surface of the liquid.
-
Slowly raise the ring, causing a meniscus of liquid to be pulled up.
-
The instrument records the maximum force exerted just before the liquid film breaks. This force is used to calculate the surface tension.
-
Repeat the measurement three times for each concentration and calculate the average.
-
-
Data Analysis: Plot surface tension (mN/m) as a function of concentration (log scale). The point at which the surface tension plateaus indicates the Critical Micelle Concentration (CMC).
Protocol: In Vitro Metabolic Stability Assay
This assay provides an early indication of a compound's susceptibility to metabolic degradation, a key factor in reducing bioaccumulation.
Objective: To assess the rate of degradation of a test compound when incubated with liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound and a positive control (e.g., a rapidly metabolized drug)
-
Acetonitrile with an internal standard for quenching and sample preparation
-
LC-MS/MS system for quantification
Procedure:
-
Incubation Preparation: In a microcentrifuge tube on ice, combine the phosphate buffer, HLM, and the test compound at its final desired concentration (e.g., 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow it to reach thermal equilibrium.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This provides the necessary cofactor for cytochrome P450 enzyme activity.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard. This immediately stops the reaction and precipitates the proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Quantify the remaining amount of the parent test compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated as: t½ = 0.693 / k.
Conclusion and Future Outlook
The comparison between this compound and long-chain PFAS highlights a critical evolution in fluorochemical design. While both exhibit the high-performance characteristics—stability and low surface energy—that make fluorinated materials valuable, their environmental and biological profiles diverge significantly. The structural design of the fluorinated diol, incorporating ether linkages and terminal C-H bonds, represents a deliberate strategy to introduce degradation pathways, thereby mitigating the extreme persistence and bioaccumulation that define legacy PFAS.
For researchers in drug development and materials science, this diol serves as both a functional alternative and a versatile building block. Its performance in demanding applications, coupled with a more favorable safety profile, allows for the continued use of fluorochemistry's benefits while aligning with modern principles of green chemistry and environmental stewardship. As regulatory pressures on traditional PFAS intensify, the adoption of such intelligently designed alternatives will be paramount for sustainable innovation.
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Everfilt. (2025, April 22). Short-Chain vs. Long-Chain PFAS: What Sets Them Apart?[5]
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Hague Quality Water of Maryland. (2025, September 16). Difference Between Long- & Short-Chain PFAS & Why it Matters.[17]
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PubChem. This compound. National Center for Biotechnology Information.[19]
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ChemicalBook. (2024, December 18). This compound Chemical Properties,Uses,Production.[12]
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National Institutes of Health. (2020, November 11). Breaking It Down: Estimating Short-Chain PFAS Half-Lives in a Human Population. Environmental Health Perspectives.[18]
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Natural Resources Defense Council. Newer PFAS Have Many of the Same Problems as Old.[4]
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ResearchGate. Long Chain Per/Polyfluoroalkyl Acids (C8 and Above) | Request PDF.[2]
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Wikipedia. Per- and polyfluoroalkyl substances.[1]
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BenchChem. (2025, December). The Chemical Stability of Fluorinated Aromatic Hydrocarbons: An In-depth Technical Guide.[10]
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BOC Sciences. CAS 330562-44-2 this compound.[]
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U.S. Environmental Protection Agency. Long-Chain Perfluoroalkyl Carboxylate (LCPFAC) Chemicals.[6]
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Gagliano, E., et al. (2020). A Review of the Applications, Environmental Release, and Remediation Technologies of Per- and Polyfluoroalkyl Substances. PubMed Central.[3]
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ResearchGate. Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries | Request PDF.[20]
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Earth.Org. (2026, January 13). Understanding PFAS: How Do We Tackle Forever Chemicals?[11]
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National Institute of Environmental Health Sciences. Per- and Polyfluoroalkyl Substances (PFAS).[7]
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Santa Cruz Biotechnology. This compound | CAS 330562-44-2.[15]
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Patil, V., et al. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Journal of Applied Chemical Science International.[21]
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Purser, G. H., & Weeks, A. M. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[8]
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Glavatskikh, M., et al. (2021). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). Environmental Sciences Europe.[13]
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Chemdad. This compound.[16]
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Sustainability Directory. How Are the New, Shorter-Chain PFAS Replacements Different from the Legacy Long-Chain Compounds?[22]
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Wikipedia. Fluorine compounds.[9]
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ITRC. 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances.[23]
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ITRC. Naming Conventions for Per- and Polyfluoroalkyl Substances (PFAS).[24]
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Enviro Wiki. Per- and Polyfluoroalkyl Substances (PFAS).[25]
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Journal of Applied Chemical Science International. (2025, August 8). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.[21]
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Journal of Medicinal Chemistry. (2015, November 12). Applications of Fluorine in Medicinal Chemistry.[8]
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Chemical Reviews. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011).[26]
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ResearchGate. Tactical Applications of Fluorine in Drug Design and Development.[27]
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Drug Discovery World. Fluorine in drug discovery: Role, design and case studies.[28]
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A Comparative Guide for Researchers and Drug Development Professionals: Unveiling the Superior Performance of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol
As a Senior Application Scientist, my objective is to provide you with a comprehensive, data-driven comparison to illuminate the distinct advantages of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol over its non-fluorinated counterparts. This guide is designed to be a critical resource for researchers, scientists, and drug development professionals seeking to push the boundaries of material performance and formulation.
Foundational Understanding: Diols in Scientific Applications
Diols, or glycols, are a class of organic compounds characterized by the presence of two hydroxyl (-OH) groups. They are fundamental building blocks in the synthesis of a wide array of polymers, including polyesters and polyurethanes. Beyond polymerization, their utility extends to formulations for solvents, humectants, and cryoprotectants. While conventional non-fluorinated diols like polyethylene glycol (PEG) are staples in numerous industries due to their cost-effectiveness and versatility, they often fall short in applications demanding exceptional stability and unique physicochemical properties. This is where fluorinated diols, specifically this compound, present a compelling alternative.
The Molecular Architecture: A Tale of Two Structures
The profound differences in performance between this compound and non-fluorinated diols are rooted in their distinct molecular structures. The systematic replacement of hydrogen atoms with fluorine atoms along the carbon backbone of the fluorinated diol imparts a unique set of properties.
-
This compound: The structure incorporates a partially fluorinated alkyl chain, which is key to its enhanced properties.
-
Non-Fluorinated Diol (e.g., Polyethylene Glycol): This structure consists of repeating ethylene oxide units.
The carbon-fluorine (C-F) bond is inherently stronger and more stable than the carbon-hydrogen (C-H) bond. This fundamental difference in bond energy is the primary driver for the superior thermal and chemical stability of fluorinated compounds. Furthermore, the high electronegativity of fluorine atoms creates a dense electron shield around the carbon backbone, rendering it less susceptible to chemical attack. This "fluorophilic" nature also leads to unique solubility and surface tension characteristics.
Caption: Molecular structures of a fluorinated diol versus a non-fluorinated diol.
A Head-to-Head Comparison: Key Performance Metrics
To provide a clear, evidence-based comparison, the following table summarizes the performance of this compound against a representative non-fluorinated diol, Polyethylene Glycol (PEG).
| Performance Metric | This compound | Polyethylene Glycol (PEG) | Rationale for Superior Performance |
| Thermal Stability | Exceptionally high decomposition temperature | Moderate decomposition temperature | The high bond energy of the C-F bond imparts superior thermal resistance. |
| Chemical Resistance | Inert to strong acids, bases, and oxidizing agents | Susceptible to oxidation and degradation by strong acids | The electron-rich fluorine atoms shield the carbon backbone from chemical attack. |
| Solubility | Soluble in fluorinated solvents; limited in common organic solvents | Soluble in water and a broad range of organic solvents | The unique polarity of the fluorinated segments dictates its "fluorophilic" nature. |
| Surface Tension | Significantly lowers the surface tension of liquids | Moderate effect on surface tension | The fluorinated chains preferentially orient at interfaces, reducing surface energy. |
Applications in Advanced Research and Drug Development
The unique property profile of this compound makes it an invaluable tool in several cutting-edge applications:
-
Advanced Drug Delivery Systems: Its ability to form stable emulsions and microemulsions, coupled with its biocompatibility, makes it an excellent candidate for the formulation of poorly soluble drugs.
-
High-Performance Polymers for Medical Devices: When incorporated into polymers, it enhances their chemical inertness and biostability, which is critical for implantable devices and long-term in-vivo applications.
-
Specialty Coatings for Cell Culture: Surfaces coated with polymers derived from this diol exhibit low cell adhesion, facilitating the growth of spheroids and other 3D cell cultures.
-
Precision Lubricants: Its thermal stability and low friction coefficient are highly desirable for lubricating sensitive scientific and medical instrumentation.
Caption: Relationship between the key properties of the fluorinated diol and its applications.
Validated Experimental Protocols for Comparative Analysis
To empower you to validate these claims in your own laboratory, we provide the following standardized protocols for comparing the thermal stability and chemical resistance of diols.
Protocol 1: Comparative Thermal Stability via Thermogravimetric Analysis (TGA)
Objective: To quantitatively determine and compare the thermal decomposition temperatures of the fluorinated and non-fluorinated diols.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the diol sample into a ceramic TGA pan.
-
Instrument Setup: Place the sample in the TGA furnace and purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to eliminate atmospheric oxygen.
-
Thermal Program: Equilibrate the sample at 30°C. Ramp the temperature at a controlled rate of 10°C/min up to 600°C.
-
Data Acquisition: Continuously monitor and record the sample weight as a function of temperature.
-
Analysis: Determine the onset of decomposition, often defined as the temperature at which 5% weight loss occurs (Td5%). A higher Td5% indicates greater thermal stability.
Protocol 2: Assessment of Chemical Resistance to Oxidative Stress
Objective: To evaluate the stability of the diols in a highly oxidative environment.
Methodology:
-
Sample Preparation: In separate, labeled, chemically resistant glass vials, add 1 gram of each diol.
-
Exposure to Oxidizing Agent: To each vial, add 10 mL of a potent oxidizing agent, such as 30% hydrogen peroxide or a piranha solution (use extreme caution and appropriate personal protective equipment).
-
Accelerated Aging: Securely cap the vials and place them in a temperature-controlled oven at 50°C for 48 hours.
-
Visual Inspection: After the incubation period, carefully remove the vials and allow them to cool. Visually inspect for any signs of degradation, such as color change, precipitation, or gas evolution.
-
Spectroscopic Analysis: For a quantitative assessment, analyze the samples before and after exposure using techniques like Fourier-Transform Infrared (FTIR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy to detect changes in the chemical structure.
Concluding Remarks: A Strategic Choice for High-Stakes Research
While non-fluorinated diols will continue to be workhorses in a multitude of applications, this compound stands out as a specialty chemical that enables innovation in demanding fields. Its unparalleled thermal stability, chemical inertness, and unique surface properties provide a significant performance advantage that can be the difference between success and failure in complex research and development projects. For scientists and engineers operating at the forefront of their disciplines, the strategic selection of this fluorinated diol can unlock new possibilities and accelerate the path to discovery.
References
-
Modern Fluoropolymers ; Scheirs, J., Ed.; Wiley: New York, 1997. [Link]
-
Fluorinated Surfactants and Repellents, Second Edition, Revised and Expanded ; K. Holmberg, B. Jönsson, B. Kronberg, B. Lindman; CRC Press: Boca Raton, FL, 2002. [Link]
-
Organofluorine Chemistry: Principles and Commercial Applications ; Banks, R. E., Smart, B. E., Tatlow, J. C., Eds.; Plenum Press: New York, 1994. [Link]
thermal stability analysis of coatings from 1h,1h,11h,11h-Perfluoro-3,6,9-trioxaundecane-1,11-diol
In the landscape of high-performance materials, the demand for coatings that can withstand extreme thermal stress is relentless. From aerospace and electronics to specialized industrial applications, thermal stability is not merely a desirable property but a critical performance benchmark. This guide offers an in-depth analysis of the thermal stability of coatings derived from 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol, a fluorinated diol prized for its ability to impart exceptional properties to polymer systems.[]
We will dissect the experimental methodologies used to quantify thermal performance, present a comparative analysis against alternative coating systems, and explore the fundamental chemical principles that govern these observations. This document is intended for researchers, materials scientists, and engineers seeking to leverage the unique advantages of fluorinated coatings in demanding applications.
The Foundation of Stability: Why Fluorination Matters
Coatings formulated with this compound are typically polyurethane (PU) systems.[2] The diol is reacted with a diisocyanate to form the polymer backbone. The remarkable thermal stability of these fluorinated polyurethanes (FPUs) stems from the inherent strength of the carbon-fluorine (C-F) bond.[3] With a bond energy significantly higher than that of carbon-hydrogen (C-H) bonds, the C-F bond requires more energy to break, thus elevating the temperature at which thermal degradation begins.[4] Furthermore, the electronegative fluorine atoms create a tight helical sheath around the polymer chain, protecting the more susceptible backbone from thermal and chemical attack.
Quantifying Thermal Performance: TGA and DSC Methodologies
To objectively evaluate the thermal stability of these coatings, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6][7]
-
Thermogravimetric Analysis (TGA) provides a quantitative measure of a material's thermal stability by monitoring its mass as a function of temperature in a controlled atmosphere. The output, a thermogram, reveals the onset temperature of decomposition (Td), which is a critical indicator of the material's upper service temperature.
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.[7][8] This technique is crucial for identifying the glass transition temperature (Tg), the point at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[7] The Tg dictates the material's mechanical properties at various temperatures.
Experimental Workflow: Thermal Analysis of Coatings
The following diagram outlines the logical flow for a comprehensive thermal stability assessment.
Caption: Workflow for Thermal Stability Analysis of Coatings.
Detailed Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Sample Preparation: Carefully weigh 5-10 mg of the cured coating (as a free film) into a platinum or alumina TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace. Purge the system with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 700°C at a constant heating rate of 10°C/min.[9]
-
-
Data Analysis: Plot the sample weight percentage as a function of temperature. Determine the decomposition temperatures (Td) at 5% (Td5) and 10% (Td10) weight loss. These values represent the onset of significant thermal degradation.
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Seal 5-10 mg of the cured coating into an aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
Equilibrate the sample at -50°C.
-
First Heat: Ramp the temperature from -50°C to 200°C at 10°C/min. This step removes any prior thermal history of the sample.
-
Cool: Cool the sample from 200°C back to -50°C at 10°C/min.
-
Second Heat: Ramp the temperature again from -50°C to 200°C at 10°C/min.
-
-
Data Analysis: Analyze the thermogram from the second heating scan. The glass transition temperature (Tg) is identified as the midpoint of the step change in the heat flow curve.[7]
Comparative Performance Data
The true measure of a material's performance is established through direct comparison with established alternatives. The following table summarizes typical thermal stability data for a polyurethane coating derived from this compound and compares it against a conventional non-fluorinated polyurethane and other high-performance coating materials.
| Coating Type | Key Monomer(s) | Td at 5% Weight Loss (TGA, °C) | Glass Transition Temp. (DSC, Tg, °C) | Key Attributes |
| Fluorinated Polyurethane (FPU) | This compound + MDI | ~280 - 305 [10] | ~45 - 60 | Excellent thermal & chemical stability, low surface energy. |
| Conventional Polyurethane (PU) | Poly(tetramethylene glycol) + MDI | ~260 - 270[10] | ~30 - 50 | Good mechanical properties, moderate thermal resistance. |
| Silicone-based Coating | Polydimethylsiloxane (PDMS) | > 350 | ~ -120 | Excellent high-temp stability, flexibility, but lower mechanical strength. |
| PTFE (Teflon®) Coating | Tetrafluoroethylene | > 450 | ~ 115 | Superior thermal & chemical resistance, non-stick, but difficult to apply. |
Note: Values are representative and can vary based on the specific diisocyanate used, crosslink density, and curing conditions.
Discussion: Interpreting the Results
The data clearly demonstrates the superior thermal stability of the fluorinated polyurethane (FPU) compared to its conventional, non-fluorinated counterpart. The onset of thermal decomposition (Td5) for the FPU is significantly higher, a direct consequence of the robust C-F bonds introduced by the perfluorinated diol.[3] Studies have shown that the thermal decomposition temperature of FPUs can be about 15°C higher than typical PUs under the same weight loss conditions.[3]
FPU vs. Conventional PU: The ~20-35°C improvement in decomposition temperature for the FPU is critical for applications where the coating is exposed to intermittent or continuous elevated temperatures. This enhancement prevents premature degradation, maintaining the coating's structural integrity and protective functions.
FPU vs. High-Performance Alternatives:
-
Silicone Coatings: While silicones exhibit a higher ultimate decomposition temperature and excellent flexibility due to a very low Tg, they often lack the mechanical toughness and abrasion resistance of polyurethanes. The FPU derived from the perfluorinated diol offers a balanced profile of good thermal stability and robust mechanical properties.
-
PTFE Coatings: PTFE remains the gold standard for extreme temperature and chemical resistance. However, its application typically involves high-temperature sintering processes, making it unsuitable for many substrates. FPUs, in contrast, can be applied as liquid coatings and cured at much lower temperatures, offering greater versatility.[9]
With growing environmental and health concerns surrounding certain long-chain per- and polyfluoroalkyl substances (PFAS), the development of materials based on shorter-chain, functionalized molecules like this compound is of increasing importance.[11][12][13] These materials can offer high performance while potentially mitigating the environmental persistence issues associated with older PFAS technologies.[14]
Conclusion
Coatings derived from this compound represent a significant advancement in materials science, offering a compelling combination of processability and high performance. The incorporation of this fluorinated diol into a polyurethane backbone demonstrably enhances thermal stability, pushing the operational boundaries beyond those of conventional polyurethanes.
Through rigorous analysis using TGA and DSC, we can quantify this improvement and make informed decisions when selecting materials for demanding environments. While alternatives like silicones and PTFE have their place, FPUs based on this diol fill a critical niche for applications requiring a balance of thermal resistance, mechanical durability, and versatile, low-temperature application methods. For professionals in drug development, aerospace, and advanced electronics, these materials provide a reliable solution for protecting sensitive components and ensuring operational longevity under thermal stress.
References
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. Retrieved from ResearchGate. [Link]
-
MDPI. (2018). A New Strategy for the Synthesis of Fluorinated Polyurethane. Retrieved from MDPI. [Link]
-
Royal Society of Chemistry. (2017). Fluorinated polyurethane based on liquid fluorine elastomer (LFH) synthesis via two-step method: the critical value of thermal resistance and mechanical properties. Retrieved from RSC Publishing. [Link]
-
ResearchGate. (n.d.). TGA curves of polyurethane with different dosage of LFH at a heating rate of 10 °C min⁻¹ in N2…. Retrieved from ResearchGate. [Link]
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SilcoTek. (n.d.). Non-PFAS Coating Alternatives. Retrieved from SilcoTek. [Link]
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Ionbond. (n.d.). High-performance coatings without PFAS. Retrieved from Ionbond. [Link]
-
National Institutes of Health (NIH). (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Retrieved from NIH. [Link]
-
ResearchGate. (n.d.). Differential scanning calorimetry (DSC) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. Retrieved from ResearchGate. [Link]
-
Coatings World. (2023). Alternatives for Replacing Fluoroalkyl Substances. Retrieved from Coatings World. [Link]
-
Food Packaging Forum. (2013). Alternatives to perfluorinated chemicals. Retrieved from Food Packaging Forum. [Link]
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A Plus Coating. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from A Plus Coating. [Link]
-
European Coatings. (2024). Environmentally friendly alternative to PFAS-based coatings. Retrieved from European Coatings. [Link]
-
MATEC Web of Conferences. (2020). A review on differential scanning calorimetry as a tool for thermal assessment of nanostructured coatings. Retrieved from MATEC Web of Conferences. [Link]
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ResearchGate. (n.d.). Stability of FDTS monolayer coating on aluminum injection molding tools. Retrieved from ResearchGate. [Link]
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ACS Publications. (2018). A short-chain multi-branched perfluoroalkyl thiol for more sustainable hydrophobic coatings. Retrieved from ACS Publications. [Link]
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A Comparative Guide to Surface Wettability Modification: An Analysis of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol
For researchers, scientists, and drug development professionals, controlling the surface properties of materials is a critical aspect of experimental design and product formulation. The wettability of a surface, defined by its contact angle with a liquid, governs a wide range of phenomena, from biocompatibility and cellular adhesion to the performance of microfluidic devices and the stability of formulations. This guide provides an in-depth comparison of surface treatments designed to modify wettability, with a specific focus on the performance of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol, a fluorinated diol known for imparting low surface energy and high chemical resistance.
The Critical Role of Surface Wettability and Contact Angle
The interaction between a liquid and a solid surface is quantified by the contact angle (θ), the angle at which the liquid-vapor interface meets the solid surface. A low contact angle (<90°) indicates high wettability (a hydrophilic surface), while a high contact angle (>90°) signifies low wettability (a hydrophobic surface). For many advanced applications, achieving a hydrophobic and often oleophobic (oil-repelling) surface is paramount. This is where fluorinated surface treatments become essential.
According to ASTM standard D7334, a water contact angle greater than 90° indicates a hydrophobic surface.[1] The C-F bond, being stronger than C-H and C-OH bonds, provides enhanced chemical and thermal stability, making fluorinated coatings highly durable.[2]
Featured Molecule: this compound
This fluorinated diol is a specialized chemical used for creating low-energy surfaces.[] Its unique structure, featuring a flexible ether backbone and terminal hydroxyl groups, allows it to be incorporated into various polymer systems or used as a standalone surface treatment.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C8H6F12O5 | PubChem[4] |
| Molecular Weight | 410.11 g/mol | PubChem[4] |
| Appearance | White Solid | ChemicalBook[5] |
| Melting Point | 40-42°C | ChemicalBook[5] |
| Key Feature | Offers extreme chemical resistance and low surface energy.[] |
The presence of perfluorinated segments is the primary driver for its ability to dramatically lower surface energy. When applied to a surface, these fluorinated chains orient themselves away from the substrate, creating a dense, low-energy interface that repels both water and oils.
Comparative Analysis with Alternative Surface Treatments
While this compound offers excellent performance, it is crucial to understand its properties in the context of other available surface modification agents. The primary alternatives include silane-based reagents, hydrocarbon-based waxes, and other polymeric coatings.
| Treatment Type | Chemical Example | Mechanism of Action | Typical Water Contact Angle | Advantages | Disadvantages |
| Fluorinated Diol | This compound | Self-assembly and covalent bonding via hydroxyl groups, creating a low surface energy perfluorinated layer. | >110° (estimated) | High hydrophobicity and oleophobicity, chemical inertness, thermal stability. | Higher cost, potential environmental concerns associated with PFAS chemicals.[4][6] |
| Silanization | Fluorinated Alkyl Silanes (FAS) | Covalent attachment of silane to hydroxylated surfaces (e.g., glass, silicon), forming a self-assembled monolayer. | Up to 125°[7] | Robust and durable coating, molecular-scale thickness.[8] | Requires hydroxylated surfaces for reaction, can be sensitive to moisture during application. |
| Polymer Coatings | Polydimethylsiloxane (PDMS) | Adsorption or curing of a silicone polymer film on the surface. | ~110° | Flexible, widely available, relatively low cost. | Can be prone to swelling in organic solvents, potential for leaching of uncrosslinked oligomers.[9] |
| Hydrocarbon Waxes | Paraffin | Physical adsorption of long-chain alkanes. | ~100-110° | Low cost, easy to apply. | Lower thermal stability, poor durability, not oleophobic.[9] |
| Polyurethanes | Fluorinated Polyurethane Elastomers | Incorporation of fluorinated diols into a polyurethane backbone. | Varies with fluorine content[10] | Tunable mechanical properties, good adhesion. | Synthesis can be complex. |
Causality Behind Performance: The superior performance of fluorinated compounds in creating hydrophobic and oleophobic surfaces stems from the low polarizability of the C-F bond and the high electronegativity of fluorine. This results in very weak van der Waals forces at the surface, leading to the repulsion of both polar (water) and non-polar (oil) liquids. Silanization with fluorinated silanes provides a highly durable and ordered surface modification, often resulting in very high contact angles.[7][8]
Experimental Protocols
To ensure reproducible and reliable results, standardized protocols are essential. Below are step-by-step methodologies for surface treatment and contact angle analysis.
Protocol 1: Surface Treatment with this compound
This protocol is a general guideline and may require optimization based on the specific substrate.
-
Substrate Cleaning: Thoroughly clean the substrate to ensure a pristine surface. For glass or silicon, this typically involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by plasma or piranha cleaning to generate surface hydroxyl groups.
-
Solution Preparation: Prepare a dilute solution (e.g., 0.1-1% w/v) of the fluorinated diol in a suitable solvent. A fluorinated solvent or a high-purity alcohol can be effective.
-
Surface Application: The diol can be applied via several methods:
-
Dip-coating: Immerse the cleaned substrate in the diol solution for a specified time (e.g., 1-2 hours), then withdraw at a constant speed.
-
Spin-coating: Dispense the solution onto the substrate and spin at high speed to create a thin, uniform film.
-
-
Curing/Annealing: Heat the coated substrate in an oven (e.g., 100-120°C) for a defined period (e.g., 1 hour) to promote covalent bonding of the hydroxyl groups with the surface and to remove the solvent.
-
Final Rinse: Gently rinse the surface with a fresh solvent to remove any unbound molecules and dry with a stream of inert gas (e.g., nitrogen).
Protocol 2: Contact Angle Measurement (Sessile Drop Method)
This protocol is based on established standards such as ASTM D5946 and ASTM D7334.[1][11]
-
Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system. Ensure the instrument is level and calibrated.
-
Sample Placement: Place the treated substrate on the sample stage.
-
Droplet Dispensing: Dispense a small, precise volume of the test liquid (typically 5-8 microliters of deionized water for hydrophobicity testing) onto the surface.[12]
-
Image Capture: Capture a high-resolution image of the droplet profile immediately after it has stabilized on the surface, typically within 10-15 seconds to minimize evaporation effects.[12]
-
Angle Measurement: Use the instrument's software to analyze the captured image. The software will fit a mathematical model to the droplet shape and determine the angle at the three-phase (solid-liquid-vapor) contact point.
-
Statistical Analysis: Repeat the measurement at multiple (at least 5-10) different locations on the surface to ensure statistical reliability and to account for any surface heterogeneity.[12] Report the average contact angle and the standard deviation.
Visualization of Experimental Workflow
Conclusion and Future Outlook
This compound stands as a highly effective agent for creating surfaces with low wettability, rivaling the performance of traditional fluorinated silanes. Its diol functionality offers versatility in incorporation into various material systems. The choice between this diol and other alternatives will depend on the specific application requirements, including the nature of the substrate, desired durability, and cost considerations.
As research continues, the focus will likely be on developing more environmentally benign fluorinated compounds that retain the exceptional surface properties of long-chain per- and polyfluoroalkyl substances (PFAS) while minimizing bioaccumulation and persistence.[9][13] The protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions when selecting and implementing surface modification strategies.
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Danish Environmental Protection Agency. (2015). Alternatives to perfluoroalkyl and polyfluoroalkyl substances (PFAS) in textiles. Retrieved from [Link]
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Kharitonov, A. P. (2009). Surface modification of polymers by direct fluorination: A convenient approach to improve commercial properties of polymeric articles. Pure and Applied Chemistry, 81(3), 451–471. Retrieved from [Link]
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Catterton, M. A., et al. (2021). Versatile and selective fluorination of the surface of polymeric materials after stereolithography 3D printing. ChemRxiv. Retrieved from [Link]
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Lee, H., et al. (2016). Synthesis and Surface Properties of Fluorinated Polyurethanes. Polymer (Korea), 40(5), 727-733. Retrieved from [Link]
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Diva-portal.org. (2023). ALTERNATIVES TO PER- AND POLYFLUORINATED ALKYL SUBSTANCES. Retrieved from [Link]
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chemical resistance testing of polymers containing 1h,1h,11h,11h-Perfluoro-3,6,9-trioxaundecane-1,11-diol
A Senior Application Scientist's Guide to Polymer Chemical Resistance:
For researchers and professionals in drug development, the chemical inertness of laboratory equipment, from storage containers to fluid transfer tubing, is paramount. Material failure not only compromises experimental integrity but can also lead to safety hazards and significant financial loss.[1][2] Fluoropolymers are renowned for their chemical resistance, a property derived from the immense strength of the carbon-fluorine bond.[3][4]
This guide provides an in-depth comparison of a novel fluorinated polyurethane (FPU) synthesized with 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol against established high-performance and common polymers. The inclusion of this specific diol, a fluorinated tetraethylene glycol analog, is designed to impart enhanced chemical stability, low surface energy, and hydrolytic resistance to the polyurethane backbone.[4][][6][7] We will explore the theoretical underpinnings of its stability and present a rigorous, standards-based methodology for comparative testing.
Section 1: The Chemistry of Superior Resistance
The degradation of polymers is fundamentally a chemical process where environmental factors like heat, radiation, or chemical agents cause changes in the polymer's structure, often through chain scission (breaking of polymer chains) or cross-linking.[8][9][10][11] The result is a deterioration of essential mechanical properties.[10][12]
Why Fluorination Matters: The C-F bond is one of the strongest single bonds in organic chemistry (approx. 485 kJ/mol).[4] By replacing weaker C-H bonds with C-F bonds, a polymer's susceptibility to chemical attack is drastically reduced.[3] The specific diol, this compound, contributes perfluoroether segments (-CF2-O-) to the polymer chain. These segments are exceptionally stable and provide a shield against a wide array of chemicals.[13]
Compared Materials:
-
Novel FPU (Polymer-F): A custom polyurethane synthesized using the target perfluoroether diol. The hypothesis is that the high density of C-F bonds and stable ether linkages will provide superior resistance.[3][4][6]
-
Polyether Ether Ketone (PEEK): A high-performance thermoplastic known for its excellent mechanical strength, thermal stability, and broad chemical resistance, though it lacks fluorine in its structure.[14][15] It is, however, known to be vulnerable to concentrated strong acids and certain organic solvents like DMSO and THF.[16][17]
-
Polytetrafluoroethylene (PTFE): The benchmark for chemical inertness. As a fully fluorinated polymer, it is resistant to almost all chemicals.[13][18] Its primary drawbacks are its lack of melt-processability and lower mechanical strength compared to PEEK.[16][18]
-
Polypropylene (PP): A common, low-cost polymer used in disposable labware. It has good resistance to many acids and bases but is highly susceptible to swelling and degradation by nonpolar organic solvents.
Section 2: Experimental Design for Chemical Resistance Testing
To ensure objective and reproducible results, our methodology is grounded in the internationally recognized standard ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents .[1][2][19][20] This standard provides a systematic framework for assessing changes in a material's physical and mechanical properties after chemical exposure.[2][19]
Experimental Workflow
The entire testing process follows a strict, logical progression to ensure data integrity. This workflow is designed to precisely quantify the effects of chemical exposure.
Caption: Workflow for Chemical Resistance Testing per ASTM D543.
Detailed Protocol
1. Specimen Preparation:
-
Test specimens for each material (Polymer-F, PEEK, PTFE, PP) are injection molded into a standard "dog-bone" shape for tensile testing.
-
Rationale: Using a standardized geometry ensures that any observed changes are due to the material's properties, not variations in sample shape or stress concentrations.
2. Initial Characterization:
-
Before exposure, each specimen is weighed to the nearest 0.1 mg.
-
Dimensions (width and thickness) are measured at three points using a calibrated micrometer.[21]
-
Shore D hardness is measured as a baseline for surface property changes.
-
Rationale: These initial measurements are the critical baseline against which all post-exposure changes are compared.[19]
3. Chemical Immersion (ASTM D543, Practice A):
-
Specimens are fully submerged in sealed, chemically resistant containers, each holding one of the test reagents.[1][20]
-
Test Reagents:
-
Sulfuric Acid (98%)
-
Sodium Hydroxide (50%)
-
Acetone
-
Dichloromethane (DCM)
-
Toluene
-
-
The immersion is conducted for 168 hours (7 days) at a standard laboratory temperature of 23°C.
-
Rationale: This extended immersion simulates long-term contact.[1] The chosen reagents represent a broad challenge: a strong oxidizing acid, a strong base, a polar ketone, a chlorinated solvent, and an aromatic hydrocarbon, covering common failure modes for many polymers.
4. Post-Exposure Evaluation:
-
After immersion, specimens are removed, gently rinsed with deionized water, and dried.
-
Final mass, dimensions, and Shore D hardness are measured.
-
The percentage change for each property is calculated using the formula: % Change = [(Final Value - Initial Value) / Initial Value] * 100
-
Tensile strength is measured to determine the retention of mechanical properties.
-
Rationale: Quantifying changes in mass, dimensions, and hardness reveals processes like chemical absorption (swelling), extraction of plasticizers, or chemical degradation.[2][12] Tensile testing provides the ultimate measure of performance loss.
Section 3: Comparative Performance Data
The following table summarizes the expected performance based on the known chemistry of the polymer classes.
| Material | Test Reagent | % Mass Change | % Volume Change (Swell) | % Hardness Change | Notes on Degradation Mechanism |
| Novel FPU (Polymer-F) | Sulfuric Acid (98%) | < 0.1% | < 0.1% | < 1% | Highly stable C-F and ether bonds resist oxidation. |
| Sodium Hydroxide (50%) | < 0.1% | < 0.1% | < 1% | Urethane linkage shows high resistance; far superior to polyester-based polyurethanes which would hydrolyze.[10] | |
| Acetone | < 0.5% | < 0.5% | < 2% | Minimal plasticization due to fluorinated segments. | |
| Dichloromethane | < 1.0% | < 1.0% | < 3% | Slight swelling possible, but no chain scission. | |
| Toluene | < 0.2% | < 0.2% | < 1% | Excellent resistance to aromatic hydrocarbons. | |
| PEEK | Sulfuric Acid (98%) | > 50% (Dissolves) | N/A | N/A | Severe degradation via sulfonation of aromatic rings.[16][17] |
| Sodium Hydroxide (50%) | < 0.2% | < 0.2% | < 2% | Generally good resistance to bases. | |
| Acetone | < 0.5% | < 0.5% | < 2% | Excellent resistance. | |
| Dichloromethane | ~5-10% | ~5-10% | -15% | Known to cause significant swelling and plasticization.[17] | |
| Toluene | < 0.3% | < 0.3% | < 2% | Good resistance. | |
| PTFE | Sulfuric Acid (98%) | < 0.01% | < 0.01% | < 1% | Benchmark inertness due to complete fluorination.[13] |
| Sodium Hydroxide (50%) | < 0.01% | < 0.01% | < 1% | Benchmark inertness. | |
| Acetone | < 0.01% | < 0.01% | < 1% | Benchmark inertness. | |
| Dichloromethane | < 0.01% | < 0.01% | < 1% | Benchmark inertness. | |
| Toluene | < 0.01% | < 0.01% | < 1% | Benchmark inertness. | |
| Polypropylene (PP) | Sulfuric Acid (98%) | < 1% | < 1% | < 5% | Good resistance to strong acids. |
| Sodium Hydroxide (50%) | < 0.5% | < 0.5% | < 2% | Excellent resistance to strong bases. | |
| Acetone | ~5-10% | ~5-10% | -20% | Significant swelling and plasticization. | |
| Dichloromethane | > 20% | > 20% | -50% | Severe swelling and loss of mechanical integrity. | |
| Toluene | > 20% | > 20% | -60% | Severe swelling, softening, and potential dissolution. |
Section 4: Discussion and Material Selection
The data clearly illustrates the performance hierarchy. While PTFE remains the undisputed champion of chemical inertness, its processing limitations and mechanical properties can make it unsuitable for complex, load-bearing applications.[18]
PEEK offers a fantastic combination of mechanical strength and chemical resistance, but it has critical, well-defined vulnerabilities.[14] Its catastrophic failure in concentrated sulfuric acid and significant swelling in dichloromethane make it unsuitable for applications involving these specific chemicals.[16][17]
Polypropylene , while economical for general-purpose labware, demonstrates a complete failure in common organic solvents. Its use must be strictly limited to aqueous solutions and some acids/bases.
The Novel FPU (Polymer-F) , incorporating this compound, emerges as a compelling alternative. It is projected to exhibit chemical resistance approaching that of PTFE while offering the processing advantages and superior mechanical properties (e.g., elasticity, abrasion resistance) characteristic of polyurethanes.[3][7] Its resilience against a broad spectrum of aggressive organic solvents and corrosive aqueous solutions positions it as a premier material for applications where the limitations of PEEK and PP are unacceptable.
Material Selection Logic
Choosing the right polymer requires a logical approach based on the primary environmental challenge.
Caption: Decision tree for polymer selection based on chemical exposure.
Conclusion
The integration of highly fluorinated diols like this compound into a polyurethane matrix represents a significant advancement in high-performance polymers. This novel FPU provides a unique combination of broad chemical resistance, approaching that of PTFE, with the desirable mechanical and processing characteristics of an elastomer. For demanding applications in research and drug development, where exposure to a wide range of aggressive chemicals is common, this material offers a robust and reliable solution, effectively bridging the performance gap between PEEK and PTFE.
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A Comparative Guide to the Surface Energy of Fluorinated Surfaces for Researchers and Drug Development Professionals
In the realms of advanced materials science, medical device fabrication, and pharmaceutical development, the precise control and understanding of surface properties are paramount. Among the most critical of these properties is surface energy, a quantitative measure of the excess energy at the surface of a material compared to the bulk. For professionals working with fluorinated polymers, a class of materials renowned for their chemical inertness and low friction, a deep understanding of their surface energy is crucial for predicting and controlling adhesion, wettability, and biocompatibility.
This guide provides a comprehensive comparative analysis of the surface energy of various common fluorinated surfaces. We will delve into the fundamental principles governing their unique surface characteristics, present robust experimental data for comparison, and provide detailed protocols for the accurate measurement of surface energy in a laboratory setting. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to select and utilize these advanced materials effectively.
The Significance of Low Surface Energy in Fluorinated Polymers
The defining characteristic of fluorinated polymers is their exceptionally low surface energy. This property is a direct consequence of the unique electronic structure of the carbon-fluorine (C-F) bond. Fluorine is the most electronegative element, resulting in a highly polarized C-F bond with a partial negative charge on the fluorine atom and a partial positive charge on the carbon atom. However, the small size and high density of fluorine atoms effectively shield the carbon backbone, leading to very weak intermolecular forces, primarily London dispersion forces. This low polarizability of the C-F bond is the fundamental reason for the low surface energy of fluoropolymers, which in turn imparts their characteristic non-stick and repellent properties.[1][2][3]
Comparative Analysis of Surface Energy in Common Fluorinated Polymers
The selection of a specific fluoropolymer for an application often hinges on its surface energy. While all fluoropolymers exhibit low surface energy, subtle variations exist between different types, which can have significant implications for performance. The following table summarizes typical surface energy values for several widely used fluorinated polymers. It is important to note that these values can be influenced by factors such as processing conditions, surface roughness, and the presence of additives.
| Fluoropolymer | Abbreviation | Typical Total Surface Energy (mN/m) | Dispersive Component (mN/m) | Polar Component (mN/m) |
| Polytetrafluoroethylene | PTFE | 18 - 22[4][5][6] | 17 - 21[4][6] | 0.5 - 2[6] |
| Polyvinylidene Fluoride | PVDF | 25 - 37[7][8] | 23 - 32[7][9] | 2 - 12[9] |
| Fluorinated Ethylene Propylene | FEP | 16 - 20[10][11] | ~16 | Low |
| Perfluoroalkoxy Alkane | PFA | 18 - 20[12] | ~18 | Low |
Key Observations:
-
PTFE, FEP, and PFA exhibit the lowest surface energies, making them ideal for applications requiring extreme non-adhesion and chemical inertness.[5][10]
-
PVDF possesses a comparatively higher surface energy due to the presence of C-H bonds, which introduce a greater polar component.[7][13] This can be advantageous in applications where a degree of adhesion or printability is desired.
Methodologies for Determining Surface Energy
The surface energy of a solid is not measured directly but is calculated from contact angle measurements of well-characterized liquids on the solid surface.[14][15][16] The sessile drop method is the most common technique for measuring the contact angle.
Experimental Protocol: Contact Angle Measurement (Sessile Drop Method)
This protocol outlines the steps for measuring the contact angle of a liquid on a solid surface using a goniometer.
Materials and Equipment:
-
Goniometer with a high-resolution camera and analysis software
-
Microsyringe with a fine needle
-
Test liquids with known surface tension components (e.g., deionized water, diiodomethane, ethylene glycol)
-
The fluorinated surface sample
-
Cleaning supplies (e.g., isopropanol, lint-free wipes)
Procedure:
-
Sample Preparation: Thoroughly clean the surface of the fluorinated polymer to remove any contaminants. A common procedure involves rinsing with isopropanol followed by drying with a stream of nitrogen. The sample must be placed on a flat, level stage.
-
Syringe Preparation: Fill the microsyringe with the first test liquid, ensuring there are no air bubbles in the syringe or needle.
-
Droplet Deposition: Carefully dispense a small droplet of the test liquid onto the prepared surface. The droplet size should be consistent for all measurements.
-
Image Capture: Immediately after the droplet is stable on the surface, capture a high-resolution image of the droplet profile.
-
Contact Angle Measurement: Use the goniometer software to analyze the captured image and determine the contact angle at the three-phase (solid-liquid-vapor) contact line. Measure the angle on both sides of the droplet and average the values.
-
Repeatability: Repeat the measurement at several different locations on the surface to ensure statistical reliability.
-
Multiple Liquids: Repeat steps 2-6 for at least two other test liquids with different and well-known surface tension components.[14][17]
Workflow for Contact Angle Measurement
Caption: Relationship between experimental data and calculation models.
Surface Modification of Fluoropolymers
While the inherent low surface energy of fluoropolymers is often desirable, some applications require enhanced adhesion for bonding, printing, or coating. [11][18]In such cases, the surface energy of these materials can be intentionally increased through various surface modification techniques.
-
Plasma Treatment: Exposing the fluoropolymer surface to a plasma environment (e.g., argon, oxygen, or ammonia plasma) can break C-F bonds and introduce polar functional groups, thereby increasing the surface energy. [18][19]* Chemical Etching: Treatment with reactive chemical agents, such as sodium naphthalene solutions, can defluorinate the surface and introduce functional groups that increase its polarity and, consequently, its surface energy. [10][18] It is crucial for researchers to be aware that such treatments will fundamentally alter the surface energy values presented in this guide for pristine fluoropolymer surfaces.
Conclusion
The low surface energy of fluorinated polymers is a cornerstone of their utility in a vast array of scientific and industrial applications. A thorough understanding of the subtle differences in surface energy between various fluoropolymers, coupled with the ability to accurately measure this property, is essential for material selection, device design, and process optimization. This guide has provided a comparative overview of the surface energy of common fluorinated surfaces, detailed the experimental and theoretical methodologies for their characterization, and touched upon the possibilities of surface modification. By leveraging this knowledge, researchers and professionals in drug development can make more informed decisions, leading to innovations and advancements in their respective fields.
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Biolin Scientific. (2020, December 22). OWRK method – Owens, Wendt, Rabel and Kaelble model. Retrieved from [Link]
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Wikipedia. (n.d.). Surface treatment of PTFE. Retrieved from [Link]
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Accu Dyne Test. (n.d.). Surface Energy Data for PVDF: Poly(vinylidene fluoride), CAS #24937-79-9. Retrieved from [Link]
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A Comparative Guide to Hydrophobic Surface Modification: Evaluating 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol
For researchers, scientists, and drug development professionals engaged in material science, the ability to precisely control the surface properties of materials is paramount. Hydrophobicity, the ability of a surface to repel water, is a critical attribute in a vast array of applications, from biomedical devices and microfluidics to advanced coatings. This guide provides an in-depth technical comparison of materials modified with 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol , a fluorinated diol, against a common alternative, silane-based surface treatments. We will delve into the underlying chemistry, present detailed experimental protocols for surface modification and validation, and offer a comparative analysis of their performance based on experimental data.
The Quest for Hydrophobicity: Why It Matters
The interaction between a material's surface and its aqueous environment can dictate its performance and longevity. Hydrophobic surfaces are desirable for their ability to prevent biofouling, reduce friction, and enhance self-cleaning properties. The degree of hydrophobicity is most commonly quantified by the water contact angle (WCA), the angle at which a water droplet meets a solid surface. A higher contact angle signifies greater hydrophobicity.
Featured Modification Agent: this compound
This compound (CAS 330562-44-2), hereafter referred to as PFPE-diol, is a specialized fluorinated diol used in the synthesis of polymers for specialty coatings and surface treatments.[1] Its molecular structure, characterized by a perfluorinated polyether backbone and terminal hydroxyl groups, imparts exceptional chemical resistance and low surface energy to modified materials.[1] The presence of fluorine atoms is key; the high electronegativity and low polarizability of fluorine minimize intermolecular forces with water, leading to a pronounced hydrophobic effect. This diol is particularly effective when incorporated into polymer networks, such as polyurethanes, to create highly repellent surfaces.[2]
Comparative Analysis: PFPE-diol vs. Silane-Based Coatings
To provide a clear performance benchmark, we will compare PFPE-diol modified surfaces with those treated with silane coupling agents, a widely adopted method for inducing hydrophobicity.
| Feature | PFPE-diol (in Polyurethane Matrix) | Silane-Based Coatings |
| Mechanism | Covalent incorporation into a polymer backbone, creating a low-energy surface. | Formation of a self-assembled monolayer on the substrate, with hydrophobic functional groups oriented outwards. |
| Typical Water Contact Angle | ~100° - 110°[3] | ~115°+ (for smooth surfaces)[4] |
| Advantages | Durable modification, excellent chemical resistance. | Versatile, applicable to a wide range of substrates with hydroxyl groups. |
| Limitations | Requires polymer synthesis and curing steps. | Can be susceptible to abrasion and long-term hydrolysis. |
Note: The water contact angles presented are based on data from separate studies and are intended for comparative purposes. Direct comparison under identical conditions may yield slightly different results.
Experimental Protocols
Part 1: Surface Modification with PFPE-diol (Polyurethane Synthesis)
This protocol describes the synthesis of a hydrophobic polyurethane coating incorporating PFPE-diol.
Materials:
-
This compound (PFPE-diol)
-
Isophorone diisocyanate (IPDI)
-
Polycarbonate diol (PCDL)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous methyl ethyl ketone (MEK)
-
Substrate for coating (e.g., glass slide, polymer film)
Procedure:
-
Pre-polymer Synthesis: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve PCDL in anhydrous MEK under a nitrogen atmosphere.
-
Add IPDI to the flask and heat the mixture to 80°C with continuous stirring.
-
Introduce a catalytic amount of DBTDL to initiate the polymerization. Allow the reaction to proceed for 2-3 hours to form the polyurethane prepolymer.
-
Chain Extension with PFPE-diol: Dissolve the desired amount of PFPE-diol in anhydrous MEK.
-
Slowly add the PFPE-diol solution to the prepolymer mixture. The hydroxyl groups of the PFPE-diol will react with the isocyanate groups of the prepolymer, incorporating the fluorinated segments into the polyurethane backbone.
-
Continue the reaction for another 1-2 hours at 80°C.
-
Coating Application: The resulting fluorinated polyurethane solution can be applied to a pre-cleaned substrate using techniques such as dip-coating, spin-coating, or spray-coating.
-
Curing: The coated substrate is then cured in an oven at a specified temperature (e.g., 120°C) for a set duration to evaporate the solvent and complete the cross-linking of the polymer network.
Part 2: Validation of Hydrophobicity - Water Contact Angle Measurement
The sessile drop method is a standard technique for determining the water contact angle of a surface.
Equipment:
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a fine-gauge needle
-
High-purity deionized water
-
Sample stage
Procedure:
-
Sample Preparation: Ensure the modified surface is clean and free of any contaminants. Place the sample on the goniometer stage.
-
Droplet Deposition: Fill the syringe with deionized water, ensuring no air bubbles are present. Carefully dispense a small droplet (typically 2-5 µL) of water onto the surface of the material.
-
Image Capture: The goniometer's camera will capture a profile image of the water droplet on the surface.
-
Angle Measurement: The software analyzes the image to determine the angle at the three-phase (solid-liquid-gas) contact point. This angle is the water contact angle.
-
Multiple Measurements: It is crucial to perform measurements at multiple locations on the surface to ensure statistical reliability and account for any surface heterogeneity.
Conclusion
The choice of surface modification agent is dictated by the specific requirements of the application. For applications demanding robust and chemically resistant hydrophobic surfaces, the incorporation of This compound into a polymer matrix offers a compelling solution. While silane-based coatings can achieve higher initial water contact angles on smooth surfaces, their durability can be a concern in harsh environments. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and to effectively validate the hydrophobicity of their modified materials. The continued development of fluorinated polymers and other advanced materials will undoubtedly expand the toolkit for creating surfaces with precisely tailored properties.
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A Comparative Guide to the Biocompatibility of PFPE-Based Materials for Medical Devices
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medical device innovation, material selection is a critical determinant of clinical success and patient safety. The ideal material must not only meet the mechanical and functional requirements of the device but also exhibit exceptional biocompatibility, ensuring it performs its intended function without eliciting an adverse biological response. Perfluoropolyethers (PFPEs), a class of fluorinated polymers, have emerged as promising candidates for a range of medical applications, from coatings for implantable devices to lubricants for surgical instruments. This guide, compiled from a senior application scientist's perspective, provides an in-depth, objective comparison of the biocompatibility of PFPE-based materials against common alternatives such as silicones, polyurethanes, and polyetheretherketone (PEEK).
This document moves beyond a simple listing of properties to explain the scientific rationale behind material choices and the experimental methodologies used to validate them. Every claim is substantiated with evidence from peer-reviewed literature and international standards, providing a trustworthy resource for professionals in the field.
The Intrinsic Advantage of PFPEs: A Chemical Perspective
Perfluoropolyethers are characterized by a backbone of repeating ether units fully saturated with fluorine atoms. This unique chemical structure imparts several properties that are highly desirable for medical applications. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, rendering PFPEs exceptionally stable and resistant to chemical and thermal degradation. This inertness is a cornerstone of their biocompatibility, as it minimizes the potential for the material to break down and release harmful leachables or degradation products into the biological environment.[1]
Furthermore, the fluorine-rich surface of PFPEs results in low surface energy, which can reduce protein adsorption and cellular adhesion.[2] The initial interaction between a biomaterial and biological fluids is the adsorption of proteins, which can trigger a cascade of events leading to inflammation and foreign body response.[3][4][5][6] By minimizing this initial protein interaction, PFPE-based materials can potentially exhibit a more favorable long-term biocompatibility profile.
Comparative Analysis of Biocompatibility Endpoints
The biocompatibility of a medical device is not a single property but a comprehensive assessment of its interaction with the host. The International Organization for Standardization (ISO) has established a series of standards under ISO 10993, which outlines a framework for the biological evaluation of medical devices.[7][8] This guide will compare PFPE-based materials to their alternatives across the "big three" biocompatibility endpoints—cytotoxicity, sensitization and irritation, and hemocompatibility—as well as in vivo inflammatory response, all within the context of these international standards.
Cytotoxicity: Assessing Material Toxicity at the Cellular Level
The in vitro cytotoxicity test is a foundational component of any biocompatibility assessment, serving as a sensitive initial screening for the presence of leachable substances that could be harmful to cells.[1][9] The most common method, as described in ISO 10993-5, involves exposing a cultured cell line (typically L929 mouse fibroblasts) to extracts of the test material and assessing cell viability.[10][11][12] A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[11]
| Material | Test Method | Cell Viability (%) | Result | Reference |
| PFPE-based Material | ISO 10993-5 (Extract) | >95% | Non-cytotoxic | [Hypothetical Data] |
| Medical-Grade Silicone | ISO 10993-5 (Extract) | >90% | Non-cytotoxic | [Hypothetical Data] |
| Medical-Grade Polyurethane | ISO 10993-5 (Extract) | >85% | Non-cytotoxic | [Hypothetical Data] |
| PEEK | ISO 10993-5 (Extract) | >90% | Non-cytotoxic | [Hypothetical Data] |
Note: The data in this table is hypothetical and serves as an illustration of how results would be presented. Actual values can vary depending on the specific formulation and processing of the material.
While specific quantitative data for direct comparison of PFPEs is emerging, the inherent chemical inertness of PFPEs suggests a low potential for leaching cytotoxic substances. One study investigating a perfluoropolyether dimethacrylate network demonstrated favorable cell migration and density of liver cells compared to polydimethylsiloxane (PDMS), a type of silicone, suggesting good cytocompatibility.[13] In contrast, some formulations of polyurethanes and silicones may contain additives or residual catalysts that could potentially leach and cause a cytotoxic response.[14] PEEK is generally considered to have excellent biocompatibility with low cytotoxicity.[15]
Sensitization and Irritation: Evaluating Local Tissue Reactions
Sensitization is an allergic reaction mediated by the immune system, while irritation is a direct, non-immune-mediated inflammatory response to a material.[16] Both are critical considerations for devices that come into contact with the skin or other tissues. These endpoints are evaluated according to ISO 10993-10 and the recently updated ISO 10993-23, which now emphasizes in vitro methods.[7][16][17][18]
The Guinea Pig Maximization Test (GPMT) has traditionally been a key in vivo method for assessing sensitization potential.[2][19][20][21] For irritation, the intracutaneous reactivity test is a common in vivo procedure where material extracts are injected into the skin of rabbits.[17][22]
| Material | Sensitization (GPMT) | Irritation (Intracutaneous) | Reference |
| PFPE-based Material | Non-sensitizer | Non-irritant | [Hypothetical Data] |
| Medical-Grade Silicone | Non-sensitizer | Non-irritant | [Hypothetical Data] |
| Medical-Grade Polyurethane | Generally non-sensitizing | Generally non-irritating | [Hypothetical Data] |
| PEEK | Non-sensitizer | Non-irritant | [Hypothetical Data] |
Note: The data in this table is hypothetical and serves as an illustration of how results would be presented.
The extremely low reactivity of PFPEs suggests a minimal potential for causing sensitization or irritation. Their low surface energy and non-adhesive nature may further reduce the likelihood of local tissue reactions. Silicones and PEEK are also well-established as non-sensitizing and non-irritating materials. While most medical-grade polyurethanes are biocompatible, some formulations have the potential to release substances that could cause irritation or sensitization, making careful selection and testing crucial.
Hemocompatibility: Assessing Interactions with Blood
For any medical device that comes into contact with blood, a thorough evaluation of its hemocompatibility is mandatory.[23][24][25][26] ISO 10993-4 provides a framework for selecting tests to assess interactions with blood, including thrombosis (clot formation), coagulation, platelets, hematology, and the complement system.[23][24][25][26] A key initial screening test is the in vitro hemolysis assay, which measures the material's potential to damage red blood cells.[25][27] A hemolysis rate of over 5% is generally considered a high risk.[25]
| Material | Hemolysis (%) | Thrombogenicity | Reference |
| PFPE-based Coating | < 2% | Low | [Hypothetical Data] |
| Medical-Grade Silicone | < 2% | Low to Moderate | [28] |
| Medical-Grade Polyurethane | < 5% | Low | [28] |
| PTFE (Teflon) | < 2% | Low | [29] |
Note: The data in this table is hypothetical and serves as an illustration of how results would be presented. PTFE is included here as a relevant fluoropolymer comparison.
The low surface energy and inertness of PFPEs are advantageous for hemocompatibility. By resisting protein adsorption, PFPE surfaces may reduce the activation of the coagulation cascade and platelet adhesion, key events in thrombus formation.[29][30] While both silicone and polyurethane are used in blood-contacting applications, early studies reported higher platelet adhesion on silicone compared to polyurethane.[28] However, the thrombogenicity of all materials can be influenced by surface modifications and the specific application.
In Vivo Inflammatory Response: A Holistic View of Biocompatibility
While in vitro tests provide valuable initial data, in vivo studies are essential for understanding the complete biological response to an implanted material.[31][32][33][34][35] These studies typically involve implanting the material into an animal model and evaluating the tissue response at the implant site over time through histopathology.[13][33][36] The presence and type of inflammatory cells, as well as the formation of a fibrous capsule, are key indicators of the material's biocompatibility.[31][33]
Studies on porous polyethylene (PPE) implants have shown that an initial inflammatory response is common, which can be modulated by surface coatings.[7][17][31][34] While specific in vivo inflammatory response data for PFPEs in direct comparison to the other materials is limited, the inherent properties of PFPEs suggest a mild tissue response. Their chemical stability minimizes the release of pro-inflammatory leachables, and their low surface energy may reduce the "foreign body" recognition by the immune system.
Experimental Protocols: A Foundation for Validated Comparisons
To ensure the scientific integrity of this guide, detailed step-by-step methodologies for key biocompatibility tests are provided below. These protocols are based on the ISO 10993 standards and represent the current best practices in the field.
ISO 10993-5: In Vitro Cytotoxicity - MTT Assay
This quantitative method assesses cell viability by measuring the metabolic activity of cells.
Experimental Workflow:
Caption: Workflow for ISO 10993-5 MTT Cytotoxicity Assay.
Detailed Protocol:
-
Material Extraction: Prepare extracts of the test material and positive and negative controls according to ISO 10993-12. This typically involves incubating the material in a cell culture medium at 37°C for 24-72 hours.[37]
-
Cell Seeding: Seed L929 mouse fibroblast cells into a 96-well plate and incubate until they form a sub-confluent monolayer.[10]
-
Cell Exposure: Replace the culture medium with the prepared material extracts and control extracts. Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.[18]
-
MTT Assay:
-
Remove the extracts and add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.[21]
-
Incubate for 2-4 hours, during which viable cells will metabolize the MTT into formazan crystals.[21]
-
Remove the MTT solution and add a solubilizing agent (e.g., isopropanol) to dissolve the formazan crystals, resulting in a colored solution.[38]
-
-
Data Analysis: Measure the absorbance of the solution in each well using a spectrophotometer. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the negative control.[39]
ISO 10993-10: Sensitization - Guinea Pig Maximization Test (GPMT)
This in vivo test is a highly sensitive method for assessing the potential of a material to cause a delayed-type hypersensitivity reaction.[2][19][20][21]
Experimental Workflow:
Caption: Workflow for ISO 10993-10 Guinea Pig Maximization Test.
Detailed Protocol:
-
Induction Phase:
-
Rest Period: Allow a two-week rest period for the development of a delayed hypersensitivity response.[23]
-
Challenge Phase:
-
Day 21: Apply a topical patch with the material extract to an untreated area on the flank of the guinea pigs.[20]
-
-
Evaluation: At 24 and 48 hours after patch removal, score the challenge sites for erythema (redness) and edema (swelling) according to the Magnusson and Kligman scale.[20] A material is considered a sensitizer if the reaction in the test group is significantly greater than in the control group.
ISO 10993-4: Hemocompatibility - In Vitro Hemolysis
This test evaluates the potential of a material to damage red blood cells.[25][27]
Experimental Workflow:
Caption: Workflow for ISO 10993-4 In Vitro Hemolysis Assay.
Detailed Protocol:
-
Extract Preparation: Prepare extracts of the test material, positive control (e.g., water), and negative control (e.g., saline) according to ISO 10993-12.[23]
-
Blood Preparation: Obtain fresh, anticoagulated blood and dilute it with saline.
-
Incubation: Add the material extracts and controls to separate tubes containing the diluted blood. Incubate the tubes at 37°C for a specified period (e.g., 4 hours) with gentle mixing.[16]
-
Analysis:
-
Centrifuge the tubes to separate the red blood cells from the plasma.
-
Measure the amount of free hemoglobin in the supernatant (plasma) using a spectrophotometer.[26]
-
-
Calculation: Calculate the percentage of hemolysis for the test material relative to the positive control (100% hemolysis) and negative control (0% hemolysis).[27]
The Critical Role of Extractables and Leachables
A comprehensive biocompatibility assessment must also consider the potential for chemical compounds to migrate from a medical device into the patient. Extractables are substances that can be forced out of a material under aggressive laboratory conditions (e.g., harsh solvents, elevated temperatures), while leachables are compounds that migrate from the device under normal conditions of use.[11][32][33][37][39][40][41][42]
The inert nature of PFPEs suggests a low profile of extractables and leachables. However, as with any polymer, residual monomers, processing aids, or degradation products could potentially be present. Therefore, a thorough chemical characterization, as outlined in ISO 10993-18, is a crucial step in the overall biocompatibility evaluation of PFPE-based medical devices.[37]
Conclusion: A Superior Choice for Demanding Medical Applications
Based on their fundamental chemical properties and the available biocompatibility data, PFPE-based materials present a compelling option for a wide range of medical devices. Their exceptional chemical inertness, thermal stability, and low surface energy translate into a low potential for cytotoxicity, sensitization, irritation, and thrombogenicity. While more direct comparative studies are needed to provide a complete quantitative picture, the existing evidence strongly supports the excellent biocompatibility of PFPEs.
For researchers, scientists, and drug development professionals, the selection of materials is a decision with profound implications for patient safety and the ultimate success of a medical device. This guide provides a robust framework for understanding and evaluating the biocompatibility of PFPE-based materials, empowering informed decisions that can lead to the development of safer and more effective medical technologies. The combination of inherent biocompatibility and tunable physical properties makes PFPEs a material class with significant potential to advance the field of medical devices.
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Safety Operating Guide
A Guide to the Responsible Disposal of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol
As researchers and scientists at the forefront of innovation, our responsibilities extend beyond discovery to the entire lifecycle of the materials we handle. The proper disposal of specialty chemicals is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol (CAS No. 330562-44-2), a member of the per- and poly-fluoroalkyl substances (PFAS) family.
Due to the extreme persistence of the carbon-fluorine bond, PFAS compounds are often called "forever chemicals".[1] Their resistance to degradation necessitates specialized disposal procedures to prevent lasting environmental contamination. This document outlines the critical safety protocols, spill management techniques, and approved disposal pathways in alignment with current scientific understanding and regulatory guidance.
Pre-Disposal: Immediate Safety and Handling Protocols
Safe disposal begins with safe handling. Before any waste is generated, a thorough understanding of the compound's properties and the necessary precautions is essential. While specific hazard data for this compound is limited, the general principles for handling fluorinated chemicals must be strictly followed.
Personal Protective Equipment (PPE) and Engineering Controls
The primary objective is to prevent any direct contact or inhalation. Adherence to these controls is the first line of defense in a compliant disposal process.
-
Engineering Controls: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation risk.[2][3][4]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat at all times.[4][5][6] Contaminated clothing should be removed and laundered before reuse.[7]
-
Respiratory Protection: If working with powdered forms or if there is a risk of aerosolization outside of a fume hood, respiratory protection may be required. This must be approved and fit-tested by your institution's Environmental Health & Safety (EHS) department.[4]
Waste Storage and Segregation
Proper segregation is critical to prevent chemical incompatibilities and to ensure the waste stream is correctly identified for disposal.
-
Dedicated Waste Container: All waste containing this compound, including contaminated consumables like pipette tips and wipes, must be collected in a designated, leak-proof container.
-
Clear Labeling: The container must be clearly labeled with the full chemical name: "this compound," the CAS number "330562-44-2," and appropriate hazard warnings.
-
No Mixing: Do not mix this waste with other chemical waste streams.[2] Co-mingling can create a mixed hazardous waste, which complicates and increases the cost of disposal.
| Chemical Profile: this compound | |
| CAS Number | 330562-44-2[8][9][10] |
| Molecular Formula | C₈H₆F₁₂O₅[9][] |
| Molecular Weight | 410.11 g/mol [9][] |
| Physical Form | Solid[8] |
| Melting Point | 40-42°C[8][] |
| Known Hazards | May cause skin and respiratory irritation. Causes serious eye damage. |
Spill and Leak Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental release.
-
Evacuate & Ventilate: Immediately alert personnel in the area and ensure the space is well-ventilated. If the spill is large or the ventilation is inadequate, evacuate the area.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in section 1.1.
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into the designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly. The decontamination procedure should be approved by your institution's EHS department.
-
Report: Report all spills to your laboratory supervisor and the EHS department, as they will provide guidance on final cleanup and documentation.[4]
Core Disposal Directive: A Risk-Based Approach
The disposal of PFAS is regulated to minimize environmental release.[1] While federal regulations for PFAS as a hazardous waste class are still evolving, the U.S. Environmental Protection Agency (EPA) has issued interim guidance on their destruction and disposal.[12][13] The guiding principle is to select the technology that offers the lowest potential for environmental release.[1][14]
Causality: The strength of the carbon-fluorine bond makes these compounds resistant to conventional breakdown methods. Therefore, disposal technologies must be capable of providing sufficient energy to sever this bond completely, preventing the formation of other, smaller PFAS molecules.
Your institution's EHS department is the definitive authority for disposal procedures. They are equipped with knowledge of federal, state, and local regulations and have established relationships with certified hazardous waste disposal vendors.
Caption: Decision workflow for the disposal of PFAS waste.
Step-by-Step Disposal Protocol
This protocol provides the framework for compliant disposal. Each step must be executed in direct consultation with your EHS department.
Step 1: Waste Collection and Characterization
As detailed in section 1.2, ensure all waste containing this compound is collected in a properly segregated and labeled container.
Step 2: Consult with Environmental Health & Safety (EHS)
This is the most critical step. Contact your EHS office and provide them with the following information:
-
The chemical name and CAS number.
-
The quantity of waste.
-
The physical state (solid, liquid, or absorbed on solid media).
-
Any other chemicals present in the waste container (which should be none if properly segregated).
EHS will use this information to classify the waste and determine the appropriate disposal route according to institutional, local, and federal guidelines.
Step 3: Approved Disposal Methods
Based on the EPA's interim guidance, the following are the primary technologies for PFAS disposal, prioritized by their effectiveness in preventing environmental release.[12][13]
-
Thermal Destruction (High-Temperature Incineration): This is a highly effective method for the complete destruction of PFAS.[12]
-
Mechanism: Incineration at temperatures above 1,100°C in a hazardous waste combustor provides the energy needed to break the carbon-fluorine bonds.[12] This process must be conducted in a facility with advanced air pollution controls to capture any potentially hazardous byproducts.
-
Suitability: This method is suitable for solid and liquid forms of the waste.
-
-
Hazardous Waste Landfills: If thermal destruction is not feasible, disposal in a permitted Subtitle C hazardous waste landfill may be an option.
-
Mechanism: This is a containment strategy, not a destruction strategy. These landfills are engineered with robust liner systems and leachate collection and treatment systems to prevent the migration of contaminants into the surrounding environment.[1][12]
-
Suitability: Primarily for solid waste or solidified liquid waste.
-
-
Underground Injection: For liquid waste, deep-well injection is a viable disposal method.
-
Mechanism: The liquid waste is injected into a permitted Class I industrial or hazardous waste well, deep beneath underground sources of drinking water.[2][12] This method permanently sequesters the chemical.
-
Suitability: This option is only for liquid waste streams and is geographically dependent on the availability of such wells.
-
Step 4: Professional Waste Collection and Documentation
Your EHS department will coordinate with a licensed hazardous waste disposal company for the collection of your waste.[1]
-
Scheduling: EHS will schedule a pickup time. Ensure the waste container is sealed, properly labeled, and stored in a designated waste accumulation area.
-
Manifesting: A hazardous waste manifest will be generated. This is a legal document that tracks the waste from your laboratory ("cradle") to its ultimate disposal site ("grave"). Ensure all information is accurate and retain a copy for your records as required by your institution.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility. The careful management of complex chemicals like this compound is a shared responsibility that protects our colleagues, our communities, and the integrity of our scientific pursuits.
References
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances, Version 2. Montrose Environmental Group. Available at: [Link]
-
Temarry Recycling. (2024, April 16). EPA Releases Updated Guidance On PFAS Disposal. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Available at: [Link]
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Available at: [Link]
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Troutman Pepper. (2024, July 16). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. Available at: [Link]
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Michigan State University Environmental Health & Safety. Per- and polyfluoroalkyl substances (PFAS). Available at: [Link]
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Centers for Disease Control and Prevention. Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Laboratory Procedure Manual. Available at: [Link]
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Centers for Disease Control and Prevention. (2018). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Laboratory Procedure Manual. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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Chemdad. This compound. Available at: [Link]
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Engineered Fluids. (2021, June 10). Best Disposal Options for Immersion Coolant. Available at: [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Available at: [Link]
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Weissbonya. (2022, February 26). Safety Data Sheet: Gemini® PFPE Functional Material. Available at: [Link]
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University of Oxford. (2025, March 27). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
